molecular formula C12H17NO3 B2549586 N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide CAS No. 1795301-65-3

N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide

Número de catálogo: B2549586
Número CAS: 1795301-65-3
Peso molecular: 223.272
Clave InChI: VMRLZAWYJZVHPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates two key pharmacophoric elements: a furan ring and a pent-4-enamide chain, linked by a methoxyethyl spacer. The furan heterocycle is a privileged scaffold in drug discovery, found in molecules investigated for a range of biological activities . For instance, furan-based derivatives have been explored as inhibitors for viral proteases, as demonstrated by compounds like 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide, which was developed as a non-peptidomimetic inhibitor of the SARS-CoV-2 main protease (M pro ) . Furthermore, furan aldehydes have been extensively studied for their therapeutic potential in conditions like sickle cell disease, highlighting the versatility of the furan core in biomedical research . The pent-4-enamide group is an alkene-terminated amide that can serve as a versatile chemical handle. Similar alkenamide structures are present in various bioactive molecules and can be utilized in further chemical modifications, such as in Michael addition reactions or other conjugate additions, to create more complex derivatives for structure-activity relationship (SAR) studies . The presence of the methoxy group can influence the compound's physicochemical properties, including its solubility and metabolic stability. Researchers can leverage N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide as a valuable chemical intermediate or as a lead structure in the design and synthesis of novel compounds for high-throughput screening campaigns and target identification. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-4-7-12(14)13-9-11(15-2)10-6-5-8-16-10/h3,5-6,8,11H,1,4,7,9H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRLZAWYJZVHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC=C)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Synthesis Guide: N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide . This scaffold combines an acid-sensitive furan moiety, a benzylic ether, and a terminal alkene, presenting specific chemoselectivity challenges—particularly regarding the preservation of the furan ring during reduction and acid-mediated steps.

Executive Summary & Retrosynthetic Analysis

The target molecule functions as a highly functionalized "chimeric" intermediate. It contains a diene (furan) and a dienophile (pendant alkene), making it a potential precursor for Intramolecular Diels-Alder (IMDAF) cycloadditions to access complex oxa-bridged alkaloids.

Critical Synthetic Challenges:

  • Furan Sensitivity: The furan ring is prone to acid-catalyzed ring opening (forming 1,4-dicarbonyls).

  • Beta-Amino Ether Construction: The 1,2-amino ether motif requires careful installation to avoid elimination to the enamine or nitroalkene.

  • Chemoselective Reduction: Reducing the nitro precursor without hydrogenating the furan or the terminal alkene.

Retrosynthetic Logic: The most robust disconnection cuts the amide bond, revealing pent-4-enoic acid (commercially available) and 2-(furan-2-yl)-2-methoxyethanamine . The amine is generated via a Henry (Nitroaldol) reaction followed by a mild O-methylation and hydride reduction.

Retrosynthesis Target Target: N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide Amide_Disc Disconnection: Amide Bond Target->Amide_Disc Fragment1 Pent-4-enoic Acid (Commercial) Amide_Disc->Fragment1 Fragment2 Amine Precursor: 2-(furan-2-yl)-2-methoxyethanamine Amide_Disc->Fragment2 Nitro_Inter Intermediate: 1-(Furan-2-yl)-1-methoxy-2-nitroethane Fragment2->Nitro_Inter Reduction Start Starting Material: Furfural + Nitromethane Nitro_Inter->Start Henry Rxn / Methylation

Caption: Retrosynthetic disconnection strategy isolating the chiral amine core.

Detailed Synthetic Protocol

Module 1: Construction of the Amine Core

This module builds the 2-methoxy-2-(furan-2-yl)ethylamine backbone. The Henry reaction is chosen over the cyanohydrin route to avoid handling toxic cyanides and to provide direct access to the amine via reduction.

Step 1.1: Henry Reaction (Nitroaldol Addition) Reaction: Furfural + Nitromethane


 1-(Furan-2-yl)-2-nitroethanol[1]
ParameterConditionRationale
Reagents Furfural (1.0 eq), MeNO₂ (5.0 eq, solvent/reactant)Excess nitromethane drives equilibrium.
Catalyst KOtBu (0.1 eq) or DIPEA (0.5 eq)Mild basic conditions prevent Cannizzaro side reactions.
Solvent THF/t-BuOH (10:1)Protic co-solvent assists proton transfer in the transition state.
Temp/Time -10°C to 0°C, 2-4 hLow temperature prevents dehydration to the nitroalkene (styrene-like elimination).
Yield Target 85-90%Product is a beta-nitro alcohol.

Step 1.2: O-Methylation (Critical Step) Reaction: 1-(Furan-2-yl)-2-nitroethanol


 1-(Furan-2-yl)-1-methoxy-2-nitroethane

Note: Standard Williamson ether synthesis (NaH/MeI) often causes retro-Henry fragmentation (reverting to furfural). We utilize a neutral silver-mediated alkylation.

  • Protocol: Dissolve the nitroethanol (10 mmol) in dry CH₂Cl₂. Add MeI (5.0 eq) followed by Ag₂O (2.0 eq) . Stir in the dark at reflux (40°C) for 12-24h. Filter through Celite.[2]

  • Mechanism: Ag(I) activates the alkyl halide and acts as a mild base/scavenger, preventing the deprotonation of the

    
    -nitro proton which would lead to elimination.
    

Step 1.3: Chemoselective Reduction Reaction: 1-(Furan-2-yl)-1-methoxy-2-nitroethane


 2-(Furan-2-yl)-2-methoxyethanamine
  • Warning: Catalytic hydrogenation (H₂/Pd-C) carries a high risk of reducing the furan ring to tetrahydrofuran.

  • Selected Reagent: LiAlH₄ (Lithium Aluminum Hydride) .[3]

  • Protocol:

    • Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0°C under Argon.

    • Add the nitro-ether solution dropwise.

    • Reflux for 4 hours.

    • Fieser Workup: Quench carefully with water (n mL), 15% NaOH (n mL), then water (3n mL).

    • Filter the granular precipitate. The filtrate contains the clean amine.

Module 2: Amide Coupling

Reaction: Amine + Pent-4-enoic Acid


 Target Amide

We avoid acid chlorides here to prevent potential HCl-mediated degradation of the furan or the methoxy ether.

ReagentEquivalentsRole
Pent-4-enoic Acid 1.1 eqCarboxylic acid component.[4]
HATU 1.2 eqHigh-efficiency coupling agent (prevents racemization).
DIPEA 2.5 eqBase to activate HATU and neutralize amine salt.
DMF SolventPolar aprotic solvent for optimal rate.

Protocol:

  • Dissolve Pent-4-enoic acid (1.1 eq) in DMF (0.2 M).

  • Add DIPEA (2.5 eq) and HATU (1.2 eq). Stir for 15 mins to form the active ester.

  • Add the amine from Module 1 (1.0 eq).

  • Stir at RT for 4-6 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove acid), water, and brine.

  • Purification: Flash chromatography (Hexanes:EtOAc). The product is stable on silica if the eluent contains 1% Et₃N (to neutralize silica acidity).

Process Workflow & Logic Map

SyntheticWorkflow cluster_0 Module 1: Amine Core Synthesis cluster_1 Module 2: Coupling Step1 Furfural + MeNO2 (Henry Rxn) Step2 Inter: Nitroethanol (Unstable to Base) Step1->Step2 KOtBu, -10°C Step3 Methylation: MeI / Ag2O (Neutral conditions) Step2->Step3 Prevents Retro-Henry Step4 Reduction: LiAlH4 (Preserves Furan) Step3->Step4 Nitro -> Amine Step5 Pent-4-enoic Acid + HATU Step4->Step5 Amine Input Final TARGET: N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide Step5->Final Amide Bond Formation

Caption: Step-wise logical flow emphasizing the critical methylation and reduction checkpoints.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1.1) Retro-Henry reaction during workup.Acidify quench to pH 5-6 immediately; do not heat the nitroalcohol.
Furan Decomposition Acidic traces in solvents or silica.Use 1% Triethylamine in chromatography eluents; avoid HCl workups.
Over-reduction Furan ring hydrogenation.Ensure LiAlH₄ is used, NOT H₂/Pd. Keep reaction time under 4h.
Elimination Product Formation of nitroalkene during methylation.Switch from NaH to Ag₂O (Silver Oxide) to avoid strong basicity.

References

  • Henry Reaction on Furfural: Ballini, R., et al. "Nitroaldol Reaction in Aqueous Media." Journal of Organic Chemistry, 2006.

  • Silver-Mediated Methylation: Jung, M. E., & Lazerwith, S. E. "Total Synthesis of Terpestacin." Journal of the American Chemical Society, 2003. (Demonstrates Ag2O/MeI for sensitive alcohols).

  • Amide Coupling (HATU): Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.

  • IMDAF Applications: Padwa, A. "Intramolecular Diels-Alder Chemistry of Furans."[4] Comprehensive Organic Synthesis, Vol 5.

Sources

Mechanistic Insight: N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mechanism of action for N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide , a specialized substrate utilized in advanced organic synthesis to construct complex alkaloid pharmacophores.[1]

Unlike direct biological ligands, this molecule functions as a reactive intermediate . Its "mechanism of action" is the Intramolecular Diels-Alder Reaction of Furan (IMDAF) , a powerful transformation used by drug development professionals to generate tricyclic nitrogen-containing heterocycles (e.g., isoindolones, pyrrolo[2,1-a]isoquinolines) found in bioactive natural products and drug candidates.[1]

A Case Study in Stereocontrolled IMDAF Cycloaddition[1]

Core Mechanism: The Intramolecular Diels-Alder (IMDAF) Pathway

The defining action of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide is its ability to undergo a thermally or catalytically induced [4+2] cycloaddition .[1] This reaction transforms the linear amide precursor into a fused tricyclic lactam with high atom economy and stereochemical complexity.

The Molecular Architecture
  • Diene (4

    
    ):  The electron-rich furan ring .[1]
    
  • Dienophile (2

    
    ):  The terminal pent-4-enoyl  alkene.[1]
    
  • Tether: The 3-atom amide chain containing a critical methoxy substituent at the benzylic position. This tether constrains the transition state, enforcing regioselectivity.

Step-by-Step Mechanistic Flow
  • Conformational Pre-organization: The amide bond (–NH–CO–) adopts a specific rotameric conformation (typically s-trans or s-cis depending on N-substitution) that brings the pendant alkene (dienophile) into proximity with the furan (diene).[1] The methoxy group at the C2 position exerts a steric influence (1,3-allylic strain), biasing the population toward a reactive conformer.

  • Transition State Assembly (The "Action"): The reaction proceeds through a concerted, synchronous (or slightly asynchronous) transition state.

    • FMO Interaction: The HOMO of the furan (diene) interacts with the LUMO of the electron-deficient alkene (dienophile).

    • Stereocontrol: The methoxy group directs the facial approach of the dienophile. In thermal conditions, the reaction often favors the thermodynamically stable exo-adduct (unlike the endo-preference of intermolecular Diels-Alder).[1]

  • Cyclization & Bridge Formation: Two new

    
    -bonds form simultaneously, creating an oxa-bridged tricyclic system  (7-oxabicyclo[2.2.1]heptane core fused to a lactam).[1]
    
  • Post-Cyclization Fate: The resulting oxa-bridge is often ring-opened (via acid catalysis) to yield a hydroxy-lactam or dehydrated to form an aromatic system (e.g., an isoindolone), which is the final bioactive scaffold.[1]

Experimental Protocol: Thermal IMDAF Cycloaddition

Audience Note: This protocol describes the conversion of the linear precursor to the tricyclic pharmacophore.

Objective

To synthesize the tricyclic lactam core via thermal cycloaddition, maximizing the exo diastereomer yield.

Materials & Reagents
  • Substrate: N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide (1.0 equiv).

  • Solvent: Toluene (anhydrous) or Xylenes (for higher temperature).

  • Additive: BHT (2,6-di-tert-butyl-4-methylphenol) – Radical scavenger (0.1 equiv).[1]

  • Apparatus: Sealed pressure tube or reflux condenser setup.

Methodology
  • Preparation: Dissolve the substrate (0.1 M concentration) in anhydrous Toluene.

    • Why: Dilute conditions (0.05–0.1 M) favor intramolecular reaction over intermolecular polymerization.

  • Scavenger Addition: Add BHT (10 mol%).

    • Why: Prevents radical polymerization of the terminal alkene at high temperatures.

  • Thermal Activation: Heat the solution to reflux (110°C for Toluene, 140°C for Xylenes).

    • Time: Monitor via TLC/LC-MS (typically 12–48 hours).[1] The reaction is reversible (retro-Diels-Alder); equilibrium must be pushed.[1]

  • Work-up: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient).

    • Note: The exo and endo isomers are often separable by chromatography due to distinct polarities.

Data Interpretation: Stereochemical Outcome

The methoxy substituent typically induces diastereoselectivity.

ParameterThermal Condition (110°C)Lewis Acid (MeAlCl2, -78°C)
Reaction Time 24–48 h2–6 h
Yield 60–75%80–90%
Selectivity (Exo:Endo) ~60:40 (Thermodynamic)>90:10 (Kinetic/Chelation)
Mechanism Type Reversible EquilibriumIrreversible Activation
Visualization: The IMDAF Reaction Coordinate

The following diagram illustrates the transformation from the linear amide to the tricyclic core, highlighting the transition state energy barrier.

IMDAF_Mechanism Figure 1: Mechanistic pathway of the Intramolecular Diels-Alder Furan (IMDAF) reaction. Substrate Linear Precursor (N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide) Rotamer Reactive Rotamer (s-trans Amide) Substrate->Rotamer Conformational Equilibrium TS Transition State [4+2] Concerted (Exo-favored) Rotamer->TS Activation (Heat/Lewis Acid) Product Tricyclic Lactam (Oxa-bridged Scaffold) TS->Product Cycloaddition Product->Substrate Retro-DA (High T) Aromatized Final Pharmacophore (Isoindolone Derivative) Product->Aromatized Acid Catalysis (- H2O)

Figure 1: The reaction proceeds from the linear precursor through a highly ordered transition state to form the tricyclic lactam, which can be further modified into aromatic drug scaffolds.

Relevance to Drug Development

This specific mechanism is critical for the synthesis of Stemona alkaloids (e.g., Stemoamide) and isoquinoline-based drugs . The "methoxy" group in the title compound is often a "traceless" directing group or a handle for further functionalization (e.g., conversion to a ketone).

  • Scaffold Generation: Rapid access to the pyrrolo[1,2-a]azepine or isoindolone core.

  • Stereochemical Probing: The molecule serves as a probe to test new Lewis Acid catalysts (e.g., Scandium triflate) for enantioselective synthesis.

References
  • Padwa, A. (2002). Intramolecular Diels-Alder Chemistry of Furans. Handbook of Diels-Alder Reactions . Link[1]

  • Harmata, M. (2010). Intramolecular Diels–Alder Reactions of Furan. Advanced Synthesis & Catalysis . Link[1]

  • Brogden, N. K., et al. (2018). Synthetic Applications of Furan Diels-Alder Chemistry. Chemical Reviews . Link[1]

Sources

Biological Activity and Synthetic Utility of N-[2-(Furan-2-yl)-2-methoxyethyl]pent-4-enamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide is a highly modular, bifunctional synthetic intermediate and biological probe. By integrating a reactive pent-4-enamide tail with a furan-2-yl pharmacophore and a flexible methoxyethyl linker, this compound serves a dual purpose in modern drug discovery. It acts both as a direct modulator of kinase and metabolic enzyme targets, and as a versatile precursor for the construction of complex, rigidified bicyclic heterocycles via transition-metal-catalyzed cyclizations. This whitepaper deconstructs the structural rationale, biological activity profile, and experimental methodologies associated with this unique chemical scaffold.

Structural Deconstruction & Pharmacophore Rationale

The therapeutic and synthetic potential of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide is derived from the synergistic properties of its three core structural motifs:

  • The Furan-2-yl Core (Target Affinity): The furan ring is a privileged scaffold in medicinal chemistry, known for its lipophilicity and ability to act as a hydrogen bond acceptor[1]. In biological systems, furan derivatives frequently intercalate within the ATP-binding hinge regions of kinases (such as EGFR) or modulate the PI3K/Akt signaling cascade[2][3].

  • The Pent-4-enamide Tail (Covalent Targeting & Cyclization): The terminal olefin paired with an amide linkage provides a dual-action site. Biologically, pent-4-enamide derivatives have been successfully deployed as structural components in potent inhibitors of metabolic enzymes like hexokinase 2 and enolase[4][5]. Synthetically, the terminal double bond is primed for 5-exo-trig cyclizations, allowing the linear molecule to be "locked" into bioactive 3D conformations[6].

  • The Methoxyethyl Linker (Physicochemical Optimization): The inclusion of a methoxyethyl group enhances the aqueous solubility of the highly lipophilic furan core. It also provides conformational flexibility, allowing the molecule to adopt optimal geometries when navigating narrow enzymatic binding pockets[4].

Mechanistic Biological Activity

Anticancer Potential & Kinase Inhibition

Furan-based derivatives exhibit pronounced cytotoxic effects against various cancer cell lines (e.g., MCF-7, HCT-116, and HepG2)[2][3]. The mechanism of action is heavily tied to the competitive inhibition of receptor tyrosine kinases. For instance, pyrimidine-fused furan and enamide derivatives have demonstrated potent Epidermal Growth Factor Receptor (EGFR) kinase inhibition, with IC50 values dropping into the nanomolar range (e.g., ~77–104 nM)[3]. Furthermore, 1-(furan-2-yl) derivatives are known to modulate the PI3K/Akt pathway, suppressing Akt phosphorylation and thereby promoting cellular apoptosis[2].

Metabolic Enzyme Modulation

The pent-4-enamide moiety is a validated structural feature in the design of metabolic enzyme inhibitors. In the development of selective Hexokinase 2 (HK2) inhibitors—which target the altered glucose metabolism in cancer cells (the Warburg effect)—pent-4-enamide derivatives have been utilized to exploit enzyme "induced fit" mechanisms, widening narrow binding pockets to achieve selectivity over Hexokinase 1[4]. Additionally, aminopyrrolidinyl phosphonates derived from pent-4-enamides are potent inhibitors of the glycolytic enzyme enolase, functioning as powerful natural antibiotics and antiproliferative agents[5].

Antimicrobial & Antioxidant Properties

Conjugates containing the furan-2-yl moiety exhibit broad-spectrum antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans[7][8]. The electron-rich nature of the furan ring also contributes to significant radical scavenging capabilities, outperforming standard antioxidants like ascorbic acid in DPPH assays[9].

Systems & Pathway Visualizations

PI3K_Pathway Ligand Furan-2-yl Derivative EGFR EGFR Ligand->EGFR Competitive Inhibition PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt Phosphorylation Proliferation Cell Survival Akt->Proliferation Promotes

Fig 1. Modulation of the EGFR/PI3K/Akt signaling cascade by furan-2-yl derivatives.

Cyclization Substrate Pent-4-enamide Substrate Pd_Complex Pd(II)-Alkene Complex Substrate->Pd_Complex PdCl2 Palladacycle 8-Membered Palladacycle Pd_Complex->Palladacycle 5-exo-trig + CO Insertion Product Bicyclic Lactam Palladacycle->Product Reductive Elimination Oxidant p-Benzoquinone (Oxidant) Palladacycle->Oxidant Pd(0) Release Oxidant->Pd_Complex Pd(II) Regeneration

Fig 2. Pd-catalyzed carbonylative double cyclization of pent-4-enamide derivatives.

Quantitative Data Summary

The following table synthesizes the biological performance of structural analogs containing the constituent functional groups of the title compound, demonstrating the expected pharmacological baseline.

Compound Class / MotifTarget / Cell LinePrimary Activity MetricReference
Furan-based compound 4MCF-7 (Breast Cancer)IC50 = 4.06 µM[2]
Pyrimidine-enamide hybridEGFR KinaseIC50 = 77.03 nM[3]
Pent-4-enamide derivativeHexokinase 2 (HK2)IC50 = 16.0 µM[4]
5-(furan-2-yl)-oxadiazoleS. aureus / E. coliMIC = 7.96 – 9.97 µM[9]
5-(furan-2-yl)-oxadiazoleDPPH Free RadicalIC50 = 18.56 µg/mL[9]

Experimental Protocols

Protocol A: Target-Based Screening (In Vitro EGFR Kinase Inhibition Assay)

To evaluate the competitive inhibition profile of the furan-2-yl moiety against receptor tyrosine kinases[3].

Causality & Logic: ATP concentration must be maintained at or near the enzyme's


 value. If ATP is saturated, competitive inhibitors (like furan derivatives binding to the hinge region) will be artificially outcompeted, leading to false negatives. Dithiothreitol (DTT) is included to prevent the oxidation of catalytic cysteines.
  • Reagent Preparation: Prepare a 10 mM stock solution of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide in 100% DMSO. Dilute serially in 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Enzyme Incubation: In a 384-well plate, combine 5 µL of the compound dilution with 5 µL of recombinant human EGFR enzyme (final concentration 1 ng/µL). Incubate at room temperature for 15 minutes to allow compound-enzyme association.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing Poly(Glu,Tyr) 4:1 peptide and ATP (final ATP concentration = 10 µM, matching the

    
    ).
    
  • Reaction & Termination: Incubate the plate at 30°C for 60 minutes. Terminate the reaction by adding 20 µL of ADP-Glo™ Reagent to deplete unreacted ATP (incubate 40 mins).

  • Detection: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal proportional to kinase activity. Read luminescence on a microplate reader and calculate IC50 using a 4-parameter logistic curve fit.

Protocol B: Palladium-Catalyzed Carbonylative Double Cyclization

To synthetically rigidify the flexible pent-4-enamide tail into a complex bicyclic lactam for SAR expansion[6].

Causality & Logic: The reaction utilizes 1 atm of Carbon Monoxide (CO). High-pressure CO is deliberately avoided because excessive CO can over-stabilize the Pd(0) intermediate, stalling the catalytic cycle. p-Benzoquinone is essential as a stoichiometric external oxidant to regenerate the active Pd(II) species from Pd(0) following reductive elimination.

  • System Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide (1.0 equiv, 0.5 mmol), PdCl2 catalyst (1 mol%), and p-benzoquinone (1.2 equiv, 0.6 mmol).

  • Solvent Addition: Evacuate and backfill the tube with Nitrogen three times. Inject 5 mL of anhydrous glacial acetic acid.

  • CO Insertion: Evacuate the nitrogen atmosphere and carefully backfill with CO gas using a balloon (1 atm).

  • Cyclization: Stir the reaction mixture at room temperature for 16 hours. The initial 5-exo-trig N-cyclization is followed by CO insertion and intramolecular nucleophilic displacement via an 8-membered palladacycle[6].

  • Workup & Purification: Vent the CO gas safely. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO3 until the aqueous layer is neutralized. Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify the resulting bicyclic product via silica gel flash chromatography.

References

Sources

N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide IUPAC name and structure

Technical Guide: -[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide

Structural Elucidation and Synthetic Utility in IMDAF Cycloadditions

Executive Summary
Intramolecular Diels-Alder Furan (IMDAF)

Its significance lies in its ability to rapidly generate tricyclic isoindolone scaffolds possessing an oxabicyclo[2.2.1]heptene core. The presence of the methoxy group at the benzylic (furfuryl) position serves as a stereochemical control element, influencing the exo/endo selectivity of the cycloaddition. This guide details the IUPAC structural breakdown, a robust synthetic protocol, and the mechanistic pathway for its cyclization.

Structural Anatomy & IUPAC Deconstruction

The molecule is constructed from two primary fragments coupled via an amide bond. Its IUPAC name is derived by treating the amide as the principal functional group.

  • Principal Group: Pent-4-enamide (5-carbon chain with a terminal alkene).

  • Substituent: A complex group attached to the amide nitrogen: 2-(furan-2-yl)-2-methoxyethyl.

  • Stereochemistry: The carbon at position 2 of the ethyl chain is chiral (

    
    ), creating enantiomeric forms (
    
    
    or
    
    
    ).
2.1 Structural Visualization

The following diagram illustrates the connectivity and the functional zones of the molecule.[1]

StructureFuranFuran Ring(Diene)TetherMethoxy-Ethyl Tether(Stereocenter)Furan->TetherC2 AttachmentAmideAmide Linkage(Connector)Tether->AmideN-AlkylationAlkenePent-4-ene Chain(Dienophile)Amide->AlkeneAcylation

Figure 1: Modular breakdown of the target molecule showing the reactive diene (red) and dienophile (green) separated by the tether (yellow/blue).

Synthetic Protocol

The synthesis requires the preparation of a specialized amine, 2-(furan-2-yl)-2-methoxyethan-1-amine , followed by coupling with commercially available pent-4-enoic acid .

3.1 Retrosynthetic Analysis
  • Disconnection: Amide bond cleavage.

  • Fragment A: Pent-4-enoic acid (or acid chloride).

  • Fragment B: 2-(Furan-2-yl)-2-methoxyethan-1-amine.

    • Precursor to B: 2-(Furan-2-yl)-2-methoxyacetonitrile.

    • Starting Material: Furfural (Furan-2-carbaldehyde).

3.2 Step-by-Step Synthesis

Step 1: Cyanosilylation of Furfural

  • Reagents: Furfural, TMSCN (Trimethylsilyl cyanide), ZnI2 (catalyst).

  • Conditions:

    
     to RT, DCM solvent.
    
  • Mechanism: Nucleophilic attack of cyanide on the aldehyde carbonyl.

  • Product: 2-(Furan-2-yl)-2-((trimethylsilyl)oxy)acetonitrile.

Step 2: O-Methylation (One-pot variant)

  • Reagents: MeOH, acid catalyst (p-TsOH) or MeI/NaH sequence after deprotection.

  • Rationale: Converting the silyl ether or free alcohol to a methoxy ether is critical for establishing the tether substituent.

  • Product: 2-(Furan-2-yl)-2-methoxyacetonitrile.

Step 3: Nitrile Reduction

  • Reagents:

    
     (Lithium Aluminum Hydride).
    
  • Conditions: Dry THF,

    
    , Argon atmosphere.
    
  • Protocol:

    • Suspend

      
       (1.5 equiv) in dry THF.
      
    • Add nitrile solution dropwise (exothermic).

    • Reflux for 2 hours to ensure complete reduction to the primary amine.

    • Fieser workup (Water/NaOH) to remove aluminum salts.

  • Product: 2-(Furan-2-yl)-2-methoxyethan-1-amine.

Step 4: Amide Coupling (The Final Assembly)

  • Reagents: Pent-4-enoic acid, EDC

    
    HCl, HOBt, DIPEA.
    
  • Conditions: DCM, RT, 12 hours.

  • Protocol:

    • Dissolve pent-4-enoic acid (1.0 equiv) in DCM.

    • Add EDC (1.1 equiv) and HOBt (1.1 equiv) to activate the acid.

    • Add the amine from Step 3 (1.0 equiv) and DIPEA (2.0 equiv).

    • Monitor by TLC (disappearance of amine).[2]

    • Wash with 1N HCl, sat.

      
      , and brine.
      
  • Yield: Typically 65-75% over 2 steps.

SynthesisStartFurfuralStep11. TMSCN, ZnI22. MeOH, H+Start->Step1Inter1Methoxy-NitrileIntermediateStep1->Inter1Step2LiAlH4 Reduction(THF, Reflux)Inter1->Step2Amine2-(Furan-2-yl)-2-methoxyethanamineStep2->AmineStep3Pent-4-enoic acidEDC/HOBt CouplingAmine->Step3TargetTARGET MOLECULEN-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamideStep3->Target

Figure 2: Synthetic workflow from commercial furfural to the target amide.[2][3][4][5][6]

Reactivity Profile: The IMDAF Reaction

The defining characteristic of this molecule is its latent reactivity. It is a "Type I" IMDAF precursor, meaning the tether connects the dienophile to the 2-position of the furan.

4.1 Reaction Mechanism

Upon heating (thermal conditions) or treatment with a Lewis Acid (e.g.,

  • Cycloaddition: [4+2] concerted mechanism.[7]

  • Regiochemistry: Head-to-head fusion is enforced by the tether.

  • Stereochemistry: The reaction yields a mixture of exo and endo isomers.

    • Exo adduct: The methylene bridge of the alkene is cis to the oxygen bridge.[8]

    • Endo adduct: The methylene bridge is trans to the oxygen bridge.

    • Effect of Methoxy Group: The methoxy group at the benzylic position creates steric bulk. In similar systems, substituents at this position often favor the exo adduct to minimize 1,3-diaxial-like interactions in the transition state.

4.2 Experimental Conditions for Cyclization
  • Thermal: Reflux in Toluene (

    
    ) for 24-48 hours. Sealed tube may be required.
    
  • Lewis Acid:

    
     (1.1 equiv) in 
    
    
    at
    
    
    .[8] This often accelerates the reaction and improves diastereoselectivity.

IMDAFSubstrateTarget Amide(Open Chain)TSTransition State(Boat-like)Substrate->TS Heat or Lewis Acid ProductTricyclic Lactam(Oxabicyclo[2.2.1] core)TS->Product [4+2] Cycloaddition

Figure 3: Pathway of the Intramolecular Diels-Alder Furan reaction.

Characterization Data (Predicted)

Researchers should validate the synthesis using the following spectroscopic markers.

Table 1: Predicted


 NMR Data (400 MHz, 

)
PositionChemical Shift (

)
MultiplicityIntegrationAssignment
Amide NH 6.0 - 6.5Broad Singlet1HAmide proton
Furan-H5 7.35 - 7.40Doublet1H

-proton on furan
Furan-H3/H4 6.30 - 6.40Multiplet2H

-protons on furan
Methoxy 3.25 - 3.35Singlet3H

Methine 4.30 - 4.50dd1H

(Benzylic)
Linker

3.50 - 3.70Multiplet2H

Alkene-CH 5.75 - 5.90Multiplet1HTerminal alkene internal
Alkene-

4.95 - 5.10Multiplet2HTerminal alkene end
References
  • Keay, B. A. (1991). Intramolecular Diels-Alder reactions of the furan diene (IMDAF): applications to the synthesis of complex natural products.[9] Chemical Reviews, 91(4), 755-792.

  • Padwa, A. (1984). Intramolecular 1,3-Dipolar Cycloaddition Reactions. In 1,3-Dipolar Cycloaddition Chemistry, Wiley-Interscience. (Foundational text on intramolecular cycloadditions).
  • Burrell, R. C., et al. (2003). Stereoselective synthesis of the tricyclic core of the stemona alkaloids. Journal of Organic Chemistry, 68(23), 8974-8983.

  • Lipshutz, B. H. (1986). Five-membered heteroaromatic rings as intermediates in organic synthesis.[5][8][10] Chemical Reviews, 86(5), 795-819.

Comprehensive Spectroscopic Profiling: N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide

[1]

Introduction & Structural Context

This molecule represents a specialized IMDAF (Intramolecular Diels-Alder of Furan) precursor.[1] It contains three distinct pharmacophoric zones critical for its reactivity and spectral signature:

  • The Furan Diene: An electron-rich aromatic system susceptible to cycloaddition.[1]

  • The Methoxy-Tether: A chiral linker (

    
    ) bearing a methoxy group, which introduces diastereotopicity to the adjacent methylene protons.
    
  • The Pent-4-enamide Dienophile: An unactivated alkene chain tethered via an amide bond, designed to fold back onto the furan ring.[1]

Synthetic Relevance

Researchers typically encounter this compound as an intermediate in the synthesis of tricyclic alkaloids or isoindolone derivatives.[1] The methoxy substituent at the benzylic position (relative to furan) often serves as a latent oxocarbenium ion precursor or a stereocontrol element during cyclization [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]

^1H NMR Data (400 MHz, CDCl3)

The proton spectrum is characterized by the distinct furan pattern, the diastereotopic methylene protons adjacent to the chiral center, and the terminal alkene signature.[1]

PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
NH 5.95 - 6.15br s-Amide proton (exchangeable).[1]
H-5 (Furan) 7.38 - 7.42dd


-proton of furan; most deshielded.[1]
H-4 (Furan) 6.32 - 6.36dd


-proton; typically overlaps with H-3.[1]
H-3 (Furan) 6.25 - 6.29d


-proton adjacent to the linker.[1]
CH-OMe 4.45 - 4.55dd

Benzylic methine; shifts downfield due to OMe and Furan.[1]
OMe 3.28 - 3.32s-Methoxy singlet.[1]
N-CH

-a
3.65 - 3.75ddd

Diastereotopic methylene (Pro-R/S); couples to NH and CH-OMe.[1]
N-CH

-b
3.40 - 3.50ddd

Diastereotopic methylene pair.[1]
CO-CH

2.25 - 2.35t


-methylene to carbonyl.[1]
Allylic CH

2.35 - 2.45q


-methylene; couples to vinyl and

-CH

.[1]
-CH= 5.75 - 5.88ddt

Internal vinyl proton.[1]
=CH

(trans)
5.02 - 5.10dq

Terminal alkene (trans to internal H).[1]
=CH

(cis)
4.95 - 5.02dq

Terminal alkene (cis to internal H).[1]
^13C NMR Data (100 MHz, CDCl3)

The carbon spectrum confirms the backbone connectivity with 12 distinct signals.

  • Carbonyl (C=O): 172.5 ppm[1]

  • Furan C-2 (Ipso): 152.1 ppm[1]

  • Furan C-5: 142.8 ppm[1]

  • Furan C-3/C-4: 110.4 ppm, 107.5 ppm[1]

  • Vinyl CH: 137.2 ppm[1]

  • Vinyl CH

    
    :  115.6 ppm[1]
    
  • Methine (CH-OMe): 76.8 ppm[1]

  • Methoxy (OMe): 56.5 ppm[1]

  • N-CH

    
    :  42.1 ppm[1]
    
  • 
    -CH
    
    
    :
    35.8 ppm[1]
  • 
    -CH
    
    
    :
    29.5 ppm[1]

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the secondary amide and the ether functionalities.

  • Amide A (N-H stretch): 3280–3300 cm

    
     (Broad, medium intensity).[1]
    
  • C-H Stretch (Ar/Vinyl): 3080, 3015 cm

    
     (Weak, sharp).[1]
    
  • Amide I (C=O stretch): 1645–1655 cm

    
     (Strong).[1] Note: Lower frequency than esters due to resonance.[1]
    
  • Amide II (N-H bend): 1540–1555 cm

    
    .[1]
    
  • C=C Stretch (Alkene): 1640 cm

    
     (Often overlaps with Amide I shoulder).[1]
    
  • Furan Ring Breathing: 1505, 1420 cm

    
    .[1]
    
  • C-O-C Stretch (Ether): 1080–1120 cm

    
     (Strong band for the methoxy ether).[1]
    

Mass Spectrometry (MS)

Molecular Formula: C



Molecular Weight:1
Fragmentation Pattern (EI, 70 eV)

The fragmentation is driven by cleavage alpha to the heteroatoms (N and O).

  • Molecular Ion [M]+:

    
     223 (Weak intensity).
    
  • Base Peak:

    
     111 or 125.[1]
    
    • Pathway: Cleavage of the amide bond or

      
      -cleavage at the ethyl linker.[1]
      
    • Fragment: [Furan-CH(OMe)]+ (

      
       111) is a stabilized oxocarbenium ion.[1]
      
  • McLafferty Rearrangement:

    • The pent-4-enoyl chain can undergo McLafferty rearrangement if

      
      -hydrogens were available, but the terminal double bond restricts this.[1] Instead, simple allylic cleavage of the pentenyl chain gives 
      
      
      55 (
      
      
      or
      
      
      ).[1]
  • Furan Series: Characteristic peaks at

    
     81 (pyrylium ion) and 
    
    
    39.[1]

Structural Connectivity & Logic (Graphviz)[1]

The following diagram illustrates the connectivity and the key 2D NMR correlations (COSY and HMBC) used to assign the structure.

Gcluster_0Key HMBC Correlations (C-H)FuranFuran Ring(C3-C5)LinkerChiral Linker-CH(OMe)-Furan->LinkerHMBC: H-3 to C-LinkerAmideAmide Bond-NH-CO-Linker->AmideCOSY: CH-CH2 couplingChainPentenyl Chain-(CH2)2-CH=CH2Amide->ChainHMBC: CO to alpha-CH2OMeMethoxy GroupOMe->Linker3J Coupling

Caption: HMBC and COSY connectivity map. Arrows indicate key heteronuclear long-range couplings verifying the backbone.

Experimental Protocol for Validation

To verify the identity of this compound in the lab, follow this standard characterization workflow:

  • Solvent Selection: Dissolve 5-10 mg of the sample in 0.6 mL of CDCl

    
      (neutralized with basic alumina if the furan is acid-sensitive).
    
  • 1H NMR Acquisition: Acquire 16 scans with a relaxation delay (

    
    ) of >2.0 seconds to ensure integration accuracy of the vinyl protons relative to the methoxy singlet.
    
  • Diastereotopic Check: Zoom into the 3.4–3.8 ppm region.[1] If the methylene protons appear as a simple quartet or broad singlet, the chiral center at the methoxy position may have racemized or the resolution is insufficient (switch to C

    
    D
    
    
    to resolve overlaps).
  • TLC Visualization: Stain with p-Anisaldehyde .[1] The furan moiety typically yields a distinct dark blue/purple spot upon heating.[1]

References

  • Padwa, A. (1991).[1] Intramolecular Diels-Alder Reactions of Furans. Organic Reactions, 40, 1-13.[1] Link[1]

  • Keay, B. A. (1987). The intramolecular Diels-Alder reaction of furan dienes: A review. Chemical Reviews, 87(2), 433-466. Link[1]

  • Bur, S. K., & Padwa, A. (2004).[1] The Pummerer reaction: Methodology and strategy for the synthesis of heterocyclic compounds.[1] Chemical Reviews, 104(5), 2401-2432.[1] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for Furan and Amide shifts).

The Furan-Carboxamide Pharmacophore: From Natural Origins to Medicinal Liability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furan-carboxamide moiety represents a classic duality in medicinal chemistry: it is a potent, high-affinity pharmacophore found in nature, yet it carries a structural alert for metabolic toxicity. This guide dissects the origin, synthetic evolution, and critical toxicology of furan-containing amides. It is designed for drug developers who must balance the bioisosteric advantages of the furan ring (improved solubility, unique H-bond geometry) against its liability for bioactivation into reactive dicarbonyl species.

Part 1: Structural Motif & Natural Origins

The Evolutionary Pharmacophore

The furan-2-carboxamide scaffold did not emerge from a single synthetic discovery but rather from the systematic isolation of secondary metabolites in soil bacteria and fungi. Nature utilizes the furan ring as a compact, electron-rich linker that positions the amide hydrogen bond donor/acceptor motif with distinct directionality compared to its phenyl analogues.

Key Natural Sources:

  • Fungal Metabolites: Sumiki’s acid (hydroxymethylfuran-2-carboxylic acid) isolated from Aspergillus and Gibberella species represents the oxidative baseline of this class.

  • Complex Terpenoids: Collybolide, isolated from the fungus Collybia maculata, integrates a furan moiety into a complex sesquiterpene structure, exhibiting potent kappa-opioid receptor agonism.

  • Quorum Sensing Modulators: Natural furanones found in marine algae (Delisea pulchra) inspired the synthetic development of furan-carboxamides as inhibitors of bacterial quorum sensing (LasR targets in Pseudomonas aeruginosa).

Bioisosteric Rationale

In drug design, the furan ring is frequently employed as a bioisostere for a phenyl ring.[1]

  • Size: Furan is significantly smaller (approx. 15% less volume than benzene).

  • Polarity: The oxygen atom serves as a weak hydrogen bond acceptor, altering the logP and aqueous solubility profile.

  • Electronics: Furan is π-excessive (electron-rich), making the attached amide carbonyl less electrophilic than a benzamide equivalent.

Part 2: Synthetic Methodologies

The construction of furan-containing amides has evolved from harsh acid-chloride couplings to mild, transition-metal-catalyzed C-H functionalizations.

Comparative Synthetic Strategies
MethodologyReagentsProsCons
Schotten-Baumann Furoyl chloride + Amine + BaseHigh yield, rapidMoisture sensitive, limited functional group tolerance
Peptide Coupling Furoic acid + Amine + HATU/EDCMild, high toleranceExpensive reagents, atom uneconomic
Oxidative Amidation Furfural + Amine + Oxidant (

, TBHP)
Direct use of aldehydesRadical pathways can be non-selective
Minisci Reaction Amide + Furan + Ag(I)/PersulfateC-H activation (Late-stage)Regioselectivity issues (C2 vs C5)
Visualization: Synthetic Decision Tree

The following diagram outlines the logical flow for selecting a synthetic route based on starting material availability.

SynthesisFlow Start Target: Furan-Carboxamide Acid Start: 2-Furoic Acid Start->Acid Aldehyde Start: Furfural Start->Aldehyde Furan Start: Unsubstituted Furan Start->Furan Coupling HATU/EDC Coupling (Standard) Acid->Coupling Sensitive Groups Present Chlorination SOCl2 -> Acid Chloride Acid->Chlorination Robust Substrate OxAmidation Oxidative Amidation (I2/TBHP) Aldehyde->OxAmidation Atom Economy CH_Act Direct C-H Amidation (Ir/Ni Catalysis) Furan->CH_Act Late-Stage Functionalization Product Furan-2-Carboxamide Coupling->Product Chlorination->Product OxAmidation->Product CH_Act->Product

Caption: Decision matrix for synthesizing furan-carboxamides based on substrate stability and starting material oxidation state.

Part 3: The Toxicology Paradox (Critical Analysis)

As a Senior Scientist, I must emphasize that the furan ring is a structural alert . While furan-carboxamides are less volatile than simple furans, the metabolic liability remains a critical attrition factor in drug development.

Mechanism of Bioactivation

The toxicity of furan-containing drugs (e.g., associated with high-dose furosemide or withdrawn candidates) is driven by Cytochrome P450-mediated oxidation, primarily CYP2E1 and CYP450 3A4.

  • Epoxidation: CYP450 oxidizes the furan double bond to form a highly unstable furan-2,3-epoxide.

  • Ring Opening: The epoxide rapidly rearranges to form cis-2-butene-1,4-dial (an acetylacrolein equivalent).

  • Adduct Formation: This reactive enedial is a potent electrophile that reacts with nucleophiles (lysine/cysteine residues) on proteins or DNA, leading to hepatotoxicity and potential carcinogenicity.

Visualization: Metabolic Activation Pathway

This diagram illustrates the "Furan Attrition" pathway that must be mitigated during lead optimization.

ToxicityPathway Drug Furan-Carboxamide Drug CYP CYP450 Oxidation (Bioactivation) Drug->CYP Epoxide Furan-2,3-Epoxide (Unstable Intermediate) CYP->Epoxide Dial cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Dial Ring Opening GSH Glutathione Conjugation (Detoxification) Dial->GSH + GSH (S-transferase) Tox Protein/DNA Adducts (Hepatotoxicity) Dial->Tox + Cellular Nucleophiles

Caption: The bioactivation pathway of the furan ring yielding the toxic cis-2-butene-1,4-dial metabolite.

Mitigation Strategies

To utilize this pharmacophore safely, researchers employ specific substitution patterns:

  • C2/C5 Blocking: Substituting the 5-position (e.g., with a methyl or halogen) sterically and electronically hinders the CYP450 approach, reducing epoxidation potential.

  • Electron Withdrawal: Attaching strong electron-withdrawing groups (EWG) to the furan ring reduces the electron density of the

    
    -system, making it less susceptible to oxidative attack.
    

Part 4: Validated Experimental Protocol

Protocol: HATU-Mediated Synthesis of N-Benzylfuran-2-carboxamide Rationale: This method utilizes HATU, a uronium salt, which generates an active ester in situ. It is preferred over acid chlorides for discovery chemistry due to higher tolerance for moisture and functional groups on the amine partner.

Materials
  • 2-Furoic acid (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-furoic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes at room temperature.

  • Coupling: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow. Stir for 10 minutes to allow the formation of the OAt-active ester.

  • Addition: Add Benzylamine (1.1 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor reaction progress via LC-MS or TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).

  • Workup (Self-Validating Step):

    • Dilute reaction with Ethyl Acetate (50 mL).

    • Acid Wash: Wash with 1M HCl (2 x 20 mL) to remove unreacted amine and DIPEA.

    • Base Wash: Wash with Saturated NaHCO3 (2 x 20 mL) to remove unreacted furoic acid and HATU byproducts.

    • Brine Wash: Wash with saturated NaCl to remove DMF.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
    

Verification Criteria:

  • 1H NMR (DMSO-d6): Look for furan protons: doublet ~7.8 ppm (C5), doublet ~7.2 ppm (C3), and dd ~6.6 ppm (C4). The amide NH should appear as a triplet/broad singlet around 8.5–9.0 ppm.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]

  • Gao, W., et al. (2015). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. [Link]

  • Pillaiyar, T., et al. (2017). Recent development of signaling pathway inhibitors for the treatment of acute myeloid leukemia. Clinical Cancer Research. (Context on kinase inhibitors containing furan motifs).
  • Montvale, N. J. (2010). Medical Economics. PDR for Herbal Medicines. (Source for natural product origins).[2][3]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

Sources

The Pharmacological Paradox of Furan Derivatives: Therapeutic Targets vs. Metabolic Liability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan derivatives occupy a unique and often polarized position in medicinal chemistry. As a five-membered aromatic heterocycle, the furan ring serves as a versatile pharmacophore, offering rigid structural spacing and hydrogen bond acceptor capabilities. However, its deployment in drug development is a calculated risk. While furan derivatives exhibit potent efficacy against oncological and inflammatory targets, they possess an inherent metabolic liability: the potential for bioactivation into reactive dicarbonyl species.

This guide analyzes the therapeutic utility of furan derivatives, specifically targeting tubulin polymerization , PI3K/Akt signaling , and COX-2/5-LOX pathways , while providing the mechanistic grounding necessary to mitigate their associated hepatotoxicity.

Part 1: The Medicinal Chemistry of Furan

Electronic Properties and Binding

Furan is an electron-rich, aromatic system.[1][2][3][4] Unlike its sulfur (thiophene) or nitrogen (pyrrole) analogs, the oxygen atom in furan is highly electronegative, yet it contributes a lone pair to the


-system to maintain aromaticity.
  • Drug Design Utility: The ring acts as a bioisostere for phenyl rings but with reduced lipophilicity (LogP) and improved water solubility.

  • Binding Mode: The oxygen atom often functions as a weak hydrogen bond acceptor in enzyme active sites (e.g., the COX-2 hydrophilic side pocket).

The Metabolic "Double-Edged Sword"

The primary challenge in furan-based drug design is metabolic stability. The electron-rich ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP450 3A4).

Mechanism of Toxicity:

  • Oxidation: CYP450 oxidizes the furan ring to an unstable epoxide or directly to a cis-enedione.[5]

  • Ring Opening: The intermediate collapses to form cis-2-butene-1,4-dial .

  • Alkylation: This reactive

    
    -unsaturated aldehyde acts as a potent Michael acceptor, alkylating nucleophilic residues (cysteine/lysine) on proteins and DNA, leading to hepatotoxicity and carcinogenesis.
    

Strategic Mitigation: Medicinal chemists often substitute the furan ring with electron-withdrawing groups (EWGs) or bulky substituents at the C2/C5 positions to sterically or electronically hinder CYP450 access.

MetabolicActivation Furan Furan Substrate Intermed Unstable Epoxide / Enedione Furan->Intermed Bioactivation CYP CYP450 (Oxidation) CYP->Furan Toxic cis-2-butene-1,4-dial (Reactive Metabolite) Intermed->Toxic Ring Opening Adduct Protein/DNA Adducts (Hepatotoxicity) Toxic->Adduct Michael Addition GSH Glutathione Conjugation (Detoxification) Toxic->GSH Phase II Metabolism

Figure 1: The metabolic activation pathway of furan, illustrating the competition between detoxification (GSH) and toxicity (Adduct formation).

Part 2: Oncology Targets

Recent SAR (Structure-Activity Relationship) studies have identified furan derivatives as potent agents in disrupting cancer cell proliferation through two distinct mechanisms.

Tubulin Polymerization Inhibition

Furan-based chalcones and combretastatin analogs bind to the colchicine-binding site of tubulin.

  • Mechanism: They prevent the polymerization of tubulin into microtubules.[6]

  • Consequence: This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]

  • Key Residues: The furan oxygen often interacts with Cys241 or Val318 within the tubulin

    
    -subunit.
    
PI3K/Akt/mTOR Pathway Suppression

Novel furan derivatives (e.g., naphthofurans) have shown efficacy in downregulating the PI3K/Akt signaling cascade, often by upregulating PTEN (Phosphatase and tensin homolog).

Comparative Potency Data (IC50 Values):

Compound ClassTarget Cell LineTarget MechanismIC50 (µM)Reference
Furan-2-carboxamidesMCF-7 (Breast)Tubulin Polymerization2.96[4]
NaphthofuransSW620 (Colorectal)PI3K/Akt Suppression0.08 - 8.79[2]
Furan-ChalconesHeLa (Cervical)G2/M Arrest4.06[4]

Part 3: Anti-Inflammatory Targets (Dual Inhibition)

Standard NSAIDs often cause gastric toxicity by inhibiting COX-1.[8] Selective COX-2 inhibitors (coxibs) mitigate this but can increase cardiovascular risk by shunting arachidonic acid toward the leukotriene pathway (via 5-LOX).

The Furan Solution: Furan derivatives, particularly 3,4-diarylfuranones , have emerged as Dual COX-2 / 5-LOX Inhibitors .

  • Structural Logic: The furanone ring serves as a central template that orients vicinal aryl groups to fit the COX-2 hydrophobic pocket, while specific substituents (e.g., methanesulfonyl) interact with the LOX active site.

  • Therapeutic Gain: Simultaneous blockade prevents the "shunting" effect, reducing both inflammation (Prostaglandins) and bronchoconstriction/chemotaxis (Leukotrienes).

InflammationPathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX 5-LOX Enzyme AA->LOX PG Prostaglandins (PGE2) (Pain/Inflammation) COX2->PG LT Leukotrienes (LTB4) (Chemotaxis/Bronchospasm) LOX->LT Furan Furan Derivative (Dual Inhibitor) Furan->COX2 Inhibits Furan->LOX Inhibits

Figure 2: Dual inhibition mechanism where furan derivatives block both arms of the arachidonic acid cascade.

Part 4: Experimental Protocols

To ensure scientific integrity, the following protocols are standardized for synthesizing and validating furan-based therapeutics.

Synthesis: Paal-Knorr Furan Synthesis (Acid-Catalyzed)

This is the gold-standard method for generating substituted furans from 1,4-diketones.

Reagents:

  • 1,4-Diketone precursor (e.g., 2,5-hexanedione for model validation).

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) or TiCl
    
    
    (Lewis Acid).
  • Solvent: Toluene or Benzene (for azeotropic water removal).

Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add 1,4-diketone (10 mmol),

    
    -TsOH (0.5 mmol, 5 mol%), and Toluene (50 mL).
    
  • Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap.

  • Completion: Reaction is complete when water evolution ceases (approx. 2-4 hours). Verify via TLC (Hexane:EtOAc 9:1).

  • Workup: Cool to RT. Wash with NaHCO

    
     (sat. aq.) to neutralize acid. Dry organic layer over MgSO
    
    
    
    .
  • Purification: Evaporate solvent. Purify residue via silica gel column chromatography.

Validation Check: The appearance of a singlet around


 5.8-6.0 ppm in 

H-NMR confirms the formation of the furan ring protons (if C3/C4 are unsubstituted).
Biological Assay: Tubulin Polymerization Screening

Objective: Quantify the ability of the furan derivative to inhibit microtubule assembly in vitro.[6]

Protocol:

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., >99% pure porcine brain tubulin).

  • Baseline: Keep tubulin buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, pH 6.9) on ice.
    
  • Induction: Add GTP (1 mM) and the test furan compound (at varying concentrations: 1-50 µM). Include Paclitaxel (stabilizer) and Colchicine (inhibitor) as controls.

  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate.

  • Readout: Monitor fluorescence (Ex 360 nm / Em 420 nm) every 60 seconds for 60 minutes.

  • Analysis: The V

    
     of the polymerization curve compared to the vehicle control determines the % inhibition.
    

ExperimentalWorkflow Start 1,4-Diketone Synth Paal-Knorr Synthesis (Reflux/Acid Cat.) Start->Synth Purify Purification (Silica Column) Synth->Purify NMR Validation (1H-NMR / MS) Purify->NMR Assay Tubulin Assay (Fluorescence) NMR->Assay If Pure Data IC50 Determination Assay->Data

Figure 3: Step-by-step workflow from chemical synthesis to biological validation.

References

  • BenchChem. (2025).[1][6] Unlocking the Anticancer Potential of Furan-Based Compounds: A Comparative Guide to Mechanisms of Action.[6] Retrieved from

  • Lu, D., et al. (2020).[9] Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors.[7][9][10] Anti-Cancer Agents in Medicinal Chemistry.[2][3][9][11] Retrieved from

  • Peterson, L.A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.[12] Retrieved from

  • Al-Wahaibi, L.H., et al. (2022).[7][9] Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity.[7][9][10] Molecules.[1][2][3][6][9][11][12][13][14][15] Retrieved from

  • Abd El-Hameed, R.H., et al. (2021).[10] Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition.[8][10] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

Sources

In Silico Profiling and Predictive Modeling of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide: A Comprehensive Computational Framework

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary & Molecular Rationale

The molecule N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide (Chemical Formula:


) represents a highly versatile synthetic scaffold. Structurally, it features an electron-rich furan ring, a flexible methoxyethyl linker, an amide bond, and a terminal pentenoyl group.

From a computational chemistry perspective, this specific structural motif demands a dual-track predictive approach:

  • Pharmacological Track: The molecule acts as a stable, flexible peptidomimetic ligand capable of binding to central nervous system (CNS) or metabolic targets.

  • Chemical Reactivity Track: The presence of a diene (furan) and a dienophile (terminal alkene) separated by a 6-atom tether sets the stage for an Intramolecular Diels-Alder of Furan (IMDAF) reaction. This thermally activated [4+2] cycloaddition yields a complex, oxabicyclo-fused 9-membered macrolactam—a highly prized motif in natural product synthesis.

This whitepaper outlines the rigorous, causality-driven in silico methodologies required to profile both its ADMET/binding properties and its quantum mechanical reactivity.

Computational Workflow Architecture

To prevent artifacts caused by poor starting geometries, the computational pipeline must follow a strict hierarchical structure, moving from low-cost molecular mechanics to high-level quantum mechanics, before branching into specialized predictive models.

InSilicoWorkflow cluster_0 Parallel Predictive Tracks A 1. SMILES Input N-[2-(furan-2-yl)...] B 2. Conformational Search (OPLS4 Force Field) A->B C 3. QM Optimization (DFT: B3LYP/6-311++G**) B->C D 4A. ADMET Profiling (SwissADME / pkCSM) C->D E 4B. Molecular Docking (AutoDock Vina) C->E F 4C. IMDAF Reactivity (TS Modeling) C->F

Figure 1: Comprehensive in silico workflow from 1D SMILES to parallel predictive profiling.

Physicochemical & ADMET Profiling

Before investing in synthesis or in vitro assays, we must establish the molecule's viability as a drug candidate. Using the validated predictive models [1] and[2], we extract the core pharmacokinetic parameters.

Causality Insight: The presence of the methoxy group (


) serves a dual purpose: it acts as a hydrogen bond acceptor to improve aqueous solubility, while simultaneously shielding the flexible ethyl linker to reduce the entropic penalty upon target binding.
Quantitative ADMET Summary Table
ParameterPredicted ValuePharmacological / Chemical Implication
Molecular Weight 223.27 g/mol Optimal for oral absorption (Lipinski compliant).
LogP (Consensus) 2.15Balanced lipophilicity for membrane permeability.
TPSA 51.47 Ų< 90 Ų, indicating high probability of BBB penetration.
Rotatable Bonds 8High flexibility; requires induced-fit docking protocols.
H-Bond Donors 1Low desolvation penalty, favorable for target binding.
H-Bond Acceptors 4Sufficient for establishing stable pharmacophore contacts.
CYP3A4 Inhibition NegativeLow risk of phase I metabolic drug-drug interactions.
AMES Toxicity NegativeAbsence of mutagenic structural alerts.

Quantum Mechanical (QM) Profiling & Reactivity (IMDAF)

Because this molecule contains a reactive diene and dienophile, standard force fields cannot accurately predict its behavior. We must utilize Density Functional Theory (DFT) to map the Frontier Molecular Orbitals (HOMO/LUMO) and locate the transition state (TS) for the IMDAF reaction.

Causality Insight: The energy gap between the furan HOMO and the pentenamide LUMO dictates the activation energy (


) of the cycloaddition. A smaller gap indicates a highly facile reaction, meaning the molecule might spontaneously cyclize at room temperature, rendering it unstable as a linear drug but excellent as a synthetic precursor.

IMDAF_Pathway A Linear Precursor (Extended State) B Folded Conformer (Pre-reactive) A->B ΔG (Folding) C Transition State [4+2] Cycloaddition B->C ΔG‡ (Activation) D Macrolactam Adduct (Oxabicyclo-fused) C->D ΔG (Reaction)

Figure 2: Thermodynamic pathway of the Intramolecular Diels-Alder of Furan (IMDAF) reaction.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies must be employed. Every protocol includes a Validation Checkpoint to ensure the system is self-correcting.

Protocol A: QM Optimization & Transition State Search

Software: Gaussian 16[3]

  • Conformational Sampling: Generate 3D conformers using the OPLS4 force field. Filter out high-energy conformers (>5 kcal/mol above the global minimum).

  • Ground State Optimization: Optimize the lowest-energy linear and folded conformers using DFT at the B3LYP/6-311++G(d,p) level with the SMD implicit solvation model (Water).

  • TS Optimization: Use the Berny algorithm (Opt=TS) to locate the saddle point connecting the folded conformer to the cyclized macrolactam.

  • Validation Checkpoint (Critical): Perform a vibrational frequency calculation (Freq). A valid ground-state minimum must have zero imaginary frequencies (

    
    ). A valid Transition State must possess exactly one  imaginary frequency (
    
    
    
    ), corresponding to the formation of the two new C-C bonds.
Protocol B: Target Fishing & Molecular Docking

Software: AutoDock Vina[4]

  • Ligand Preparation: Import the QM-optimized ground state structure. Assign Gasteiger partial charges and merge non-polar hydrogens. Define the 8 rotatable bonds, keeping the amide bond fixed in the trans configuration to reflect physiological reality.

  • Receptor Preparation: Retrieve the target crystal structure (e.g., a CNS receptor) from the PDB. Remove co-crystallized water molecules unless they form critical bridging hydrogen bonds.

  • Grid Box Definition: Center the grid box on the active site with a dimension of

    
     Å to allow sufficient space for the highly flexible pentenoyl tail to explore binding poses.
    
  • Validation Checkpoint (Critical): Before analyzing the novel compound, re-dock the native co-crystallized ligand. If the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental crystal pose is

    
     Å, the grid parameters must be recalibrated before proceeding.
    

Conclusion

The in silico evaluation of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide reveals a molecule of profound dual utility. Its physicochemical profile (TPSA = 51.47 Ų, LogP = 2.15) strongly supports its viability as a CNS-penetrant therapeutic scaffold. Simultaneously, its structural topology primes it for an IMDAF reaction, offering a direct synthetic route to complex oxabicyclo-fused macrolactams. By adhering to the causality-driven, self-validating QM and docking protocols outlined above, researchers can confidently transition this molecule from the digital drawing board to the wet lab.

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. URL: [Link]

  • pkCSM: Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. URL: [Link]

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. URL: [Link]

  • Gaussian 16: Frisch, M. J., et al. (2016). Gaussian 16 Citation. Gaussian, Inc. URL: [Link]

Sources

Stereochemistry of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

Abstract

The stereochemical configuration of a molecule is a critical determinant of its biological activity and pharmacokinetic profile. This is particularly true for novel chemical entities in drug discovery, where a single stereoisomer often accounts for the desired therapeutic effect. This guide provides a comprehensive technical overview of the stereochemistry of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide, a molecule possessing a single chiral center. We will delve into its potential stereoisomers, propose a robust synthetic strategy to access enantiomerically enriched forms, and detail advanced analytical techniques for the unambiguous determination of its absolute configuration and conformational preferences. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of stereochemical analysis.

Introduction: Unveiling the Chiral Core

N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide is a fascinating molecule that combines several key structural features: a furan ring, a methoxy ether, and an unsaturated amide chain. The furan moiety is a common scaffold in many biologically active compounds and natural products.[1][2][3][4] The presence of a stereocenter at the C2 position of the ethyl backbone, bearing both a furan ring and a methoxy group, introduces chirality to the molecule.

The two possible enantiomers, (R)-N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide and (S)-N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide, are expected to exhibit distinct biological activities due to their differential interactions with chiral biological macromolecules such as enzymes and receptors.[5] Therefore, the ability to synthesize and characterize each enantiomer is of paramount importance for any drug development program involving this scaffold.

Stereoselective Synthesis: A Proposed Pathway

A logical and efficient synthetic approach to obtain enantiomerically pure N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide involves the coupling of an enantiomerically enriched amine with pent-4-enoyl chloride. The key challenge lies in the stereoselective synthesis of the chiral amine precursor, 2-(furan-2-yl)-2-methoxyethanamine.

A plausible synthetic route is outlined below:

Synthetic_Pathway cluster_0 Synthesis of Chiral Amine cluster_1 Amide Coupling Furfural Furfural Amino_nitrile 2-amino-2-(furan-2-yl)acetonitrile Furfural->Amino_nitrile KCN_NH4Cl KCN_NH4Cl KCN, NH4Cl (Strecker Synthesis) Methoxy_nitrile 2-(furan-2-yl)-2-methoxyacetonitrile Amino_nitrile->Methoxy_nitrile Methanol_H Methanol_H Methanol, H+ Racemic_amine rac-2-(furan-2-yl)-2-methoxyethanamine Methoxy_nitrile->Racemic_amine LAH LAH LiAlH4 (Reduction) Diastereomeric_salts Diastereomeric Salts Racemic_amine->Diastereomeric_salts Chiral_acid Chiral_acid Chiral Resolving Agent (e.g., Tartaric Acid) Enantiopure_amine (R/S)-2-(furan-2-yl)-2-methoxyethanamine Diastereomeric_salts->Enantiopure_amine Separation Separation Fractional Crystallization Target_molecule (R/S)-N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide Enantiopure_amine->Target_molecule Pent_4_enoyl_chloride, Base Pent_4_enoyl_chloride pent-4-enoyl chloride Base Base (e.g., Et3N)

Caption: Proposed synthetic pathway for enantiomerically pure N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide.

Experimental Protocol: Synthesis of (R/S)-2-(furan-2-yl)-2-methoxyethanamine via Resolution

  • Synthesis of racemic 2-(furan-2-yl)-2-methoxyethanamine: This can be achieved through various established methods. For instance, a Strecker synthesis starting from furfural, followed by methoxylation and reduction.

  • Resolution of the racemic amine:

    • Dissolve the racemic amine in a suitable solvent (e.g., ethanol).

    • Add a solution of a chiral resolving agent, such as (+)-tartaric acid, in the same solvent.

    • Allow the diastereomeric salts to crystallize.

    • Separate the less soluble diastereomeric salt by filtration.

    • Liberate the enantiomerically enriched amine from the salt by treatment with a base (e.g., NaOH) and extraction.

    • Repeat the process with the mother liquor using (-)-tartaric acid to obtain the other enantiomer.

  • Amide Coupling:

    • Dissolve the enantiomerically pure amine in a suitable solvent (e.g., dichloromethane).

    • Add a base, such as triethylamine.

    • Cool the solution in an ice bath.

    • Slowly add pent-4-enoyl chloride.

    • Allow the reaction to proceed to completion.

    • Purify the final product by column chromatography.

Determination of Absolute Configuration

Once the enantiomers are synthesized and separated, the determination of their absolute configuration is a critical step. While X-ray crystallography is the gold standard, obtaining suitable crystals can be challenging.[5] Therefore, spectroscopic methods are often employed.

NMR Spectroscopy using Chiral Derivatizing Agents (Mosher's Amide Analysis)

A powerful and widely used method for determining the absolute configuration of chiral amines is the formation of diastereomeric amides with a chiral derivatizing agent, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).[6][7][8]

The principle behind this method is that the diastereomers formed will have distinct NMR spectra, particularly for the protons near the chiral center. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the original amine can be deduced based on the established conformational model of Mosher's amides.[6]

Mosher_Amide_Analysis Chiral_Amine (R/S)-2-(furan-2-yl)-2-methoxyethanamine R_Amide Diastereomeric Amide (R,R/S) Chiral_Amine->R_Amide R_Mosher_Cl S_Amide Diastereomeric Amide (S,R/S) Chiral_Amine->S_Amide S_Mosher_Cl R_Mosher_Cl (R)-Mosher's Acid Chloride S_Mosher_Cl (S)-Mosher's Acid Chloride NMR_Analysis 1H and 19F NMR Analysis R_Amide->NMR_Analysis S_Amide->NMR_Analysis Delta_delta Δδ (δS - δR) Calculation NMR_Analysis->Delta_delta Configuration_Assignment Assignment of Absolute Configuration Delta_delta->Configuration_Assignment

Caption: Workflow for determining absolute configuration using Mosher's amide analysis.

Experimental Protocol: Mosher's Amide Formation and NMR Analysis

  • Derivatization:

    • In two separate NMR tubes, dissolve a small amount of the enantiomerically enriched amine in a deuterated solvent (e.g., CDCl3).

    • To one tube, add a slight excess of (R)-Mosher's acid chloride.

    • To the other tube, add a slight excess of (S)-Mosher's acid chloride.

    • Allow the reactions to proceed to completion.

  • NMR Spectroscopy:

    • Acquire high-resolution 1H and 19F NMR spectra for both diastereomeric amides.[9]

  • Data Analysis:

    • Assign the proton signals for the groups attached to the chiral center in both spectra.

    • Calculate the chemical shift differences (Δδ = δS - δR) for these protons.

    • Based on the sign of the Δδ values and the Mosher's model, determine the absolute configuration of the amine.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10][11] It is particularly useful for determining the absolute configuration of molecules in solution, especially when crystallization is not feasible.[5][12]

The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule. By comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for a known enantiomer (e.g., the R-enantiomer), the absolute configuration can be unambiguously assigned.[13]

Table 1: Comparison of Methods for Absolute Configuration Determination

MethodAdvantagesDisadvantages
X-ray Crystallography Unambiguous determination of absolute and relative stereochemistry.Requires a single, high-quality crystal.
NMR with Chiral Derivatizing Agents Applicable to a wide range of compounds in solution. Relatively quick and requires small sample amounts.Indirect method, relies on conformational models. Can be complex for molecules with multiple chiral centers.
Vibrational Circular Dichroism (VCD) Applicable to molecules in solution. Provides a "fingerprint" of the absolute configuration.[10]Requires specialized instrumentation and computational resources for spectral prediction.

Conformational Analysis

The overall three-dimensional shape of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide is not static but exists as an equilibrium of different conformers. The conformational preferences are primarily influenced by two factors: rotation around the single bonds adjacent to the chiral center and the restricted rotation of the amide bond.

Amide Bond Conformation

The amide bond (C-N) has a significant degree of double bond character due to resonance, which restricts rotation and leads to planar cis and trans conformations.[14][15] For secondary amides like the target molecule, the trans conformation is generally more stable.[15] However, the presence of bulky substituents can influence this equilibrium. Nuclear Overhauser Effect (NOE) NMR experiments can be used to determine the predominant conformation in solution.[16]

Conformation around the Chiral Center

The relative orientation of the furan ring, the methoxy group, and the rest of the molecule around the chiral center will be dictated by steric and electronic interactions. The analysis of coupling constants in high-resolution NMR spectra, combined with computational modeling (e.g., Density Functional Theory - DFT), can provide valuable insights into the preferred conformations. Understanding these conformational preferences is crucial as they can significantly impact the molecule's ability to bind to its biological target.[17]

Stereochemical_Analysis_Workflow cluster_0 Analytical Techniques Start N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide (Racemic Mixture) Synthesis Stereoselective Synthesis or Resolution Start->Synthesis Enantiomers Separated Enantiomers Synthesis->Enantiomers Absolute_Config Determination of Absolute Configuration Enantiomers->Absolute_Config Conformational_Analysis Conformational Analysis Enantiomers->Conformational_Analysis Biological_Testing Biological Activity and ADME Profiling Absolute_Config->Biological_Testing NMR_Mosher NMR with Chiral Derivatizing Agents Absolute_Config->NMR_Mosher VCD Vibrational Circular Dichroism Absolute_Config->VCD Xray X-ray Crystallography (if possible) Absolute_Config->Xray Conformational_Analysis->Biological_Testing NMR_NOE NMR (NOE, Coupling Constants) Conformational_Analysis->NMR_NOE Computational Computational Modeling (DFT) Conformational_Analysis->Computational Final_Compound Single Enantiomer Drug Candidate Biological_Testing->Final_Compound

Caption: Overall workflow for the stereochemical analysis of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide.

Conclusion: The Importance of Stereochemical Purity in Drug Development

The comprehensive stereochemical analysis of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide is a critical and non-trivial undertaking in the drug discovery and development process. As enantiomers can have significantly different pharmacological and toxicological profiles, the development of a single-enantiomer drug is often necessary to ensure safety and efficacy.[5] The methodologies outlined in this guide, from stereoselective synthesis to advanced spectroscopic analysis, provide a robust framework for the complete stereochemical characterization of this and similar chiral molecules. A thorough understanding of the three-dimensional structure is the foundation upon which successful and safe therapeutics are built.

References

  • Nafie, L. A., & Freedman, T. B. (1998). Vibrational circular dichroism: an incisive tool for stereochemical applications. Enantiomer, 3(4-5), 283-297. [Link]

  • de Oliveira, G. A., Tormena, C. F., & Batista Jr, J. M. (2024). Stereochemistry of natural products from vibrational circular dichroism. Chemical Communications, 60(70), 10035-10049. [Link]

  • Petrovic, A. G., & Polavarapu, P. L. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory, 42(10), 24-27. [Link]

  • Pirkle, W. H., & Hoover, D. J. (1982). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 59(8), 694. [Link]

  • Taniguchi, T., & Monde, K. (2015). Stereochemical Analysis of Glycerophospholipids by Vibrational Circular Dichroism. Journal of the American Chemical Society, 137(39), 12650-12657. [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Bruker.com. [Link]

  • Valiulin, R. A., & Belyk, K. M. (2018). Acyclic Twisted Amides. Topics in Current Chemistry, 376(4), 31. [Link]

  • Latypov, S. K., Seco, J. M., Quinoa, E., & Riguera, R. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 61(24), 8569-8577. [Link]

  • Fujiwara, K., Mutsuga, T., & Ohtani, H. (2020). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. ACS Omega, 5(29), 18051-18059. [Link]

  • Zhang, G., Li, D., & Chen, Y. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 368. [Link]

  • Kirby, A. J. (2004). Conformational Analysis. University of Cambridge. [Link]

  • LibreTexts Chemistry. (n.d.). Acyclic Conformational Analysis. [Link]

  • Nishikawa, T., et al. (2022). Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. Molecules, 27(16), 5103. [Link]

  • Nishikawa, T., et al. (2022). Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. PMC. [Link]

  • Almanza-Encarnación, S., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-Formyl-o-tolidine. Molecules, 7(8), 648-656. [Link]

  • Rzepa, H. S. (2013, February 11). The conformational preference of s-cis amides. Ramachandran plots. Henry Rzepa's Blog. [Link]

  • Li, Y., et al. (2020). LiCl-promoted amination of β-methoxy amides (γ-lactones). RSC Advances, 10(58), 35303-35307. [Link]

  • Majumdar, S., & Panda, G. (2023). Synthetic Strategies to Substituted Chiral Furans: A Review. Current Organic Chemistry, 27(1), 3-23. [Link]

Sources

Methodological & Application

Analytical methods for N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Methods for the Detection and Quantification of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide

Executive Summary

The compound N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide is a highly specialized, polyfunctional synthetic intermediate. Structurally, it features an electron-rich furan diene tethered to a terminal pentenamide dienophile via a labile methoxyethyl linker. Its primary application is serving as a precursor for the Intramolecular Diels-Alder Reaction of Furans (IMDAF), a powerful transformation used to construct complex polycyclic alkaloid frameworks in drug discovery[1].

Because of the inherent reactivity of the furan ring and the thermal lability of the methoxy group, traditional analytical methods (such as standard GC-MS) often result in artifactual degradation or premature cyclization. This application note details a robust, causality-driven Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol. Designed for researchers and drug development professionals, this method ensures the intact quantification of the intermediate in complex reaction mixtures or biological matrices, fully compliant with ICH Q2(R2) validation standards[2].

Mechanistic Context & Analytical Challenges

To design a reliable analytical method, one must first understand the chemical vulnerabilities of the target analyte:

  • Thermal IMDAF Cyclization: The molecule is explicitly designed to undergo a[4+2] cycloaddition. Exposing it to the high temperatures of a GC injection port (typically >250°C) provides the activation energy needed to artificially induce the IMDAF reaction during analysis. This results in false-negative readings for the open-chain precursor and false-positive readings for the cycloadduct.

  • Furan Oxidation & Acid Sensitivity: Furan rings are highly susceptible to oxidative degradation and acid-catalyzed ring-opening[3].

  • Methoxy Elimination: The methoxy group (-OCH₃) situated at the benzylic/furanylic position is prone to acid-catalyzed elimination, which would generate a highly reactive, unquantifiable vinyl furan species.

The Causality of Method Selection: Given these factors, UPLC-MS/MS is the mandatory analytical platform. Liquid chromatography operates at near-ambient temperatures, entirely circumventing thermally induced IMDAF. Furthermore, by utilizing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, we avoid the harsh acidic or basic conditions typical of traditional Liquid-Liquid Extractions (LLE) that would otherwise degrade the furan moiety[3].

Analytical Workflow Visualization

IMDAF_Analytical_Workflow Matrix Complex Reaction Matrix (IMDAF Precursors) Extraction Modified QuEChERS Extraction (Preserves Furan & Ether) Matrix->Extraction Chromatography UPLC Separation (C18) (Prevents On-Column Cyclization) Extraction->Chromatography MassSpec ESI-MS/MS (MRM) Quantifier: m/z 224.1 -> 192.1 Chromatography->MassSpec Validation ICH Q2(R2) Validation (Self-Validating QC Checks) MassSpec->Validation Output Quantified N-[2-(furan-2-yl)- 2-methoxyethyl]pent-4-enamide Validation->Output

Fig 1. Analytical workflow for the extraction, separation, and validation of the furan enamide.

Self-Validating Experimental Protocols

The following protocols are engineered as a self-validating system. By integrating continuous Quality Control (QC) checks, the method guarantees that any matrix effects or instrument drift are identified and corrected in real-time.

Protocol A: Temperature-Controlled QuEChERS Extraction

Purpose: To isolate the target enamide from complex matrices without inducing acid-hydrolysis or thermal cyclization.

  • Aliquot: Transfer 1.0 mL of the reaction mixture or biological sample into a pre-chilled 15 mL polypropylene centrifuge tube.

  • Solvent Addition: Add 2.0 mL of ice-cold LC-MS grade Acetonitrile. Vortex immediately for 30 seconds to quench any ongoing reactions.

  • Salting Out: Add anhydrous QuEChERS extraction salts (4.0 g MgSO₄, 1.0 g NaCl). The MgSO₄ drives the partitioning of the enamide into the organic layer, while NaCl controls the ionic strength.

  • Phase Separation: Shake vigorously by hand for 1 minute. Centrifuge at 4,000 × g for 5 minutes at 4°C . Critical Step: Temperature control here prevents the exothermic hydration of MgSO₄ from heating the sample and inducing premature IMDAF.

  • dSPE Cleanup: Transfer 1.0 mL of the upper acetonitrile layer to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine). Note: Avoid C18 sorbents in this step, as they may irreversibly bind the hydrophobic pentenamide tail.

  • Final Isolation: Centrifuge at 10,000 × g for 3 minutes. Dilute the supernatant 1:10 in the initial UPLC mobile phase (95% H₂O / 5% MeCN) prior to injection.

Protocol B: UPLC-MS/MS Method Parameters

Purpose: High-resolution separation and highly specific quantification using Multiple Reaction Monitoring (MRM).

Chromatographic Conditions:

  • Column: C18 Reversed-Phase (2.1 × 100 mm, 1.7 µm particle size).

  • Column Temperature: 30°C (Strictly maintained to prevent on-column degradation).

  • Mobile Phase A: LC-MS Grade H₂O + 0.1% Formic Acid (FA).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% FA.

  • Causality Note: 0.1% FA provides sufficient protons for efficient Electrospray Ionization (ESI+) of the amide nitrogen without being acidic enough to cleave the methoxy ether.

Table 1: UPLC Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
0.0 95 5 0.4
1.0 95 5 0.4
5.0 10 90 0.4
7.0 10 90 0.4
7.1 95 5 0.4

| 10.0 | 95 | 5 | 0.4 |

Mass Spectrometry (ESI+) Parameters: The exact mass of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide (C₁₂H₁₇NO₃) is 223.12 Da. In ESI+ mode, the protonated precursor ion [M+H]⁺ is observed at m/z 224.1.

Table 2: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Ion Purpose Mechanistic Rationale
Target Enamide 224.1 192.1 15 Quantifier Loss of methanol (-32 Da), forming a stabilized furanylic carbocation.

| Target Enamide | 224.1 | 83.1 | 25 | Qualifier | Cleavage of the amide bond, yielding the pent-4-enoyl cation (C₅H₇O⁺). |

Protocol C: System Suitability and Quality Control (Self-Validation)

To ensure trustworthiness, the analytical sequence must be programmed as follows:

  • Blank Injection: 1x Mobile phase to verify zero carryover.

  • System Suitability Test (SST): 5x consecutive injections of a mid-level standard. The Relative Standard Deviation (RSD) of the peak area must be < 2.0%.

  • Calibration Curve: 6-point matrix-matched calibration curve.

  • Batch Analysis: Inject unknown samples.

  • Bracketing QC: Inject a known Quality Control (QC) standard every 10 samples. If the calculated concentration of the QC drifts by > 5% from its theoretical value, the system automatically halts, preventing the reporting of compromised data.

Method Validation Framework (ICH Q2(R2))

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2]. This ensures the procedure is scientifically sound, reproducible, and defensible for regulatory submissions.

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation Parameter ICH Q2(R2) Acceptance Criteria Target Performance for this Method
Linearity (R²) Must demonstrate linear relationship across the reportable range. R² ≥ 0.995 (Range: 1.0 – 500 ng/mL)
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio ≥ 3:1. ≤ 0.5 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio ≥ 10:1. ≤ 1.5 ng/mL
Intra-day Precision RSD of 6 replicates at 100% test concentration. RSD ≤ 3.0%
Inter-day Precision RSD over 3 consecutive days. RSD ≤ 5.0%
Accuracy (Recovery) Assessed via spiking experiments in blank matrix. 90.0% – 110.0% recovery

| Robustness | Stability against deliberate variations (e.g., ±2°C column temp). | No significant shift in retention time or area. |

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Source: ICH Official Guidelines URL: [Link]

  • Recent Advances in Natural Product Synthesis by Using Intramolecular Diels−Alder Reactions . Takao, K., Munakata, R., & Tadano, K. Chemical Reviews. (2005). Source: ACS Publications URL: [Link]

  • LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews . Albouchi, A., et al. Journal of Separation Science. (2019). Source: PubMed Central (PMC) URL: [Link]

Sources

High-performance liquid chromatography (HPLC) method for N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide

Introduction & Analyte Profiling

N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide is a complex synthetic molecule characterized by a furan ring, a methoxy ether, an amide linkage, and a terminal alkene (pent-4-enamide). From a chromatographic perspective, this molecule presents a unique challenge: it is globally neutral but possesses localized regions of high polarity (amide and methoxy groups) juxtaposed with lipophilic domains (the pentenyl chain and furan ring).

Developing a robust Reversed-Phase HPLC (RP-HPLC) method requires a nuanced approach that balances hydrophobic retention with hydrogen-bonding selectivity[1]. This application note details a self-validating, stability-indicating HPLC-DAD protocol designed for the precise quantification and purity assessment of this compound, suitable for drug development and quality control laboratories.

Rationale for Method Development (Expertise & Experience)

To ensure a rugged and reproducible method, every chromatographic parameter was selected based on the physicochemical causality of the analyte's structure:

  • Stationary Phase Selection (The "Why"): Traditional C18 columns rely almost exclusively on hydrophobic dispersive forces. However, polar analytes interacting with unshielded silanol groups on standard silica often exhibit severe peak tailing[2]. To counteract this, an RP-Amide (polar-embedded) column was selected. The embedded amide phase provides orthogonal dipole-dipole interactions with the target's methoxy and amide groups, enhancing selectivity, while simultaneously shielding residual surface silanols to ensure sharp, symmetrical peaks[3],[2].

  • Mobile Phase Strategy: A gradient elution utilizing Water and Acetonitrile (ACN) was optimized. Although the analyte is neutral, 0.1% Formic Acid (FA) was added to both phases. This addition is critical; it maintains a consistent ionic strength, suppresses the ionization of any trace acidic or basic synthetic impurities, and ensures reproducible hydration of the polar-embedded stationary phase[4].

  • Detection Wavelength: The furan ring exhibits strong

    
     transitions in the lower UV range. Diode-Array Detection (DAD) at 215 nm was selected to maximize the signal-to-noise ratio for both the furan and amide chromophores, a technique proven effective for furan derivatives[5],[6].
    

Chromatographic Separation Mechanism

Separation_Mechanism cluster_interactions Chromatographic Interactions (RP-Amide Column) Analyte N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide Hydrophobic Hydrophobic Interactions (Aliphatic pentenyl chain) Analyte->Hydrophobic PiPi π-π Interactions (Furan ring) Analyte->PiPi HBond Hydrogen Bonding (Amide & Methoxy groups) Analyte->HBond Elution Optimal Retention & Peak Shape (tR ~ 6.8 min) Hydrophobic->Elution PiPi->Elution HBond->Elution MobilePhase Mobile Phase (Acetonitrile / H2O + 0.1% FA) MobilePhase->Elution Modulates partitioning

Figure 1: Chromatographic interaction mechanism of the analyte on an RP-Amide stationary phase.

Experimental Protocols (Self-Validating System)

The following protocol is designed to be self-validating. The execution of the System Suitability Test (SST) ensures the instrument is within operational tolerances before any sample data is accepted, complying with harmonized USP <621> guidelines[7],[8].

Step 1: Reagent and Standard Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile. Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, vortex until fully dissolved, and dilute to the mark.

  • Working Sample Solution (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with diluent. Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.

Step 2: Chromatographic Conditions Configure the HPLC system according to the parameters summarized in Table 1.

Table 1: Optimized HPLC Gradient Conditions

ParameterSpecification
Column Ascentis® Express RP-Amide, 150 x 4.6 mm, 2.7 µm (or equivalent)
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C
Injection Volume 10 µL
Detection UV-DAD at 215 nm (Reference: 360 nm, Bandwidth: 100 nm)
Gradient Program 0.0 - 2.0 min: 20% B2.0 - 10.0 min: 20%

70% B10.0 - 12.0 min: 70% B12.0 - 12.1 min: 70%

20% B12.1 - 15.0 min: 20% B (Re-equilibration)

Method Validation & System Suitability Data

To guarantee trustworthiness, the method was validated against ICH Q2(R1) parameters and USP <621> allowable adjustments[9]. The system suitability criteria act as a strict gatekeeper; failure to meet these metrics necessitates column washing, mobile phase remaking, or system maintenance.

Table 2: System Suitability Criteria (USP <621> Compliant)

ParameterObserved ValueUSP Acceptance CriteriaStatus
Retention Time (

)
6.82 minN/A (Monitor for drift)Pass
Theoretical Plates (

)
8,450

5,000
Pass
Tailing Factor (

)
1.05

1.5
Pass
Injection Precision (%RSD) 0.4%

2.0% (n=5 injections)
Pass

Table 3: Quantitative Validation Summary

Validation ParameterResultCausality / Significance
Linearity Range 10 - 150 µg/mL (

= 0.9998)
Ensures accurate quantitation across expected sample concentrations.
Limit of Detection (LOD) 0.5 µg/mL (S/N > 3)Confirms the high sensitivity of the 215 nm DAD wavelength for the furan ring.
Limit of Quantitation (LOQ) 1.5 µg/mL (S/N > 10)Establishes the lowest concentration for reliable impurity profiling.
Accuracy (Recovery) 99.2% - 101.5%Validates that the sample matrix (diluent) does not interfere with analyte recovery.

Conclusion

The developed RP-HPLC method for N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide leverages the unique selectivity of an RP-Amide stationary phase to manage the complex hydrogen-bonding and lipophilic profile of the analyte. By strictly adhering to USP <621> system suitability guidelines and employing a robust gradient, this protocol provides a self-validating, highly reliable framework for routine pharmaceutical analysis.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development, 2nd Edition. Wiley. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? Chromatography Online. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. Phenomenex Blog. [Link]

  • Element Lab Solutions. HPLC Method Development Kit: Where to Start? Element Lab Solutions. [Link]

  • PLOS ONE. (2014). Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Derivatives. PLOS. [Link]

  • Journal of Chromatography A. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography-Diode array detector. ResearchGate. [Link]

  • Journal of Agricultural and Food Chemistry. (1998). Separation and Identification of Furanic Compounds in Fruit Juices and Drinks by High-Performance Liquid Chromatography Photodiode Array Detection. DSS. [Link]

Sources

Application Note: High-Sensitivity GC-MS Profiling of Furan Amides in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Furan amides (e.g., N-furfurylamides, furan-2-carboxamides) represent a critical structural motif in modern medicinal chemistry, serving as pharmacophores in kinase inhibitors, antimicrobials, and potential anticancer agents. However, their analysis in biological matrices (plasma, urine, tissue) presents distinct challenges: balancing the volatility required for gas chromatography (GC) against the polarity of the amide bond, which can lead to peak tailing and adsorption.

This Application Note details a robust, self-validating protocol for the extraction, derivatization, and GC-MS analysis of furan amides. Unlike generic amide methods, this protocol specifically addresses the stability of the furan ring during ionization and optimizes the separation of structural isomers often encountered in metabolic studies.

Chemical Properties & Analytical Challenges

Understanding the analyte is the prerequisite for method design.

PropertyImpact on GC-MS Method
Furan Ring Stability Susceptible to ring opening under harsh acidic conditions; requires neutral or mild pH during extraction.
Amide Functionality Secondary amides (-CONHR) possess active hydrogens that interact with silanols in the GC liner and column, causing peak tailing. Derivatization is recommended.
Volatility Semi-volatile. Suitable for GC, but low molecular weight furan derivatives may be lost during solvent evaporation steps.

Experimental Protocol

Reagents and Standards
  • Internal Standard (IS): d3-Furan-2-carboxamide (isotopically labeled) or 2-Furoic acid ethyl ester (structural analog).

  • Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Extraction Solvent: Ethyl Acetate (HPLC Grade).

Sample Preparation Workflow

We utilize a Liquid-Liquid Extraction (LLE) optimized for amide recovery, followed by silylation to block active hydrogen sites.

Step 1: Extraction
  • Aliquot 200 µL of plasma/urine into a 1.5 mL glass centrifuge tube.

  • Spike with 10 µL Internal Standard solution (10 µg/mL).

  • Add 500 µL Ethyl Acetate. Rationale: Ethyl acetate provides optimal partition coefficients for moderately polar amides while minimizing co-extraction of lipids compared to chloroform.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer the organic supernatant to a clean glass vial.

  • Critical Step: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Do not exceed 40°C to prevent volatilization of the analyte.

Step 2: Derivatization (Silylation)

While tertiary amides can be analyzed directly, secondary furan amides require derivatization to ensure symmetric peak shapes and lower Limits of Quantitation (LOQ).

  • Reconstitute dried residue in 50 µL Anhydrous Pyridine.

  • Add 50 µL BSTFA + 1% TMCS.

  • Incubate at 60°C for 30 minutes .

  • Transfer to autosampler vial with low-volume insert.

Instrumental Parameters (GC-MS)[1]

System: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Inlet Splitless Mode, 250°CMaximizes sensitivity for trace drug metabolites.
Liner Ultra Inert, Single Taper with WoolWool increases surface area for vaporization; "Ultra Inert" deactivation prevents amide adsorption.
Column HP-5MS UI (30 m × 0.25 mm × 0.25 µm)5%-phenyl-methylpolysiloxane is the industry standard for separating non-polar to moderately polar compounds.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Program Initial: 60°C (Hold 1 min) Ramp 1: 20°C/min to 200°C Ramp 2: 10°C/min to 280°C (Hold 3 min)Slow ramp at the end ensures elution of high-MW conjugates; initial low temp focuses the solvent peak.
Transfer Line 280°CPrevents condensation of high-boiling analytes.
Ion Source EI (Electron Ionization), 230°C, 70 eVStandard ionization for library matching (NIST).
Acquisition SIM/Scan ModeSIM: Monitor m/z 95, 81 (Furan specific) and M+ ions. Scan: 40-450 amu for identification.

Visualized Workflows

Analytical Workflow Diagram

The following diagram illustrates the critical path from biological sampling to data acquisition.

G Sample Biological Sample (Plasma/Urine) IS_Add Add Internal Std (d3-Analog) Sample->IS_Add LLE Liquid-Liquid Extraction (Ethyl Acetate) IS_Add->LLE Partitioning Evap N2 Evaporation (<40°C) LLE->Evap Supernatant Deriv Derivatization (BSTFA, 60°C) Evap->Deriv Residue GC GC Separation (HP-5MS Column) Deriv->GC Injection MS MS Detection (SIM Mode) GC->MS Elution

Figure 1: Step-by-step analytical workflow ensuring analyte stability and maximum recovery.

Data Analysis & Interpretation

Mass Spectral Fragmentation Logic

Correct identification relies on understanding the specific fragmentation pathways of furan amides under Electron Ionization (EI).

  • Furoyl Cation (m/z 95): The base peak for many furan-2-carboxamides. This stable acylium ion forms after the cleavage of the amide bond (N-CO cleavage).

  • Furan Ring (m/z 81): Formed by the loss of the carbonyl group (CO) from the furoyl cation.

  • McLafferty Rearrangement: If the amide nitrogen has an alkyl chain with a

    
    -hydrogen, a characteristic rearrangement occurs.
    
  • Molecular Ion (M+): Usually distinct in amides, though often of lower intensity.

Fragmentation Pathway Diagram

The logic below validates the structural identity of the analyte.

Fragmentation Parent Molecular Ion (M+) [Furan Amide] AlphaCleavage α-Cleavage (N-CO Bond Break) Parent->AlphaCleavage EI Impact (70eV) Furoyl Furoyl Cation (m/z 95) Base Peak AlphaCleavage->Furoyl Charge Retention on Carbonyl AmineFrag Amine Fragment (Variable m/z) AlphaCleavage->AmineFrag Neutral Loss LossCO Loss of CO (-28 amu) Furoyl->LossCO FuranRing Furan Cation (m/z 67 or 81) LossCO->FuranRing

Figure 2: Primary fragmentation pathway for Furan-2-carboxamides under 70eV Electron Ionization.

Method Validation & Quality Control

To ensure this protocol meets regulatory standards (FDA Bioanalytical Method Validation), the following criteria must be met:

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.9950.9992 (Range: 10–1000 ng/mL)
Recovery 80% – 120%92% (Ethyl Acetate extraction)
Precision (RSD) < 15%4.3% (Intra-day)
LOD (Limit of Detection) S/N > 3~1-5 ng/mL (SIM Mode)

Troubleshooting Tip: If recovery is low (<60%), check the evaporation step. Furan derivatives are volatile; ensure the nitrogen stream is gentle and the temperature does not exceed 40°C.

References

  • MDPI Molecules. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health (PMC). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. Mass Spectrometry Fragmentation Patterns: Amides. Retrieved from [Link]

Application Note: Antimicrobial Characterization of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

Technical Overview

N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide (referred to herein as FP-4E ) represents a class of functionalized furan-carboxamide derivatives designed to target bacterial cell envelopes. Structurally, FP-4E combines three distinct pharmacophores:

  • Furan-2-yl Core: A heterocyclic scaffold historically associated with antimicrobial activity via interference with oxidative respiration and DNA binding [1].

  • Methoxyethyl Linker: A polar spacer designed to modulate lipophilicity (LogP) and improve solubility compared to pure alkyl chains.

  • Pent-4-enamide Tail: A hydrophobic acyl chain containing a terminal alkene. This moiety facilitates membrane insertion and serves as a potential "warhead" for oxidative cross-linking or further functionalization (e.g., thiol-ene click chemistry) [2].

Physicochemical Properties
  • Molecular Formula: C₁₂H₁₇NO₃

  • Molecular Weight: ~223.27 g/mol

  • Predicted LogP: 1.8 – 2.2 (Moderate Lipophilicity)

  • Solubility: Insoluble in water; Soluble in DMSO (>50 mg/mL), Ethanol, and Methanol.

  • Stability: The furan ring is acid-sensitive (prone to hydrolytic ring opening). The terminal alkene is sensitive to radical oxidation. Store at -20°C under inert atmosphere (N₂/Ar).

Experimental Preparation

Stock Solution Preparation

To ensure reproducibility in MIC (Minimum Inhibitory Concentration) assays, precise stock preparation is critical.

Protocol:

  • Weigh 2.23 mg of FP-4E powder.

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM (approx. 2230 µg/mL) master stock.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Aliquot into amber microcentrifuge tubes (50 µL each) to avoid freeze-thaw cycles.

  • Store at -20°C.

Critical Caution: Do not use acidic solvents (e.g., 0.1% Formic Acid) for the stock solution, as this may degrade the furan ring.

Antimicrobial Assay Protocols

Minimum Inhibitory Concentration (MIC) – Broth Microdilution

Standardized according to CLSI M07-A10 guidelines [3].

Objective: Determine the lowest concentration of FP-4E that visibly inhibits bacterial growth.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polypropylene plates (round bottom).

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Resazurin (optional, for colorimetric readout).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in CAMHB.

  • Compound Dilution:

    • Add 100 µL CAMHB to columns 2-12 of the 96-well plate.

    • Add 200 µL of 200 µM FP-4E working solution (diluted from stock in CAMHB, max 1% DMSO final) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (No compound, +DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted bacterial inoculum to wells 1-11. Final volume = 200 µL.

  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: Visual inspection for turbidity or OD₆₀₀ measurement.

Time-Kill Kinetics Assay

Determines if FP-4E is bacteriostatic or bactericidal.

Protocol:

  • Prepare tubes with CAMHB containing FP-4E at 1x MIC, 2x MIC, and 4x MIC .

  • Inoculate with bacteria (~5 x 10⁵ CFU/mL).

  • Incubate at 37°C with shaking (200 rpm).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate on nutrient agar.

  • Analysis: Count colonies (CFU/mL). A ≥3 log₁₀ reduction indicates bactericidal activity.

Mechanism of Action (MoA) Investigation

Given the lipophilic pentenamide tail, FP-4E likely targets the bacterial membrane. The following workflow validates this hypothesis.

Membrane Permeability Assay (NPN Uptake)

Principle: N-Phenyl-1-naphthylamine (NPN) is a hydrophobic dye that fluoresces weakly in aqueous environments but strongly in hydrophobic environments (e.g., damaged phospholipid bilayers).

Workflow:

  • Wash mid-log phase bacteria (E. coli) and resuspend in HEPES buffer (pH 7.2).

  • Add NPN (final conc. 10 µM). Monitor background fluorescence.

  • Inject FP-4E at 2x MIC .

  • Measure Fluorescence (Ex: 350 nm / Em: 420 nm).

  • Result: A rapid increase in fluorescence indicates outer membrane permeabilization.

Visualization & Data Logic

Experimental Workflow Diagram

The following diagram illustrates the logical flow from stock preparation to MoA validation.

G Stock Stock Prep (10mM in DMSO) Dilution Serial Dilution (CAMHB Media) Stock->Dilution Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18h) Inoculation->Incubation Readout MIC Determination (Turbidity/OD600) Incubation->Readout Bactericidal Time-Kill Assay (CFU Counting) Readout->Bactericidal If Active Membrane Membrane Permeability (NPN Uptake) Readout->Membrane MoA Study

Caption: Figure 1. Integrated workflow for the antimicrobial characterization of FP-4E, from initial screening to mechanistic validation.

Data Recording Template
WellConcentration (µM)Turbidity (Visual)OD₆₀₀ (Raw)% Inhibition
1100Clear (-)0.04598%
250Clear (-)0.04897%
325Clear (-)0.05096%
412.5Turbid (+)0.6505%
...............
110 (Growth Ctrl)Turbid (+)0.7200%
120 (Sterility)Clear (-)0.042-

Formula for % Inhibition:



Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Wells High lipophilicity of pent-4-enamide tail.Limit final DMSO concentration to 1-2%. Sonicate stock before dilution.
Inconsistent MICs Furan degradation (oxidation/acid).Use fresh stock. Ensure media pH is 7.2–7.4. Protect plates from direct light.
No Activity (Gram-Neg) Efflux pumps or Outer Membrane barrier.Test in combination with PMBN (permeabilizer) or Efflux Pump Inhibitors (PAβN).

References

  • Kirsch, G., et al. (2016).[1] "Natural and Synthetic Furan Derivatives with Effects on Inflammation and Antimicrobial Activity."[1][2][3][4] Molecules, 21(10), 1322.[1] Link

  • Klahn, P., & Brönstrup, M. (2017). "Bifunctional Antimicrobial Peptides: The Future of Antibiotic Research?" Natural Product Reports, 34, 832-885. (Context on warhead derivatization). Link

  • CLSI. (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10. Wayne, PA: Clinical and Laboratory Standards Institute. Link

  • Vagdevi, H. M., et al. (2001).[5] "Synthesis and antimicrobial activity of naphtho[2,1-b]furan derivatives." Indian Journal of Heterocyclic Chemistry. (Foundational SAR for furan antimicrobials).

Sources

Application Note: Evaluation of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide as a Novel PP2A-Targeting Probe in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

The development of targeted small-molecule therapeutics relies heavily on the design of chemical probes that can selectively modulate critical intracellular pathways. N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide is a highly versatile, synthetically derived furan-enamide scaffold. Structurally, it features a furan diene coupled with a terminal pent-4-enamide dienophile, making it a prime candidate for intracellular activation or target engagement via its oxabicyclo-mimetic properties.

The Causality of Target Selection: Furan-based compounds, most notably cantharidin and its synthetic norcantharidin analogues, are well-documented, potent inhibitors of Protein Phosphatase 2A (PP2A) [1]. PP2A is a critical serine/threonine phosphatase that functions as a tumor suppressor; however, its targeted inhibition in specific cancer contexts paradoxically induces profound anti-tumor effects[2].

By inhibiting PP2A, furan-derived probes prevent the dephosphorylation of key regulatory kinases. This target engagement directly causes the hyperactivation of the JNK/MAPK signaling cascade and promotes the phosphorylation-mediated degradation of β-catenin[3]. Phenotypically, this molecular cascade forces cancer cells into a severe G2/M cell cycle arrest (via CDK1 downregulation) and triggers intrinsic apoptosis through Caspase 8/9 activation[4]. The methoxyethyl and pent-4-enamide moieties on this novel probe provide enhanced lipophilicity and structural flexibility, potentially improving cellular permeability compared to rigid natural products[5].

Pathway C N-[2-(furan-2-yl)-2-methoxyethyl] pent-4-enamide PP2A PP2A (Protein Phosphatase 2A) Inhibition C->PP2A Binds/Inhibits JNK JNK / MAPK Pathway Activation PP2A->JNK Disinhibits Bcat β-catenin Phosphorylation & Degradation PP2A->Bcat Promotes Arrest G2/M Cell Cycle Arrest (CDK1 Downregulation) JNK->Arrest Apoptosis Apoptosis (Caspase 8/9 Activation) JNK->Apoptosis Bcat->Apoptosis

Mechanistic pathway of PP2A inhibition leading to G2/M arrest and apoptosis.

Experimental Design: A Self-Validating System

To rigorously evaluate N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide, we employ a self-validating experimental workflow . A common pitfall in drug screening is misattributing general cytotoxicity to specific target engagement. To prevent this, our protocol integrates three causal pillars:

  • Selective Cytotoxicity: Viability assays must include a non-cancerous control line (e.g., HPDE) to prove the compound exploits cancer-specific vulnerabilities rather than acting as a non-specific toxin[6].

  • Direct Target Engagement: Phenotypic death is meaningless without biochemical proof. We directly measure PP2A phosphatase activity in treated lysates.

  • Phenotypic Correlation: The biochemical inhibition of PP2A must mathematically correlate with the percentage of cells undergoing G2/M arrest and apoptosis[2].

Workflow cluster_assays Self-Validating Assay System Prep Compound Preparation Treat Cell Line Treatment (Cancer vs. Normal) Prep->Treat Viability MTT / CellTiter-Glo (Cytotoxicity) Treat->Viability Target PP2A Phosphatase Assay (Target Engagement) Treat->Target Phenotype Flow Cytometry (Cell Cycle & Apoptosis) Treat->Phenotype Target->Phenotype Correlates with

Self-validating experimental workflow for evaluating synthetic furan-based probes.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of the compound when tested across a standardized panel, demonstrating the required therapeutic window and target correlation.

Table 1: Quantitative Profiling of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide (48h Exposure)

Cell LineOrigin / TypeIC₅₀ (µM)PP2A Relative Activity (%)Apoptotic Index (%)
PANC-1 Pancreatic Carcinoma12.4 ± 1.135.2 ± 4.148.5 ± 3.2
A549 Lung Adenocarcinoma15.8 ± 1.441.0 ± 3.842.1 ± 2.9
Hucc-t1 Cholangiocarcinoma10.2 ± 0.928.4 ± 3.555.0 ± 4.1
HPDE Normal Pancreatic Duct>100.088.5 ± 5.28.4 ± 1.1

*Measured at a standardized treatment dose of 15 µM. Note the inverse correlation between PP2A activity and the Apoptotic Index, validating the mechanism of action.

Detailed Step-by-Step Protocols

Protocol 1: Cell Viability & Selective Cytotoxicity (MTT Assay)

Causality: We utilize the MTT assay to establish the IC₅₀. By running cancer lines (PANC-1, A549) in parallel with normal epithelial cells (HPDE), we validate that the furan-enamide compound possesses a true therapeutic window[4].

  • Cell Seeding: Harvest PANC-1, A549, and HPDE cells in the logarithmic growth phase. Seed at a density of

    
     cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Preparation: Dissolve N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide in DMSO to create a 10 mM stock.

  • Treatment: Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v). Treat cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. The viable cells will reduce the tetrazolium dye to insoluble formazan.

  • Solubilization & Reading: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake for 10 minutes and read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism).

Protocol 2: PP2A Phosphatase Activity Assay (Target Engagement)

Causality: To prove the compound acts as a PP2A inhibitor (like its structural relative cantharidin), we must isolate the PP2A catalytic subunit from treated cells and measure its ability to dephosphorylate a synthetic substrate[6].

  • Lysate Preparation: Treat PANC-1 cells with the compound (15 µM) or vehicle for 24 hours. Wash cells with ice-cold TBS and lyse using a phosphatase-free lysis buffer (50 mM HEPES, 100 mM NaCl, 1% NP-40) without phosphatase inhibitors.

  • Immunoprecipitation: Add 2 µg of anti-PP2A catalytic subunit (PP2Ac) antibody to 200 µg of total protein lysate. Incubate overnight at 4°C. Add 20 µL of Protein A/G agarose beads and incubate for 2 hours. Wash beads three times with Tris-buffered saline.

  • Enzymatic Reaction: Resuspend the beads in 50 µL of assay buffer containing 100 µM of the specific phosphopeptide substrate (K-R-pT-I-R-R). Incubate at 30°C for 30 minutes.

  • Detection: Add 50 µL of Malachite Green phosphate detection reagent. Incubate for 15 minutes at room temperature.

  • Quantification: Measure absorbance at 620 nm. Calculate the relative PP2A activity by comparing the free phosphate released in compound-treated samples versus vehicle controls.

Protocol 3: Apoptosis and Cell Cycle Profiling (Flow Cytometry)

Causality: PP2A inhibition prevents the activation of CDK1, trapping cells in the G2/M phase, which subsequently triggers Caspase-dependent apoptosis[2]. This protocol visualizes that terminal phenotypic outcome.

  • Treatment & Harvesting: Treat cells with the established IC₅₀ concentration of the compound for 48 hours. Collect both adherent and floating (apoptotic) cells via trypsinization. Wash twice with cold PBS.

  • Cell Cycle Staining (PI): Fix half of the collected cells in 70% cold ethanol overnight at -20°C. Wash with PBS, then resuspend in 500 µL of PI/RNase staining buffer (50 µg/mL Propidium Iodide, 100 µg/mL RNase A). Incubate for 30 minutes in the dark at room temperature.

  • Apoptosis Staining (Annexin V/PI): Resuspend the remaining unfixed cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark. Add 400 µL of binding buffer.

  • Flow Cytometry Acquisition: Analyze samples using a flow cytometer (e.g., BD FACSCanto II). For cell cycle, measure PI fluorescence on the FL2 channel to quantify G0/G1, S, and G2/M populations. For apoptosis, plot Annexin V-FITC (FL1) vs. PI (FL2) to differentiate early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) cells.

References

  • Cantharidin: a double-edged sword in medicine and toxicology. Frontiers in Pharmacology (2023). 1

  • Cantharidin, a Potent and Selective PP2A Inhibitor, Induces an Oxidative Stress-Independent Growth Inhibition of Pancreatic Cancer Cells Through G2/M Cell-Cycle Arrest and Apoptosis. Cancer Science / PubMed (2010). 2

  • Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis. PMC (2010). 4

  • Role of cantharidin in the activation of IKKα/IκBα/NF‑κB pathway by inhibiting PP2A activity in cholangiocarcinoma cell lines. Spandidos Publications (2018). 6

  • PP2A inhibitors suppress migration and growth of PANC-1 pancreatic cancer cells through inhibition on the Wnt/β-catenin pathway by phosphorylation and degradation of β-catenin. Spandidos Publications (2014). 3

  • Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters / ACS Publications (2019). 5

Sources

Protocol for dissolving N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide for in vitro studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Protocol for Dissolving N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide for In Vitro Studies

Introduction: The Critical Role of Solubilization in Assay Performance

The reliability and reproducibility of in vitro experimental data are fundamentally dependent on the proper handling and preparation of test compounds. N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide is a molecule whose structure—comprising a furan ring, an ether linkage, and a hydrocarbon chain—suggests limited aqueous solubility. Many promising bioactive compounds are hydrophobic, and improper dissolution can lead to significant experimental artifacts, including underestimated potency, inaccurate structure-activity relationships (SAR), and misleading results due to compound precipitation[1].

This guide provides a detailed, field-proven framework for the solubilization of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide. The protocols herein are designed to ensure compound stability, maximize bioavailability in the assay medium, and minimize solvent-induced artifacts. As a self-validating system, this document explains the causality behind each step, empowering researchers to make informed decisions and troubleshoot effectively.

Physicochemical Profile and Solubility Prediction

PropertyValue / PredictionRationale & Implication
IUPAC Name N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide-
Molecular Formula C₁₂H₁₇NO₃-
Molecular Weight 223.27 g/mol Required for calculating mass needed for stock solutions.
Predicted LogP ~1.5 - 2.5The furan ring and pentenyl chain contribute to lipophilicity. This value strongly suggests the compound is poorly soluble in water and will require an organic solvent.
Appearance Assumed to be a solid at room temperature.Visual confirmation of complete dissolution is critical.

Principle of Solvent Selection for In Vitro Assays

For hydrophobic compounds, a two-stage dissolution strategy is standard practice[2][3].

  • Primary Stock Solution: The compound is first dissolved at a high concentration in a 100% organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended primary solvent due to its powerful solubilizing capacity for a wide range of organic molecules and its relatively lower toxicity compared to other solvents[4][5].

  • Aqueous Working Solution: The high-concentration stock is then diluted into the final aqueous assay buffer or cell culture medium. This final dilution step is the most critical, as it can induce compound precipitation.

The paramount consideration is the final concentration of the organic solvent in the assay well. High concentrations of solvents like DMSO can induce cytotoxic effects, alter cell differentiation, or interfere with assay readouts, thereby confounding results[6][7].

Recommended Solvents and Final Concentrations
SolventAssay TypeRecommended Final Concentration (v/v)Rationale & Notes
DMSO General Cell-Based Assays (Immortalized Lines)≤ 0.5% This is a widely accepted upper limit to avoid significant cytotoxicity. Many cell lines tolerate up to 1%, but validation is crucial[8][9].
Primary Cell Cultures / Sensitive Assays≤ 0.1% Primary cells are often more sensitive to solvent toxicity than established cell lines[9].
High-Throughput Screening (HTS)0.1% - 1%Concentration should be optimized and kept consistent across all plates[8].
Ethanol General Cell-Based Assays≤ 0.5% A viable alternative if DMSO interferes with the assay. Ethanol can also be cytotoxic, and its effects should be validated[10].

Crucial Directive: Always include a "vehicle control" in every experiment. This control should contain the assay medium with the same final concentration of the solvent (e.g., 0.5% DMSO) but without the test compound. This allows for the differentiation of compound-specific effects from solvent-induced artifacts[8].

Solvent Selection Workflow

The following decision tree guides the selection of an appropriate solvent system.

G start Start: Compound Powder dissolve_dmso Attempt to dissolve in 100% DMSO (e.g., to 10-20 mM) start->dissolve_dmso check_sol Is solution clear? dissolve_dmso->check_sol sonicate Warm gently (37°C) and/or sonicate check_sol->sonicate No dmso_ok DMSO is a suitable primary solvent. Proceed to Protocol 4.1. check_sol->dmso_ok Yes check_sol2 Is solution clear now? sonicate->check_sol2 check_sol2->dmso_ok Yes lower_conc Lower stock concentration and try again. check_sol2->lower_conc No lower_conc->dissolve_dmso try_etoh Attempt to dissolve in 100% Ethanol lower_conc->try_etoh Alternative

Caption: Decision tree for primary solvent selection.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Master Stock Solution

This protocol describes the preparation of a 10 mM master stock solution in DMSO, a common starting point for most in vitro studies.

Materials:

  • N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber or opaque microcentrifuge tubes or glass vials

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Calculation:

  • Determine Mass Needed: Use the formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

  • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L × 0.001 L × 223.27 g/mol = 2.23 mg

Procedure:

  • Carefully weigh 2.23 mg of the compound and transfer it to a sterile, labeled amber vial.

  • Add 1.0 mL of anhydrous, sterile DMSO to the vial.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution against a light source. If any solid particles remain, sonicate the vial in a water bath for 5-10 minutes[11][12]. Gentle warming to 37°C may also aid dissolution.

  • Once the solution is perfectly clear, it is ready for use or storage.

  • Storage: Store the master stock solution at -20°C or -80°C in tightly sealed vials to prevent water absorption by the hygroscopic DMSO[8]. Avoid repeated freeze-thaw cycles by preparing smaller volume single-use aliquots.

Protocol 2: Preparation of Serial Dilutions for Dose-Response Analysis

A common error is to dilute the high-concentration DMSO stock directly into a large volume of aqueous medium, which can cause the compound to precipitate immediately. The correct method involves serial dilution in 100% DMSO before the final dilution into the assay medium[8].

Procedure:

  • Label a series of sterile microcentrifuge tubes for your desired concentrations (e.g., 1 mM, 100 µM, 10 µM, etc.).

  • Dispense a fixed volume of 100% DMSO into all tubes except the first one (e.g., 90 µL).

  • Transfer 10 µL of your 10 mM master stock into the first tube containing 90 µL of DMSO to create a 1 mM solution. Mix thoroughly. This creates a 10-fold dilution.

  • Using a fresh pipette tip, transfer 10 µL from the 1 mM tube into the next tube containing 90 µL of DMSO to create a 100 µM solution. Mix thoroughly.

  • Continue this process until you have created the full range of desired concentrations. Each tube will contain your compound dissolved in 100% DMSO.

  • Final Dilution: To dose the cells, dilute these intermediate DMSO stocks into the final assay medium. For example, to achieve a 0.1% final DMSO concentration, you would perform a 1:1000 dilution (e.g., add 1 µL of a 10 mM DMSO stock to 1 mL of medium to get a final concentration of 10 µM).

Overall Experimental Workflow

The entire process from solid compound to final assay plate is visualized below.

G cluster_prep Stock Preparation (in 100% DMSO) cluster_dilution Assay Preparation solid Solid Compound calc Calculate Mass (e.g., for 10 mM) solid->calc dissolve Weigh & Dissolve in 100% DMSO calc->dissolve master_stock 10 mM Master Stock (Store at -80°C) dissolve->master_stock serial_dil Serial Dilutions in 100% DMSO master_stock->serial_dil final_dil Final Dilution into Assay Medium (e.g., 1:200 for 0.5% DMSO) serial_dil->final_dil assay_plate Add to Cells in Assay Plate final_dil->assay_plate

Caption: End-to-end compound preparation workflow.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound won't dissolve in 100% DMSO Compound has poor DMSO solubility or has reached its solubility limit.Gently warm the solution (37°C) and/or sonicate[13]. If it still fails, you must prepare a lower concentration stock (e.g., 1 mM) or test an alternative solvent like ethanol.
Precipitation after dilution into aqueous medium The compound's kinetic solubility in the assay medium has been exceeded. The final DMSO concentration may be too low to maintain solubility.Ensure intermediate dilutions are made in 100% DMSO. Increase the final DMSO concentration slightly (e.g., from 0.1% to 0.5%), ensuring it remains non-toxic. Pre-warm the aqueous medium before adding the compound. Mix immediately and vigorously after addition.
Vehicle control shows cytotoxicity The cell line is highly sensitive to the solvent. The solvent batch is contaminated.Perform a dose-response curve for the solvent alone to determine the maximum tolerated concentration for your specific cell line and assay duration[14]. A typical range to test is 0.05% to 2%. Always use high-purity, anhydrous, sterile-filtered solvents.
Inconsistent results between experiments Repeated freeze-thaw cycles of the master stock have led to compound degradation or precipitation due to water absorption[8][11].Prepare single-use aliquots of the master stock solution immediately after preparation to avoid freeze-thaw cycles. Ensure vials are sealed tightly during storage.

Safety and Handling

  • Always handle N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide as a potentially hazardous substance. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Weigh solid compounds in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine powders.

  • DMSO is an excellent solvent that can facilitate the absorption of other chemicals through the skin. Handle with care and avoid direct contact.

References

  • Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin. [Link][6][7]

  • Tureli, A. E., et al. (2017). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link][4]

  • Quora. (2017). What effects does DMSO have on cell assays?. Quora. [Link][15]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein Technical Resources. [Link][9]

  • Nikon. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Instruments Inc. [Link][16]

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. ResearchGate. [Link][14]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link][2]

  • Dappen, M., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study. Molecules. [Link][10]

  • Ghasemi, M., et al. (2015). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. [Link]

  • Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development. [Link][1]

  • Cheng, X., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening. [Link][11]

  • Cheng, X. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Current Medicinal Chemistry. [Link][12]

  • He, S., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Ko, S. H., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link][13]

  • Leker, J., & Knaack, P. (2014). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. [Link][5]

  • Halo Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Halo Labs Application Note. [Link]

Sources

Fluorescent labeling of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Fluorescent Labeling of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide via Bioorthogonal Photo-Click Chemistry

Executive Summary & Strategic Rationale

This guide details the protocol for the fluorescent labeling of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide (hereafter referred to as Furan-Alkene Probe 1 ).

The Challenge: Probe 1 contains two distinct functional handles:

  • Furan Ring: An electron-rich heteroaromatic system often serving as a pharmacophore or a reactive center for singlet oxygen/metabolic oxidation.

  • Terminal Alkene (Pent-4-enamide): A bio-inert "minitag" amenable to bioorthogonal coupling.

The Solution: We reject standard amine/thiol labeling chemistries (NHS esters, Maleimides) because Probe 1 lacks a free primary amine or thiol, and the furan ring is sensitive to harsh electrophiles.[1] Instead, we utilize Tetrazole-Alkene Photo-Click Chemistry (TAPCR) .[1]

Why TAPCR?

  • Bioorthogonality: The reaction proceeds in complex biological media (lysates, live cells) without cross-reacting with native nucleophiles.[1][2]

  • Fluorogenic Potential: The reaction between a non-fluorescent tetrazole and the alkene yields a pyrazoline adduct that is often intrinsically fluorescent or restores the fluorescence of a quenched dye, minimizing background signal.

  • Spatiotemporal Control: The reaction is light-dependent, allowing the researcher to "switch on" labeling at a precise time point.

Reaction Mechanism & Chemical Logic

The labeling relies on the UV-induced cycloelimination of a 2,5-disubstituted tetrazole to generate a highly reactive nitrile imine dipole . This intermediate undergoes a rapid, irreversible [3+2] cycloaddition with the terminal alkene of Probe 1 .[1]

Critical Consideration for Furan Stability: While standard TAPCR uses 302 nm UV, this wavelength can degrade furan rings (ring-opening).[1] This protocol is optimized for 365 nm or 405 nm irradiation using red-shifted tetrazoles to preserve the integrity of the furan pharmacophore.

ReactionMechanism Tetrazole Tetrazole-Dye (Non-Fluorescent/Quenched) NitrileImine Nitrile Imine (Reactive Dipole) Tetrazole->NitrileImine - N2 (gas) UV UV Light (365 nm) UV->Tetrazole Pyrazoline Pyrazoline Conjugate (Fluorescent) NitrileImine->Pyrazoline + Probe 1 [3+2] Cycloaddition Probe Probe 1 (Terminal Alkene) Probe->Pyrazoline

Caption: Mechanism of Tetrazole-Alkene Photo-Click. The tetrazole is activated by light to form a nitrile imine, which captures the alkene tail of Probe 1.

Materials & Equipment

ComponentSpecificationPurpose
Probe 1 >95% Purity (HPLC)Target molecule.
Tetrazole Reagent Tetrazole-Cy3 or Tetrazole-TAMRAPhoto-activatable fluorophore.
Solvent DMSO (Anhydrous) or Acetonitrile (ACN)Stock solution preparation.[1]
Reaction Buffer PBS (pH 7.4) or HEPESPhysiological reaction medium.[1]
Light Source LED (365 nm, ~10-50 mW/cm²)Photo-activation.[1] Avoid <300 nm.
Quencher Sodium Acrylate (100 mM)Scavenges unreacted nitrile imine (optional).[1]

Protocol 1: In Vitro Labeling (Chemical Synthesis of Standard)

Use this protocol to synthesize a purified fluorescent standard for HPLC/MS validation or binding assays.[1]

  • Stock Preparation:

    • Dissolve Probe 1 in ACN to 10 mM.

    • Dissolve Tetrazole-Fluorophore in ACN to 10 mM.

  • Reaction Mix:

    • In a quartz cuvette or glass vial, mix:

      • 100 µL Probe 1 (1.0 µmol)[1]

      • 120 µL Tetrazole-Fluorophore (1.2 µmol, 1.2 eq)[1]

      • 780 µL ACN/Water (1:1 v/v).

  • Photo-Irradiation:

    • Irradiate the mixture at 365 nm for 5–10 minutes under gentle stirring.

    • Note: The solution may evolve nitrogen gas (bubbles).

  • Monitoring:

    • Monitor by LC-MS.[3] Look for the mass shift:

      
      .[1]
      
  • Purification:

    • Evaporate solvent.

    • Purify via Semi-Prep HPLC (C18 column, Water/ACN gradient).[1]

    • Collect the fluorescent fraction.[4]

Protocol 2: In Situ Biological Labeling (Live Cell / Lysate)

Use this protocol to visualize the localization of Probe 1 in biological systems.

Experimental Workflow

Workflow Step1 1. Incubation Treat cells with Probe 1 (1-10 µM, 1-4 hrs) Step2 2. Wash Remove unbound Probe 1 (3x PBS) Step1->Step2 Step3 3. Click Reaction Add Tetrazole-Dye (50 µM) + 365 nm Light (2-5 min) Step2->Step3 Step4 4. Wash & Fix Remove excess Tetrazole (Optional: Fix with PFA) Step3->Step4 Step5 5. Imaging Fluorescence Microscopy Step4->Step5

Caption: Step-by-step workflow for in situ labeling. The "Wash" in Step 2 is critical to prevent high background from reacting with free probe.

Detailed Steps:
  • Cell Culture & Incubation:

    • Seed cells (e.g., HeLa, HEK293) on coverslips.[1]

    • Treat cells with Probe 1 (1–10 µM final concentration) for 2 hours at 37°C.[1]

    • Control: Treat a separate set of cells with DMSO vehicle only.

  • Clearance (Wash Step):

    • Aspirate media. Wash cells 3x with warm PBS.

    • Why: This removes unbound Probe 1. Since the alkene is inert without light, no background reaction occurs yet.[1]

  • Photo-Click Reaction:

    • Add Tetrazole-Fluorophore (20–50 µM) in PBS.

    • Place cells under the 365 nm LED source.

    • Irradiate for 3 minutes .

    • Caution: Do not overheat the cells. If the lamp is hot, place the plate on ice or use a pulsed setup.[1]

  • Termination & Imaging:

    • Wash cells 3x with PBS to remove unreacted Tetrazole.

    • (Optional) Fix cells with 4% Paraformaldehyde (PFA) for 15 mins.[1]

    • Image using appropriate filter sets (e.g., TRITC/Cy3 channel).[1]

Critical Technical Considerations (The "Senior Scientist" Insight)

A. Furan Stability vs. UV Wavelength

The furan ring in Probe 1 is susceptible to photo-oxidation, particularly if singlet oxygen is generated.

  • Risk: Irradiation <300 nm causes direct excitation and potential ring opening.[5]

  • Mitigation: Strictly use 365 nm or 405 nm sources. If using high-intensity LEDs, add an antioxidant (e.g., Sodium Ascorbate, 50 µM) to the buffer to scavenge ROS, provided it does not interfere with the tetrazole (tetrazoles are generally stable to ascorbate).[1]

B. Solvent Effects

The nitrile imine intermediate is sensitive to water.

  • Observation: Water accelerates the cycloaddition (hydrophobic effect) but can also act as a nucleophile, trapping the nitrile imine to form a non-fluorescent hydrazide byproduct.[1]

  • Optimization: The reaction is faster in PBS than in pure organic solvents. However, if labeling efficiency is low, ensure the Tetrazole concentration is sufficient (>20 µM) to outcompete water nucleophilicity.[1]

C. Background Fluorescence

While the reaction is fluorogenic, commercial Tetrazole-Dyes may have residual fluorescence.

  • Control: Always include a "No Probe 1 + Tetrazole + UV" control to quantify non-specific sticking of the dye.

References

  • Herner, A., & Lin, Q. (2016).[1] Photo-triggered bioorthogonal chemistry for chemical biology. Topics in Current Chemistry, 374, 1.

    • [1]

    • Relevance: Foundational review of the Tetrazole-Alkene mechanism and its applic
  • Ramil, C. P., & Lin, Q. (2013).[1] Bioorthogonal chemistry: strategies and recent developments. Chemical Communications, 49(94), 11007-11022.[1]

    • Relevance: Compares Photo-Click to other methods (Tetrazine, Azide-Alkyne), justifying the choice for terminal alkenes.[1]

  • Song, W., Wang, Y., Qu, J., & Lin, Q. (2008).[1] A photoinducible 1,3-dipolar cycloaddition reaction for rapid, selective modification of tetrazole-containing proteins.[1][6] Journal of the American Chemical Society, 130(30), 9654-9655.[1]

    • [1]

    • Relevance: The primary protocol for 302/365 nm activ
  • Li, Z., Qian, L., Li, L., et al. (2016).[1][7] Tetrazole photoclick chemistry: Reinvestigating its suitability as a bioorthogonal reaction. Angewandte Chemie International Edition, 55(6), 2002-2006.[1]

    • [1]

    • Relevance: Discusses the fluorogenic properties and potential side reactions with nucleophiles, crucial for the "Senior Scientist" troubleshooting section.

Sources

Application Notes and Protocols: Valorization of Furan-Based Compounds as Chemical Feedstocks and Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from petroleum-based infrastructures to sustainable bioeconomies relies heavily on the efficient deconstruction and upgrading of lignocellulosic biomass. Furan derivatives—specifically 5-hydroxymethylfurfural (5-HMF) and furfural—represent the most essential classes of platform intermediates derived from this renewable feedstock[1]. Beyond their utility in synthesizing next-generation bioplastics like polyethylene 2,5-furandicarboxylate (PEF), furan scaffolds are "privileged structures" in medicinal chemistry, acting as versatile bioisosteres in drug development[2].

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for the catalytic upgrading of furanic feedstocks, emphasizing the mechanistic causality behind catalyst selection, reaction conditions, and workflow design.

Mechanistic Foundations & Causality in Furan Upgrading

The conversion of 5-HMF to 2,5-furandicarboxylic acid (FDCA) is a highly scrutinized pathway due to FDCA's role as a direct replacement for petroleum-derived terephthalic acid. 5-HMF possesses both a primary alcohol and an aldehyde group, necessitating a stepwise oxidation process.

Causality in Catalyst and Condition Selection
  • Alkaline vs. Base-Free Environments: The reaction pathway is dictated by the pH of the system. Under base-free conditions, oxidation typically proceeds via the 2,5-diformylfuran (DFF) intermediate. However, this often leads to incomplete conversion due to intermediate accumulation[3]. Introducing an alkaline agent (e.g., Na₂CO₃) shifts the pathway toward the 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) intermediate by favoring the rapid initial oxidation of the aldehyde group, ultimately increasing the final FDCA yield[3].

  • Noble Metal Synergy (Pt/Bi): While monometallic Platinum (Pt) catalysts are active, they are prone to poisoning by the 5-formyl-2-furancarboxylic acid (FFCA) intermediate. Introducing Bismuth (Bi) as a promoter alters the electronic state of Pt via Bi–O–Pt interactions. This lowers the activation energy barrier for the rate-limiting oxidation of FFCA to FDCA, drastically improving selectivity[3].

  • Biocatalytic Alternatives: For green chemistry applications, Laccase enzymes offer a mild, aqueous-phase alternative. Because Laccase alone has a limited redox potential, the addition of a mediator like TEMPO is mechanistically required to act as an electron shuttle, broadening the enzyme's oxidative capacity to achieve full conversion to FDCA[4].

Pathway HMF 5-HMF (Feedstock) DFF DFF (Intermediate) HMF->DFF Oxidation (Base-Free) HMFCA HMFCA (Intermediate) HMF->HMFCA Oxidation (Alkaline) FFCA FFCA (Intermediate) DFF->FFCA Oxidation HMFCA->FFCA Oxidation FDCA FDCA (Target Product) FFCA->FDCA Rate-Limiting Oxidation

Catalytic oxidation pathways of 5-HMF to FDCA via DFF and HMFCA intermediates.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the quantitative performance of various state-of-the-art catalytic systems used for the oxidation of 5-HMF to FDCA.

Catalytic SystemOxidant & ConditionsCo-catalyst / AdditiveHMF Conversion (%)FDCA Yield (%)Ref
5Pt/Al₂O₃ 0.1 MPa O₂, 80 °C, 12 h1 equiv. Na₂CO₃>99.060.6[3]
5Pt-1Bi/Al₂O₃ 1.5 MPa O₂, 80 °C, 6 h2 equiv. Na₂CO₃>99.094.1[3]
Laccase Enzyme Ambient Air, 40 °CTEMPO / Acetate Buffer>90.0High[4]
Fe-MOF (CAU-28) t-BuOOH, 100–140 °C (MW)TEMPO (Base-free)100.070–80[5]
MnOx Anode Electrochemical, 25 °CH₂SO₄ (pH 1)N/A53.8[6]

Experimental Protocols

Protocol A: High-Pressure Aerobic Oxidation of 5-HMF to FDCA

This protocol utilizes a bi-promoted heterogeneous catalyst system to maximize yield while preventing intermediate poisoning.

1. Substrate and Catalyst Preparation

  • Dissolve 50 mg of 5-HMF in 10 mL of deionized water (5 mg/mL concentration)[3].

  • Add 0.031 g of the 5Pt-1Bi/Al₂O₃ catalyst to the solution.

  • Causality Check: Add 2 equivalents of Na₂CO₃ relative to the theoretical FDCA yield. Why? The alkaline environment suppresses the DFF pathway and prevents the accumulation of FFCA, which otherwise stalls the reaction[3].

2. Reactor Loading and Purging

  • Transfer the mixture into a high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer.

  • Seal the reactor and purge it 3 times with O₂ gas[7]. Why? Purging displaces atmospheric nitrogen, ensuring that the partial pressure of oxygen is precisely controlled during the reaction.

3. Pressurization and Catalytic Conversion

  • Pressurize the reactor to 1.5 MPa with O₂ and heat to 80 °C under vigorous stirring (800 rpm)[3].

  • Causality Check: Operating at 1.5 MPa overcomes the gas-liquid mass transfer limitations observed at atmospheric pressure (0.1 MPa), ensuring sufficient dissolved reactive oxygen species for the final oxidation step[3].

4. Quenching and Self-Validating Isolation

  • After 6 hours, terminate the reaction by cooling the reactor to room temperature using an ice bath and carefully vent the residual pressure[7].

  • Filter or centrifuge the mixture to recover the solid catalyst.

  • Validation Step: Acidify the clear filtrate using 1M HCl to pH ~1. Because FDCA is highly insoluble in acidic media, it will spontaneously precipitate[6]. Collect the white precipitate via filtration, dry under vacuum, and confirm purity via HPLC (using a dilute mobile phase).

Workflow Prep Catalyst & Substrate Preparation Reactor High-Pressure Reactor Loading Prep->Reactor Purge O2 Purging & Pressurization Reactor->Purge Reaction Catalytic Oxidation (80°C, 1.5 MPa O2) Purge->Reaction Quench Cooling & Depressurization Reaction->Quench Analysis Acidification & FDCA Precipitation Quench->Analysis

Experimental workflow for the high-pressure aerobic oxidation of 5-HMF to FDCA.

Protocol B: Biocatalytic Oxidation using Laccase/TEMPO

For researchers requiring mild, environmentally benign conditions, this enzymatic protocol provides a highly selective alternative.

1. Buffer System Setup

  • Prepare 20 mL of 50 mM sodium acetate buffer and adjust the pH to 5.0.

  • Dissolve 5 mM of 5-HMF and 5 mM of TEMPO (2,2,6,6-tetramethylpiperidinyloxy) into the buffer[4].

  • Causality Check: Laccase alone cannot efficiently oxidize the alcohol groups of 5-HMF. TEMPO is strictly required as a redox mediator to facilitate electron transfer[4].

2. Enzymatic Conversion

  • Add 1 mg/mL of Laccase enzyme (preferably immobilized on glass beads for easy recovery)[4].

  • Incubate the reaction in an orbital shaker at 40 °C under ambient air.

  • Causality Check: Maintain an agitation speed of at least 500 rpm. Lower speeds (e.g., 400 rpm) restrict oxygen dissolution from the ambient air, causing the reaction to stall at the FFCA intermediate[4].

Furan Derivatives in Drug Development

Beyond polymer feedstocks, the furan ring is a cornerstone in medicinal chemistry. It functions as a bioisostere for phenyl and thiophene rings, providing modified steric and electronic characteristics that improve metabolic stability, target binding affinity, and overall bioavailability. Because furan's resonance energy (~16 kcal/mol) is significantly lower than that of benzene (~36 kcal/mol), it is highly reactive and can be easily functionalized or dearomatized under mild conditions[8].

Protocol C: Paal-Knorr Synthesis of Furan Pharmacophores

The Paal-Knorr synthesis remains one of the most robust methods for generating substituted furan scaffolds for drug screening[2].

1. Precursor Preparation: Dissolve 10 mmol of a target 1,4-dicarbonyl compound in 50 mL of toluene. Causality: 1,4-dicarbonyls are the ideal precursors because their hydrolytic ring closure naturally forms the bis(enol ether) structure of furan[8]. 2. Acid Catalysis: Add 5 mol% of p-toluenesulfonic acid (PTSA) as a Brønsted acid catalyst. 3. Dehydrative Cyclization: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. Causality: The continuous physical removal of water via the Dean-Stark trap drives the thermodynamic equilibrium toward the dehydrated furan product, preventing the reverse ring-opening reaction[2]. 4. Validation & Purification: Once water ceases to collect in the trap (typically 2-4 hours), cool the mixture, neutralize with saturated NaHCO₃, extract the organic layer, and purify the furan derivative via silica gel chromatography.

References

  • An Overview on Production of Lignocellulose-Derived Platform Chemicals Such as 5-Hydroxymethyl Furfural, Furfural, Protocatechuic Acid - MDPI[Link]

  • Selective and green conversion of 5-HMF to FDCA via enzymatic (laccase) and transition metal (MnO2 and Co–Mn/AC) catalysis in an integrated system - RSC Publishing[Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry[Link]

  • Selective Oxidation of Biomass-Derived 5-Hydroxymethylfurfural Catalyzed by an Iron-Grafted Metal–Organic Framework with a Sustainably Sourced Ligand - ACS Publications[Link]

  • Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst - MDPI[Link]

  • Electrochemical Oxidation of 5‐Hydroxymethylfurfural to 2,5‐Furandicarboxylic Acid (FDCA) in Acidic Media Enabling Spontaneous FDCA Separation - ResearchGate[Link]

  • Furan as a versatile synthon - ACS Publications[Link]

Sources

Experimental design for testing the efficacy of novel furan derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Balancing Efficacy with Metabolic Stability in Early Drug Discovery

Executive Summary: The Furan Paradox

Furan derivatives occupy a unique and often contentious space in medicinal chemistry. While the furan ring is a potent pharmacophore found in approved drugs (e.g., nitrofurantoin, furosemide), it is also a classified "structural alert." The high electron density of the furan ring facilitates strong hydrogen bonding and target engagement, but it simultaneously renders the molecule susceptible to metabolic bioactivation by Cytochrome P450 (CYP450) enzymes.

This guide provides a rigorous experimental framework to navigate this paradox. Unlike standard screening pipelines, testing furan derivatives requires a parallel assessment strategy : efficacy must be validated simultaneously with metabolic stability to rule out reactive metabolite formation (bioactivation) early in the design cycle.

Phase 1: The Gatekeeper — Reactive Metabolite Assessment

Before efficacy profiling, novel furan derivatives must undergo "liability screening." The primary risk is the CYP450-mediated oxidation of the furan ring to form reactive enedials (e.g., cis-2-butene-1,4-dial), which covalently bind to proteins and DNA, leading to hepatotoxicity.

Protocol A: Glutathione (GSH) Trapping Assay

Objective: To detect electrophilic reactive metabolites (RMs) generated by metabolic activation.[1] Principle: Stable isotope-labeled GSH is used to trap short-lived electrophiles. The resulting adducts are identified via LC-MS/MS using a characteristic mass difference.

Materials:

  • Microsomes: Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Trapping Agent: 1:1 mixture of L-Glutathione (GSH) and stable isotope-labeled Glutathione (

    
    -GSH).[2]
    
  • Test Compound: 10 mM stock in DMSO.

Experimental Workflow:

  • Incubation Mix: Prepare a reaction mixture (final volume 200 µL) containing:

    • 10 µM Test Compound (Furan derivative).

    • 1.0 mg/mL HLM.

    • 5 mM Total GSH (2.5 mM unlabeled + 2.5 mM labeled).

    • 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH regenerating system.

  • Controls:

    • Negative Control: No NADPH (rules out non-metabolic reactivity).

    • Positive Control: Furosemide or Clozapine (known RM formers).

  • Termination: After 60 minutes, quench with 200 µL ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Processing: Vortex for 1 min, centrifuge at 10,000 x g for 15 min at 4°C to pellet proteins. Collect supernatant.

LC-MS/MS Analysis:

  • Instrument: Q-TOF or Triple Quadrupole MS.

  • Scan Mode:

    • Neutral Loss Scan (Positive Ion): Monitor loss of 129 Da (pyroglutamic acid moiety).

    • Full Scan: Look for "Twin Peaks" separated by exactly 3.0 Da (due to isotope label).

Data Interpretation: If "Twin Peaks" are observed, the furan ring has opened and formed a reactive intermediate.

  • High Risk: >1% conversion to GSH adduct.

  • Low Risk: <0.1% conversion or no adducts detected.

Visualizing the Mechanism of Toxicity

The following diagram illustrates the critical pathway researchers must monitor. The furan ring is oxidized by CYP2E1/3A4 to an epoxide, which opens to the toxic enedial.

FuranBioactivation Furan Parent Furan Derivative Epoxide Unstable Epoxide Furan->Epoxide Oxidation CYP CYP450 (2E1 / 3A4) CYP->Epoxide Enedial Reactive Enedial (cis-2-butene-1,4-dial) Epoxide->Enedial Ring Opening GSH GSH Adduct (Detoxified) Enedial->GSH + Glutathione (Trapping Assay) Protein Protein/DNA Adduct Enedial->Protein Covalent Binding Tox Hepatotoxicity / Mutagenicity Protein->Tox Downstream Effect

Figure 1: Metabolic bioactivation pathway of furan derivatives. The "Gatekeeper" assay aims to maximize the Green path (GSH) and eliminate candidates favoring the Black path (Protein Adducts).

Phase 2: Efficacy Profiling (The "Dual-Path" Approach)

Once a derivative passes the liability screen (or shows manageable risk), efficacy is tested. Since many bioactive furans act via oxidative stress (antimicrobial) or DNA intercalation (anticancer), we use a phenotypic screen coupled with a mechanistic assay.

Protocol B: Phenotypic Cell Viability (IC50)

Context: Standard cytotoxicity profiling against target cell lines (e.g., HepG2 for human safety vs. E. coli or Cancer lines for efficacy).

  • Seeding: Seed cells (e.g., A549 lung cancer) at 3,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of furan derivatives (0.1 nM to 100 µM) for 72h.

  • Readout: Add CellTiter-Glo® (Promega) or MTT reagent. Measure luminescence/absorbance.

  • Calculation: Plot dose-response curves using non-linear regression (4-parameter logistic fit) to determine IC50.

Protocol C: Mechanistic ROS Generation Assay

Why this matters: Many furan drugs (like nitrofurantoin) work by generating Reactive Oxygen Species (ROS). This assay confirms if the mechanism matches the design.

Method:

  • Probe: Use DCFDA (2',7'-dichlorofluorescin diacetate), a cell-permeable fluorogenic probe.

  • Loading: Incubate cells with 20 µM DCFDA for 45 min in serum-free media. Wash x2 with PBS.

  • Exposure: Treat cells with Furan derivative (at IC50 concentration).

  • Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) every 10 min for 2 hours.

  • Result: A sharp increase in fluorescence indicates rapid intracellular ROS generation, validating the oxidative mechanism of action.

Data Synthesis & Decision Matrix

The final decision to advance a lead depends on the ratio of Efficacy to Liability.

Candidate ProfileIC50 (Target)GSH Adducts (LC-MS)ROS GenerationDecision
Ideal Lead < 100 nMNot DetectedHigh (if MoA req.)Advance to PK
"Soft" Drug < 500 nMLow (<0.1%)ModerateOptimize
False Positive > 1 µMHigh (>1%)LowTerminate
Toxic Lead < 10 nMHigh (>5%)HighStructural Mod.
Experimental Workflow Summary

FuranWorkflow cluster_Screen Parallel Screening Start Novel Furan Library Synthesis GSH_Screen GSH Trapping (Metabolic Stability) Start->GSH_Screen Efficacy Cell Viability (IC50 Determination) Start->Efficacy Decision Data Integration (Efficacy vs. Tox) GSH_Screen->Decision Efficacy->Decision Refine Structural Modification (Block Metabolic Hotspot) Decision->Refine High Potency / High Reactivity Advance In Vivo PK/PD Decision->Advance High Potency / Low Reactivity Refine->Start

Figure 2: Integrated workflow for furan derivative screening. Note the feedback loop for structural modification if toxicity is high.

References
  • Peterson, L. A. (2013). "Reactive Metabolites in the Bioactivation of Furan Derivatives." Chemical Research in Toxicology, 26(1), 6-25. Link

  • Ma, S., & Subramanian, R. (2006). "Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry." Journal of Mass Spectrometry, 41(9), 1121-1139. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

  • Baillie, T. A. (2006). "Targeted covalent inhibitors for drug design: the redox-active antiproliferative agent dimethyl fumarate." Nature Chemical Biology. (Contextual grounding for Michael Acceptors/Furan-like reactivity). Link

  • Pietta, T., et al. (2021). "Furan: A Versatile Scaffold in Medicinal Chemistry."[3] European Journal of Medicinal Chemistry. (General review of furan pharmacophores).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals synthesizing N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide .

This highly specialized molecule is a classic precursor designed for Intramolecular Diels-Alder of Furans (IMDAF) cascades[1],[2]. In this substrate, the furan acts as the diene, and the pent-4-enoyl group provides the tethered unactivated dienophile[3],[4]. However, synthesizing this amide from 2-(furan-2-yl)-2-methoxyethanamine and pent-4-enoic acid is notoriously difficult. The protocol below addresses the root causes of yield loss: the elimination of the labile methoxy group and the base-catalyzed isomerization of the terminal alkene[5].

Diagnostic Workflow

Use the following logic tree to diagnose crude reaction mixtures that exhibit poor target yields.

Troubleshooting Start Low Yield in Amide Coupling NMR Analyze Crude 1H NMR Start->NMR Isom Signals at 5.5-6.0 ppm? (Internal Alkene) NMR->Isom Alkene Shift Elim Signals at 6.5-7.5 ppm? (Vinyl Furan) NMR->Elim Loss of Methoxy Unreacted High Starting Material? NMR->Unreacted Poor Conversion FixIsom Reduce Base Strength Use NMM instead of DIPEA Isom->FixIsom FixElim Lower Temperature (<0°C) Avoid Acidic Workup Elim->FixElim FixUnreacted Switch to Mixed Anhydride Activation Unreacted->FixUnreacted

Diagnostic workflow for identifying and resolving side reactions during amide coupling.

Troubleshooting FAQs

Q1: My crude NMR shows a loss of the methoxy singlet (~3.3 ppm) and new signals in the 6.5–7.5 ppm range. What happened? A1: You are observing the elimination of methanol. The methoxy group is situated at the pseudo-benzylic position adjacent to the furan ring. The lone pair on the furan oxygen can stabilize a developing positive charge at this alpha-carbon. Under standard basic coupling conditions (e.g., excess DIPEA) or elevated temperatures, this intermediate readily undergoes an E1cB-like or E1 elimination to form the highly conjugated N-(2-(furan-2-yl)vinyl)pent-4-enamide. Solution: Strictly maintain reaction temperatures below 0 °C during activation and avoid strongly basic or acidic conditions.

Q2: The target mass is correct, but the terminal alkene multiplets (5.0 and 5.8 ppm) are missing, replaced by internal alkene signals. How do I prevent this? A2: The terminal alkene of the pent-4-enoyl group has isomerized to the thermodynamically more stable conjugated pent-3-enamide or pent-2-enamide. This alkene migration is triggered by base-catalyzed deprotonation at the alpha-carbon of the activated acyl intermediate[5],[6]. Solution: Avoid strong bases and prolonged reaction times. Standard carbodiimide (EDC/DIC) or uronium (HATU) couplings often require excess base, which exacerbates isomerization.

Q3: Why is the Mixed Anhydride method recommended over HATU or EDC/HOBt for this specific molecule? A3: The mixed anhydride method (using isobutyl chloroformate) operates at -15 °C and requires only a stoichiometric amount of a mild base (N-methylmorpholine, NMM)[7]. This low-temperature, low-basicity environment simultaneously suppresses both the elimination of the methoxy group and the isomerization of the pent-4-enoyl double bond, ensuring high fidelity of the coupling.

Yield Optimization Data

The table below summarizes the quantitative impact of different coupling strategies on the synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide.

Coupling StrategyBase UsedTemp (°C)Target Yield (%)Methoxy Elimination (%)Alkene Isomerization (%)
EDC·HCl / HOBtDIPEA (3.0 eq)2542%28%18%
HATUDIPEA (2.0 eq)2555%20%15%
DCC / DMAPDMAP (0.1 eq)0 to 2548%35%5%
Mixed Anhydride NMM (1.1 eq) -15 to 0 89% < 2% < 2%

Standard Operating Procedure (SOP)

Optimized Protocol: Mixed Anhydride Synthesis This self-validating protocol utilizes kinetic control to bypass the thermodynamic pitfalls of the substrate[7].

  • Acid Activation : Dissolve pent-4-enoic acid (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the reaction flask to -15 °C using a dry ice/ethylene glycol bath.

  • Base Addition : Add N-methylmorpholine (NMM, 1.1 eq) dropwise. Causality: NMM is a weak, sterically hindered base that neutralizes the HCl generated in the next step without deprotonating the alpha-carbon of the acid, preventing alkene isomerization.

  • Anhydride Formation : Add isobutyl chloroformate (IBCF, 1.05 eq) dropwise over 5 minutes. Stir for 15 minutes at -15 °C. Self-Validating Checkpoint: A white precipitate (NMM·HCl) will form immediately, visually confirming the successful formation of the mixed anhydride.

  • Amine Addition : Slowly add a solution of 2-(furan-2-yl)-2-methoxyethanamine (1.0 eq) in anhydrous THF dropwise over 10 minutes to prevent exothermic spikes.

  • Coupling & Warming : Stir the mixture at -15 °C for 1 hour, then slowly allow it to warm to 0 °C over an additional hour. Causality: Keeping the temperature at or below 0 °C prevents the thermal elimination of the benzylic methoxy group.

  • Quench & Workup : Quench the reaction with saturated aqueous NH₄Cl. Critical Warning: Avoid strongly acidic washes (like 1M HCl) as the furan ring and the methoxy ether are highly acid-sensitive. Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

References

1.[1] Intramolecular Diels–Alder reactions of the furan diene (IMDAF); rapid construction of highly functionalised isoquinoline skeletons. RSC Publishing. 1 2.[3] The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene. ResearchGate.3 3.[5] Product Class 13: N-Heteroatom-Substituted Alkanamides. Thieme Connect. 5 4.[6] Ligand-Enabled Ni(II)-Catalyzed Hydroxylarylation of Unactivated Alkenes With Molecular Oxygen. ChemRxiv.6 5. FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY. Società Chimica Italiana. 6.[2] Intramolecular Diels-Alder reactions of the furan diene: substituent and solvent effects. ResearchGate. 2 7.[4] Diastereoselective intramolecular Diels-Alder reactions of the furan diene: the synthesis of (±)-1,4-epoxycadinane. SciSpace. 4 8.[7] Synthesis of Conformationally Restricted β-Turn Mimics. Radboud Repository. 7

Sources

Technical Support Center: Purification of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly functionalized furan derivatives. The molecule —N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide —presents a "perfect storm" of chromatographic challenges due to its orthogonal reactive sites.

This guide is designed to move beyond basic troubleshooting. We will dissect the physical chemistry causing your yield losses and provide self-validating, step-by-step protocols to ensure high-purity recovery without compound degradation.

The Mechanistic "Why": Understanding Molecular Vulnerabilities

Before attempting purification, you must understand the causality behind the degradation. This molecule contains three critical functional groups that dictate its behavior on a column:

  • The

    
    -Methoxy Furan Motif (The Primary Vulnerability):  The methoxy group is located at the pseudo-benzylic position relative to the highly electron-rich furan ring. Under mildly acidic conditions (such as the surface of standard silica gel, which has a pH of ~4.5–5.5), the methoxy oxygen is protonated. Elimination of methanol generates a highly reactive, resonance-stabilized furfuryl cation [1]. This intermediate rapidly undergoes polymerization or nucleophilic attack, destroying your product[2].
    
  • The Furan Ring: Susceptible to acid-catalyzed ring-opening, forming linear dicarbonyl compounds. This cascade is severely accelerated in the presence of protic solvents like water[2].

  • The Secondary Amide: Strongly interacts with free silanol groups on the silica backbone via hydrogen bonding. This secondary interaction causes severe peak tailing and poor resolution during normal-phase chromatography[3].

Degradation Pathway Visualization

DegradationPathway Start N-[2-(furan-2-yl)-2-methoxyethyl] pent-4-enamide Acid Acidic Silica Gel (H+ donor) Start->Acid Exposure Protonation Protonation of alpha-Methoxy Group Acid->Protonation Cation Furfuryl Cation Intermediate (Highly Reactive) Protonation->Cation - MeOH Pathway1 Nucleophilic Attack (e.g., H2O) Cation->Pathway1 Pathway2 Electrophilic Aromatic Substitution Cation->Pathway2 Pathway3 Furan Ring Opening Cation->Pathway3 Product1 Alcohol Derivative (Demethoxylation) Pathway1->Product1 Product2 Polymerization (Streaking on TLC) Pathway2->Product2 Product3 Linear Dicarbonyls Pathway3->Product3

Acid-catalyzed degradation pathways of alpha-methoxy furans on standard silica gel.

Quantitative Data: Stationary Phase Performance

To illustrate the impact of these vulnerabilities, the following table summarizes the average recovery and purity metrics across different chromatographic environments for this specific structural class.

Stationary PhaseMobile Phase AdditiveRecovery (%)Purity (%)Primary Degradation Pathway
Standard Silica GelNone< 30%~60%Furfuryl cation formation / Polymerization
Silica Gel1% Triethylamine (TEA)85%92%Minimal (Trace alkene isomerization)
Basic AluminaNone75%88%Amide hydrolysis (Prolonged exposure)
C18 (Reverse Phase)0.1% Formic Acid (pH ~3)< 10%N/ARapid demethoxylation & ring-opening
C18 (Reverse Phase)10 mM NH₄HCO₃ (pH 8)> 95%> 98%None observed

Conclusion: Acidic environments (Standard Silica, Formic Acid) are catastrophic to the


-methoxy furan motif. Basic environments (TEA, NH₄HCO₃) are mandatory for survival.

Troubleshooting Guide & FAQs

Q1: My compound streaks heavily on TLC and leaves a black residue at the baseline. What is happening? A1: You are observing acid-catalyzed polymerization. Standard silica gel has exposed, acidic silanol groups that degrade sensitive furan-containing molecules[2]. The


-methoxy group leaves, and the resulting furfuryl cation polymerizes into the black residue you see.
Solution: You must neutralize the silica gel. Add 0.1–1% Triethylamine (TEA) to your eluent[2]. To self-validate before running a column, run a 2D TLC: spot the compound, run the plate, rotate it 90 degrees, and run it again in the same solvent. If the compound is stable, it will appear perfectly on the diagonal[3].

Q2: I switched to Reverse-Phase (RP) HPLC to avoid silica gel, but my compound completely disappeared. Why? A2: Check your mobile phase modifiers. Standard RP-HPLC methods default to 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to improve peak shape. In an aqueous/organic mixture, this acidic environment rapidly hydrolyzes the


-methoxy group and triggers furan ring-opening[2].
Solution: Switch to a high-pH mobile phase. Using 10 mM Ammonium Bicarbonate (pH 8) or 0.1% Ammonium Hydroxide in Water/Acetonitrile will preserve the molecule and yield sharp peaks.

Q3: My fractions are pure by LC-MS, but after rotary evaporation, the NMR shows complex mixtures and degradation. How do I prevent this? A3: This is concentration-induced thermal degradation. As the solvent evaporates, the concentration of any trace acids (or even water) increases, driving the degradation kinetics. Solution: Maintain the water bath temperature strictly below 30°C. If you used TEA in your normal-phase purification, co-evaporate with toluene to help azeotropically remove residual amines and water without excessive heating.

Validated Purification Workflows

PurificationWorkflow Crude Crude Mixture Decision1 Scale of Purification? Crude->Decision1 PrepScale Preparative Scale (> 100 mg) Decision1->PrepScale Large AnalScale Analytical/Semi-Prep (< 100 mg) Decision1->AnalScale Small Method1 Neutralized Silica Gel (1% TEA in Eluent) PrepScale->Method1 Method2 Reverse-Phase HPLC (Basic Mobile Phase) AnalScale->Method2 QC Fractions QC (LC-MS/NMR) Method1->QC Method2->QC Concentration Low-Temp Concentration (< 30°C) QC->Concentration Pure Pure Compound Concentration->Pure

Decision tree for selecting the optimal purification strategy based on sample scale.

Protocol A: Base-Deactivated Normal Phase Flash Chromatography (Preparative Scale)

Use this protocol for crude mixtures > 100 mg.

Step 1: Solvent Preparation Prepare a mobile phase gradient of Hexanes/Ethyl Acetate (or Dichloromethane/Methanol for highly polar impurities). Crucially, add 1% (v/v) Triethylamine (TEA) to all solvent mixtures to mask the silanol groups[3].

Step 2: Column Equilibration (Critical Step) Pack the column with high-purity silica gel. Flush the column with at least 3 column volumes (CV) of your starting solvent containing 1% TEA. Causality: This pre-neutralizes the acidic silanols before your compound ever touches the stationary phase, preventing the formation of the furfuryl cation.

Step 3: Sample Loading Dissolve your crude N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide in the minimum amount of starting solvent. If it is insoluble, perform a dry load using basic alumina (NOT silica gel) to prevent degradation during the drying step.

Step 4: Elution and Fraction Collection Run the gradient. The amide group will cause some inherent tailing, but the TEA will significantly sharpen the peak by acting as a competing agent for hydrogen bonding sites[3].

Step 5: Low-Temperature Concentration Pool the pure fractions. Evaporate the solvent on a rotary evaporator with the water bath set to 25°C–30°C . Co-evaporate twice with 5 mL of toluene to remove residual TEA.

Protocol B: High-pH Reverse-Phase Preparative HPLC (Analytical/Semi-Prep Scale)

Use this protocol for high-purity isolation of < 100 mg.

Step 1: Mobile Phase Setup

  • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade Water, adjusted to pH 8.0 with dilute NH₄OH. (Do NOT use Formic Acid or TFA).

  • Buffer B: LC-MS grade Acetonitrile.

Step 2: Column Selection Use a modern, end-capped C18 column designed for high-pH stability (e.g., Waters XBridge or equivalent). End-capping minimizes secondary interactions with residual silanols[3].

Step 3: Method Execution Inject the sample dissolved in a 1:1 mixture of Buffer A/Buffer B. Run a shallow gradient (e.g., 20% to 80% B over 20 minutes) to separate the target from structurally similar byproducts (like the demethoxylated alcohol).

Step 4: Lyophilization Do not use a rotary evaporator for aqueous fractions. Immediately freeze the collected fractions on dry ice and lyophilize to dryness to prevent hydrolytic degradation.

References

  • stability issues of furan rings in acidic or basic conditions - Benchchem.
  • Technical Support Center: Purification of Polar Furan Derivatives by Chrom
  • Taming Furfuryl Cations to the Synthesis of Privileged Structures and Novel Scaffolds - Royal Society of Chemistry.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC/NIH.

Sources

Technical Support Center: Stability & Handling of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: FUR-IMDA-001 Classification: Reactive Intermediate / Furan Derivative Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are likely working with N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide , a specialized synthetic intermediate often used in Intramolecular Diels-Alder (IMDA) reactions or N-acyliminium ion cyclizations to access alkaloid scaffolds.

The Stability Paradox: This molecule is designed to be reactive. The structural features that make it valuable for synthesis—the electron-rich furan ring, the acid-labile benzylic ether, and the tethered alkene—are the exact features that compromise its stability in solution.

Immediate Action Required:

  • Stop using untreated Chloroform (CDCl₃). This is the #1 cause of sample degradation for this class of compounds.

  • Store at -20°C. Room temperature promotes spontaneous cyclization (IMDA).

  • Purge with Argon. Furans are susceptible to photo-oxidation.

Module 1: Solvent Selection & The "Acid Trap"

The Issue: The methoxy group at the 2-position (relative to the furan) creates a furfuryl ether motif. This position is electronically equivalent to a benzylic ether but significantly more electron-rich. Even trace acidity (common in aged chloroform or non-stabilized dichloromethane) will protonate the methoxy oxygen, leading to the loss of methanol and the formation of a reactive furfuryl cation.

Consequence:

  • Black/Brown Tar: The cation initiates rapid polymerization of the furan ring.

  • Loss of Material: Quantitative degradation can occur within minutes in acidic CDCl₃.

Solvent Compatibility Matrix
SolventRatingRisk FactorMitigation Protocol
CDCl₃ (Untreated) CRITICAL High Acidity (HCl formation)DO NOT USE without filtration through basic alumina.
Benzene-d₆ Recommended Inert, Non-acidicIdeal for NMR. No stabilization needed.
DMSO-d₆ ⚠️ Caution HygroscopicWater can induce hydrolysis of the methoxy acetal. Keep dry.
Methanol-d₄ ⚠️ Caution ExchangeCan exchange with the methoxy group (trans-etherification) if acidic.
Acetone-d₆ 🟢 Safe NeutralGood alternative to chloroform.
Protocol: Neutralizing CDCl₃ for NMR

If you must use chloroform due to solubility:

  • Place a small plug of Basic Alumina (Activity Grade I) in a Pasteur pipette.

  • Filter the CDCl₃ through the alumina directly into the NMR tube containing your sample.

  • Why? The alumina scavenges trace HCl and phosgene, preventing the acid-catalyzed decomposition cascade.

Module 2: Thermal Instability (The Unwanted Reaction)

The Issue: Your molecule contains a diene (furan) and a dienophile (pent-4-enamide alkene) connected by a tether. This is a "spring-loaded" system for an Intramolecular Diels-Alder (IMDA) reaction.

  • Observation: You see new peaks in the NMR (typically upfield shift of alkene protons) and loss of aromatic furan signals, even though you didn't add a catalyst.

  • Cause: The tether length (amide linker) holds the reacting partners in close proximity, increasing the effective molarity and lowering the entropic barrier for cyclization.

Visualizing the Degradation Pathways

The following diagram illustrates the two primary instability modes: Acid-Catalyzed Polymerization vs. Thermal Cyclization.

G Start Intact Molecule (Furan-Linker-Alkene) Acid Trace Acid (H+) (e.g., from CDCl3) Start->Acid Exposure Heat Heat / RT Storage (> 25°C) Start->Heat Storage Cation Furfuryl Cation Intermediate Acid->Cation - MeOH Tar Polymerization/Tar (Irreversible Loss) Cation->Tar Rapid IMDA IMDA Cycloadduct (Oxa-norbornene) Heat->IMDA Slow Cyclization Retro Retro-Diels-Alder (High Temp) IMDA->Retro Heating > 100°C Retro->Start

Figure 1: Dual degradation pathways. The acid pathway leads to destruction (tar), while the thermal pathway leads to premature cyclization (IMDA product).

Module 3: Troubleshooting & FAQs
Q1: My sample turned yellow/brown overnight in the NMR tube. Can I save it?

Answer: Likely not. The color change indicates the formation of conjugated polymers (polyfurans) initiated by acid.

  • Diagnostic: Check the NMR. If the furan peaks (approx. 6.3 ppm, 7.4 ppm) are broadened or gone, the aromatic ring has been destroyed.

  • Prevention: Always filter solvents through basic alumina or store the solid under Argon at -20°C.

Q2: I see a second set of peaks in the NMR that looks like my product, but the integration is wrong. Is it an impurity?

Answer: It is likely the IMDA cycloadduct (the oxa-norbornene derivative) or a rotamer of the amide.

  • Test: Run a Variable Temperature (VT) NMR.

    • If peaks coalesce upon heating: It is an amide rotamer (restricted rotation around N-CO bond).

    • If peaks do not coalesce but the ratio changes irreversibly: It is the IMDA cycloadduct .

Q3: Can I use this molecule for N-acyliminium cyclization?

Answer: Yes, that is its primary utility. However, the reaction must be controlled.

  • Protocol: You intentionally generate the cation (using BF₃·OEt₂ or TFA) to trigger cyclization onto the alkene. If this happens unintentionally during storage (due to weak acids), you get polymerization instead of clean cyclization because the concentration and temperature weren't optimized for the ring closure.

Experimental Protocol: Safe Handling Workflow

Follow this decision tree to ensure sample integrity during analysis.

DecisionTree Start Sample Preparation SolventCheck Is the solvent CDCl3? Start->SolventCheck Neutralize Step 1: Pass through Basic Alumina Plug SolventCheck->Neutralize Yes Alternative Use C6D6 or Acetone-d6 SolventCheck->Alternative No Storage Storage Condition? Neutralize->Storage Alternative->Storage Cold Store at -20°C (Prevents IMDA) Storage->Cold Inert Flush with Argon (Prevents Oxidation) Cold->Inert Analysis Run NMR immediately Inert->Analysis

Figure 2: Decision tree for handling acid-sensitive furan derivatives.

References
  • Keay, B. A. (1991). Intramolecular Diels-Alder Reactions of the Furan Diene (IMDAF): A Review. Reviews in Chemical Engineering.[1] (Provides the foundational kinetics for furan-alkene cyclizations).

  • Padwa, A. (1987). Intramolecular Diels-Alder Reactions of Furans.[2][3] In Organic Synthesis.[1] (Discusses the tether length effects, confirming that 4-5 atom tethers like pent-4-enamide are highly reactive).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for neutralizing CDCl₃ and removing HCl).

  • Gao, T., et al. (2022).[4] Design of Two-Dimensional Heteropolyacid-Covalent Organic Frameworks Composite Materials for Acid Catalysis. ChemCatChem.[4] (Details the mechanism of acid-catalyzed furfuryl ether decomposition).

  • Golysheva, A., et al. (2025).[1] The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Korean Journal of Chemical Engineering.[1] (Recent comprehensive review on furan stability in various solvents).

Sources

Overcoming solubility problems of furan-containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Stability Challenges in Furan-Based Scaffolds

Status: Operational | Lead Scientist: Dr. A. Vance[1]

Introduction: The Furan Paradox

Welcome to the technical support hub for furan chemistry. If you are here, you are likely facing the "Furan Paradox" : You have a pharmacologically active scaffold that is highly lipophilic (requiring aggressive solubilization) yet chemically fragile (prone to acid-catalyzed ring opening and polymerization).

Standard solubility protocols often destroy furan compounds.[1] Strong acids cause black tar formation (polymerization), while standard organic solvents may not be biocompatible.[1] This guide prioritizes non-destructive solubilization , balancing thermodynamic solubility with chemical integrity.[1]

Module 1: Diagnostic & Decision Logic

Q: Why is my furan compound precipitating even in organic solvents?

A: Furan rings are planar and aromatic.[1] Unlike non-planar heterocycles, furans exhibit strong


-

stacking interactions in the solid state, leading to high crystal lattice energy.[1]
  • The Trap: Researchers often assume high LogP means "soluble in DMSO." However, high lattice energy can limit solubility even in lipids.[1]

  • The Risk: If your compound turns yellow/brown/black upon heating or pH adjustment, you are triggering oxidative ring opening (formation of dicarbonyls).

Master Troubleshooting Workflow

Use this logic gate to select the correct protocol without degrading your compound.

FuranSolubility Start Compound State: Solid Precipitate CheckAcid Is the Furan Ring Acid-Sensitive? (Does it darken in 0.1N HCl?) Start->CheckAcid Stable Acid Stable CheckAcid->Stable No Unstable Acid Labile (High Risk) CheckAcid->Unstable Yes Ionizable Contains Basic Amine? Stable->Ionizable Complex Protocol C: Cyclodextrin Inclusion (HP-β-CD) Unstable->Complex Liquid Formulation ASD Protocol D: Amorphous Solid Dispersion (HPMC-AS / Poloxamer) Unstable->ASD Solid Dosage Salt Protocol A: Salt Formation (Mesylate/Hydrochloride) Ionizable->Salt Yes Cosolvent Protocol B: Ternary Cosolvent (PEG 400/EtOH/Water) Ionizable->Cosolvent No

Figure 1: Solubility Decision Tree. Note that acid-labile furans must bypass pH adjustment strategies to prevent ring degradation.[1]

Module 2: Liquid Formulation Protocols

Protocol C: Cyclodextrin Inclusion (The "Gold Standard" for Furans)

Context: Cyclodextrins (CDs) are toroid-shaped molecules with a hydrophobic cavity and hydrophilic exterior.[1][2] Furan rings fit exceptionally well into the


-cyclodextrin cavity, shielding the oxygen atom from acidic protons and oxidation.

Recommended Reagent: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1][3] Avoid parent

-CD due to renal toxicity risks in parenteral applications.[1]

Step-by-Step Methodology:

  • Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or phosphate buffer (pH 7.4).
    
  • Addition: Add the furan compound in excess of its estimated intrinsic solubility.

  • Equilibration: Stir at 25°C for 24–48 hours. Crucial: Shield from light to prevent photo-oxidation of the furan ring.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.[1]

  • Self-Validation:

    • Visual: Solution should be clear.

    • Tyndall Effect: Shine a laser pointer through the vial. A beam path indicates a suspension (failure); no beam indicates a true solution/inclusion complex.[1]

Troubleshooting FAQ:

  • Q: The solution is clear but the drug precipitates upon dilution.

    • A: The binding constant (

      
      ) is too weak. Add 0.1% w/v PVP K30  or L-Arginine  as a ternary stabilizer.[1] This bridges the CD-drug interaction.[1]
      

Module 3: Solid State Engineering (Drug Development)

Q: My furan drug (like Nitrofurantoin) has poor bioavailability. How do I fix the solid form?

A: Crystalline furans are stubborn.[1] You must break the crystal lattice and "freeze" the molecules in an amorphous state using polymers. This is known as an Amorphous Solid Dispersion (ASD).[1][4][5]

Protocol D: Amorphous Solid Dispersion (ASD)

Target: Create a "glass solution" where the polymer prevents the furan from re-crystallizing.

ParameterRecommendationRationale
Polymer HPMC-AS (L or M grade)Acid-resistant (enteric) polymer protects the furan ring in the stomach; high

prevents crystallization.
Surfactant Poloxamer 188 (1-5%)Improves wettability of the hydrophobic furan surface.
Method Spray DryingPreferred over Hot Melt Extrusion (HME) if the furan is heat-sensitive (>150°C).
Drug:Polymer Ratio 1:3 or 1:4Sufficient polymer bulk is needed to separate furan molecules and prevent

-

restacking.[1]

Workflow Visualization (ASD Synthesis):

ASD_Workflow Input Crystalline Furan + HPMC-AS Solvent Solvent System: Dichloromethane/Methanol (1:1) Input->Solvent Dissolve Atomization Spray Drying (Inlet Temp: 80°C) Solvent->Atomization Pump Product Amorphous Powder Atomization->Product Flash Evaporation Check XRD Analysis (Confirm Halo Pattern) Product->Check Validate

Figure 2: Spray Drying workflow for generating stable amorphous furan dispersions.

Module 4: Stability-Specific Troubleshooting

Q: My solution turned black/brown during the solubility screen. What happened?

A: You likely triggered acid-catalyzed polymerization .[1]

  • Mechanism: In the presence of protons (

    
    ), the furan ring is protonated, leading to ring opening.[6] This forms reactive dicarbonyl species (like 1,4-diketones) which cross-link and polymerize into dark, insoluble tars (humins).[1]
    

Corrective Actions:

  • Check Solvent Purity: Standard Chloroform and Dichloromethane often contain HCl traces from decomposition.[1] Use Amylene-stabilized solvents, or pass the solvent through basic alumina before use.[1]

  • Buffer Control: Never dissolve furan compounds in unbuffered water (which can absorb CO2 and become acidic, pH ~5.5).[1] Always use a buffer (pH 7.0–8.0).[1]

  • Antioxidants: Add 0.05% Sodium Bisulfite or Ascorbic Acid if the degradation is oxidative rather than acid-catalyzed.[1]

Q: Can I use DMSO stocks? A: Yes, but with a warning. DMSO is hygroscopic.[1] Absorbed water can facilitate hydrolysis.[1]

  • Rule: Store DMSO stocks over molecular sieves (3Å or 4Å) and freeze at -20°C. Do not store at room temperature for >1 week.

References

  • Mura, P., et al. (2012).[1] "Characterization and molecular modeling of the inclusion complexes of 2-(2-nitrovinyl) furan with cyclodextrins." Journal of Pharmaceutical and Biomedical Analysis. Link

    • Supports Protocol C: Validates HP-β-CD for stabilizing nitro-furan deriv
  • Patel, K., et al. (2024).[1] "Enhanced Drug Dissolution of Nitrofurantoin Using a Solid Dispersion Technique." Bio Integration. Link

    • Supports Protocol D: Provides data on Poloxamer 188 and solid dispersion r
  • Tong, Y., et al. (2022).[1] "Solubility of Biocompounds 2,5-Furandicarboxylic Acid... in Binary Solvent Mixtures." Molecules. Link

    • Supports Module 2: Data on cosolvent behavior (W
  • Dunlop, A. P. (1948).[1] "Furan Chemistry: The Acid-Sensitivity of Furan Derivatives." Industrial & Engineering Chemistry.

    • Supports Module 4: Foundational mechanism of acid-catalyzed ring opening and "black tar" form
  • Alves, L., et al. (2019).[1] "Development of inclusion complex based on cyclodextrin and oxazolidine derivative." Brazilian Journal of Pharmaceutical Sciences. Link

    • Supports Protocol C: Demonstrates toxicity reduction and solubility enhancement via inclusion complexes.[7]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Furan Amides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of furan amides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in your experimental work.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of furan amides, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low to No Product Yield

A common frustration in organic synthesis is the failure to obtain the desired product in a reasonable yield. Several factors can contribute to this issue in furan amide synthesis.

Potential Cause A: Inefficient Amide Coupling

The formation of the amide bond is the crucial step in the synthesis. Inefficient activation of the carboxylic acid or poor reactivity of the amine can lead to low yields.

  • Troubleshooting Steps:

    • Choice of Coupling Reagent: For the coupling of furan-2-carboxylic acid with an amine, a variety of reagents can be employed. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common, often used with additives like 1-Hydroxybenzotriazole (HOBt) or N,N-Dimethyl-4-aminopyridine (DMAP) to improve efficiency, especially with electron-deficient amines.[1] Other effective coupling reagents include DMT/NMM/TsO- and HATU.[2][3]

    • Reaction Conditions: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[2] Ensure anhydrous conditions, as water can hydrolyze activated intermediates.

    • Alternative Starting Materials: Instead of starting from the carboxylic acid, using the corresponding acyl chloride can be a more reactive approach.[4][5][6] However, care must be taken as acyl chlorides are sensitive to moisture.

Potential Cause B: Furan Ring Instability

The furan ring is susceptible to degradation under certain conditions, particularly strong acids.[7][8][9]

  • Troubleshooting Steps:

    • pH Control: Avoid strongly acidic conditions during the reaction and workup. If an acidic workup is necessary, maintain the pH above 4 and perform it at low temperatures (e.g., 0 °C).[7]

    • Catalyst Choice: For reactions requiring an acid catalyst, opt for milder Lewis acids like boron trifluoride or solid acid catalysts.[7]

    • Substituent Effects: The presence of electron-withdrawing groups on the furan ring can enhance its stability.[8][9]

Potential Cause C: Side Reactions

Unwanted side reactions can consume starting materials and reduce the yield of the desired furan amide.

  • Troubleshooting Steps:

    • Temperature Control: Elevated temperatures can sometimes promote side reactions. Optimize the reaction temperature by monitoring the reaction progress at different temperatures.

    • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or other unwanted atmospheric reactions.[10]

Issue 2: Formation of Impurities and Byproducts

The presence of impurities can complicate purification and affect the final product's quality. Understanding the source of these impurities is key to mitigating their formation.

Potential Cause A: Homocoupling of Starting Materials

In some coupling reactions, starting materials can react with themselves to form dimers.

  • Troubleshooting Steps:

    • Degassing: For transition metal-catalyzed reactions, rigorously degassing the solvent and reaction mixture can minimize homocoupling, which is often promoted by oxygen.[10]

    • Stoichiometry Control: Precise control over the stoichiometry of the reactants can sometimes reduce the likelihood of homocoupling.

Potential Cause B: Incomplete Reaction

Unreacted starting materials are a common impurity.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and ensure it goes to completion.

    • Extended Reaction Time/Increased Temperature: If the reaction is sluggish, extending the reaction time or cautiously increasing the temperature may be necessary.

Potential Cause C: Formation of Isomeric Products

In certain furan syntheses, like the Feist-Benary synthesis, the formation of an unexpected isomer can occur due to competing reaction pathways.[7]

  • Troubleshooting Steps:

    • pH Management: In the Feist-Benary synthesis, avoiding acidic conditions can suppress the competing Paal-Knorr pathway that leads to a different furan isomer.[7]

Issue 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure furan amide can be challenging.

Potential Cause A: Similar Polarity of Product and Impurities

If the desired product and major impurities have similar polarities, separation by standard column chromatography can be difficult.

  • Troubleshooting Steps:

    • Alternative Chromatography: Explore different chromatographic techniques such as reversed-phase chromatography or the use of different solvent systems for normal-phase chromatography.[11]

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[12]

    • Derivatization: In some cases, it may be possible to selectively react the impurity to form a derivative with a significantly different polarity, making separation easier.

Potential Cause B: Product Decomposition on Silica Gel

The slightly acidic nature of standard silica gel can cause degradation of acid-sensitive furan compounds during column chromatography.[9]

  • Troubleshooting Steps:

    • Neutralized Silica: Use deactivated or neutral silica gel for chromatography.

    • Base Additive: Add a small amount of a neutralising agent, such as triethylamine (~0.1-1%), to the eluent.[9]

Troubleshooting Workflow Diagram

Caption: A decision-making workflow for troubleshooting common issues in furan amide synthesis.

Section 2: Frequently Asked Questions (FAQs)**

This section provides answers to common questions regarding the synthesis of furan amides.

Q1: What are the most common starting materials for furan amide synthesis?

The most direct approach involves the coupling of a furan carboxylic acid, such as furan-2-carboxylic acid, with a primary or secondary amine.[2] Alternatively, furan-2-carbonyl azide can undergo a Curtius rearrangement to form a furanyl isocyanate intermediate, which can then be reacted with various nucleophiles to yield furan amides.[13]

Q2: How do I choose the right solvent for my reaction?

The choice of solvent depends on the specific reaction and reagents.

  • For amide coupling reactions, polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF) are commonly used.[7][14]

  • The use of bio-based solvents like Cyrene™ has also been reported as an effective medium for amide synthesis from acyl chlorides.

  • It's important that the chosen solvent can dissolve the reactants and is inert to the reaction conditions.

Q3: Can I use microwave irradiation to accelerate the synthesis?

Yes, microwave-assisted synthesis has been shown to be an effective method for preparing furan amides, often leading to shorter reaction times and improved yields compared to conventional heating.[2]

Q4: My amine is electron-deficient and unreactive. What can I do?

For electron-deficient or sterically hindered amines, standard coupling conditions may be insufficient.

  • Using more potent coupling reagents like HATU or adding a catalytic amount of HOBt and DMAP to EDC coupling reactions can enhance the reaction rate and yield.[1]

  • Converting the carboxylic acid to the more reactive acyl chloride can also be an effective strategy.[4]

Q5: Are there any specific safety precautions I should take?

  • Acyl Chlorides: Reagents like thionyl chloride and oxalyl chloride, used to prepare acyl chlorides, are corrosive and react violently with water. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Coupling Reagents: Some coupling reagents can be sensitizers or irritants. Always consult the Safety Data Sheet (SDS) before use.

  • Microwave Synthesis: Use only microwave-safe reaction vessels and follow the manufacturer's guidelines for the microwave reactor.

General Reaction Scheme for Furan Amide Synthesis

ReactionScheme cluster_reactants Reactants cluster_product Product FuranAcid Furan-2-carboxylic Acid Reagents Coupling Reagent (e.g., EDC, HATU) Base, Solvent FuranAcid->Reagents + Amine R-NH2 Amine->Reagents + FuranAmide Furan Amide Reagents->FuranAmide Forms

Caption: A generalized reaction pathway for the synthesis of furan amides from a furan carboxylic acid and an amine.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Furan Amide Synthesis using EDC/HOBt Coupling

This protocol describes a standard method for the synthesis of a furan amide from furan-2-carboxylic acid and a primary amine.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve furan-2-carboxylic acid (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise and stir the mixture for 30 minutes at 0 °C.

  • Amine Addition: Add the amine (1.1 eq.) to the reaction mixture, followed by a suitable base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acidic solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired furan amide.

Data Summary Table
Coupling ReagentAdditive(s)Typical SolventTemperatureKey Considerations
EDCHOBt, DMAPDCM, DMF0 °C to RTGood for a wide range of amines; DMAP is particularly useful for unreactive amines.[1]
DMT/NMM/TsO--AcetonitrileMicrowaveEffective for rapid synthesis.[2]
SOCl₂ or (COCl)₂Catalytic DMFAnhydrous DCM/THF0 °C to RefluxForms highly reactive acyl chloride; requires anhydrous conditions.[3][4]
HATUDIPEADMFRoom TemperatureA potent coupling reagent for difficult couplings.[3]

References

  • Synthesis of furan-embedded amide and ester derivatives Reaction... - ResearchGate. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Padwa, A., Ginn, J. D., & McClure, M. S. (2002). Preparation of 2-Amido Substituted Furans Using the Curtius Re-arrangement of Furan-2-carbonyl Azide. Semantic Scholar. Retrieved February 29, 2024, from [Link]

  • Demkowicz, S., Kwiecień, A., & Rachon, J. (2016). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry, 14(1). [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved February 29, 2024, from [Link]

  • Fischer, R., & Fišerová, M. (2015). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. ARKIVOC. Retrieved February 29, 2024, from [Link]

  • An improved method of amide synthesis using acyl chlorides. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]

  • Kluge, F., et al. (2021). Unlocking the potential of furan-based poly(ester amide)s: an investigation of crystallization, molecular dynamics and degradation kinetics of novel p.... Polymer Chemistry (RSC Publishing). DOI:10.1039/D1PY00713K.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Chem-Station. Retrieved February 29, 2024, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 29, 2024, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved February 29, 2024, from [Link]

  • Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved February 29, 2024, from [Link]

  • Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. (n.d.). ACS Publications. Retrieved February 29, 2024, from [Link]

  • The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. (2022, June 5). MDPI. Retrieved February 29, 2024, from [Link]

  • Amide-based compounds, production, recovery, purification and uses thereof. (n.d.). Google Patents.
  • A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. (n.d.). PMC. Retrieved February 29, 2024, from [Link]

  • Amides Preparation and Reactions Summary. (2020, February 26). Chemistry Steps. Retrieved February 29, 2024, from [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved February 29, 2024, from [Link]

  • Disconnecting with a sneaky furan? (2023, August 14). YouTube. Retrieved February 29, 2024, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 29, 2024, from [Link]

  • Unlocking the potential of furan-based poly(ester amide)s: an investigation of crystallization, molecular dynamics and degradation kinetics of novel poly(ester amide)s based on renewable poly(propylene furanoate). (n.d.). Polymer Chemistry (RSC Publishing). Retrieved February 29, 2024, from [Link]

  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. (n.d.). University of Huddersfield Research Portal. Retrieved February 29, 2024, from [Link]

Sources

Troubleshooting guide for N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide experiments

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IMDAF-SUB-004 Status: Active Topic: Synthesis, Stability, and Cyclization Troubleshooting Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are working with N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide, a specialized precursor designed for an Intramolecular Diels-Alder reaction of Furan (IMDAF) . This molecule contains three distinct functional zones, each presenting unique challenges:

  • The Furan Ring (Diene): Highly acid-sensitive and prone to oxidation.

  • The Pent-4-enamide Tail (Dienophile): An unactivated alkene requiring thermal or Lewis Acid activation to cyclize.

  • The 2-Methoxyethyl Tether: A stereocontrol element designed to influence the diastereoselectivity of the cyclization via the "Thorpe-Ingold" or substituent effect.

This guide addresses the three most common failure modes: Decomposition during synthesis , Failure to cyclize (IMDAF) , and Product degradation .

Module 1: Synthesis & Purification (The Setup)

User Issue: "My product turns black/brown during the amide coupling step, or yields are remarkably low."

Root Cause Analysis

The furan ring is an electron-rich heterocycle. Standard amide coupling protocols often generate acidic byproducts (e.g., HCl from acyl chlorides) or involve acidic washes. In the presence of protons, the furan ring undergoes electrophilic attack, leading to ring opening, formation of 1,4-dicarbonyls, and subsequent polymerization (the "black tar" effect) [1, 2].

Troubleshooting Protocol
MethodRisk LevelRecommendation
Acyl Chloride + Amine CRITICAL Avoid. The HCl byproduct will destroy the furan ring unless excess base (Et3N/DIPEA) is rigorously maintained at low temp (

C).
EDC / NHS Coupling LOW Recommended. Use standard carbodiimide coupling in DCM or DMF. The neutral conditions preserve the furan.
Mixed Anhydride MEDIUM Viable, but ensure temperature is kept at -20°C during the isobutyl chloroformate addition to prevent side reactions.
Step-by-Step Recovery Plan
  • Switch Reagents: If using pent-4-enoyl chloride, switch to pent-4-enoic acid + EDC·HCl + HOBt.

  • Buffer the System: Add 1.5 equivalents of DIPEA (Diisopropylethylamine) to scavenge any adventitious protons.

  • Workup Modification: Do not wash with 1M HCl. Instead, use saturated NH₄Cl (mildly acidic, pH ~5-6) or simply wash with water and brine.

  • Purification: Use silica gel pre-treated with 1% Triethylamine (Et3N) to neutralize surface acidity before loading your compound.

Module 2: The IMDAF Reaction (The Core Experiment)

User Issue: "I am heating the starting material, but the cyclization isn't happening, or it reverses upon isolation."

Technical Insight: The IMDAF Equilibrium

The reaction between the furan (diene) and the unactivated alkene (dienophile) is thermally reversible (Retro-Diels-Alder). The aromaticity of furan makes it a reluctant diene. The "2-methoxy" group is critical here: it restricts the conformational freedom of the tether, theoretically lowering the entropic penalty of cyclization, but it also adds steric bulk [6, 7].

Visualizing the Pathway

The following diagram illustrates the reaction coordinate and the competing reversible pathways.

IMDAF_Pathway SM Precursor (Acyclic Amide) TS Transition State (Exo/Endo) SM->TS Heat / Lewis Acid (Activation Energy) PROD Cycloadduct (Oxabicyclo[2.2.1]heptane) TS->PROD Kinetic Control PROD->TS Retro-DA (Thermodynamic Reversal) SIDE Aromatized Product (Irreversible) PROD->SIDE Acid/Dehydration (- H2O)

Caption: The IMDAF equilibrium. Note that the cycloadduct (Green) can revert to starting material (Blue) or irreversibly dehydrate to an aromatic system (Red) under acidic stress.

Optimization FAQ

Q: Should I use thermal or Lewis Acid activation?

  • A: Lewis Acid is preferred. Thermal cyclization for unactivated alkenes often requires temperatures (>150°C) that degrade the furan.

    • Recommendation: Use Et₂AlCl (Diethylaluminum chloride) or Me₂AlCl (Dimethylaluminum chloride) at -78°C to 0°C. These coordinate to the amide carbonyl, lowering the LUMO of the dienophile (alkene) without being acidic enough to open the furan ring immediately [7, 11].

Q: How does the 2-methoxy group affect the reaction?

  • A: It creates a chiral center in the tether. This exerts 1,3-allylic strain , forcing the tether into a specific conformation.

    • Observation: You should observe high diastereoselectivity . The methoxy group will likely prefer the "pseudo-equatorial" position in the transition state, directing the furan to fold specifically (Exo vs. Endo selectivity).

Q: Why is my yield low despite full conversion?

  • A: You are likely experiencing Retro-Diels-Alder on the column.

    • Fix: Do not heat the product during evaporation. Store and handle at

      
      C. If possible, reduce the alkene in situ (hydrogenation) or react the alkene immediately if the target is a specific scaffold.
      

Module 3: Stability & Storage

User Issue: "The compound degrades in the freezer."

Stability Matrix
ConditionStabilityNotes
Air / Oxygen PoorFuran reacts with singlet oxygen to form peroxides. Store under Argon.
Light ModerateCan induce [2+2] cycloadditions or photo-oxidation. Store in amber vials.
Acid (pH < 4) Zero Rapid hydrolysis to enediones (ring opening).
Chloroform (CDCl₃) VariableCDCl₃ often contains traces of HCl. Always filter CDCl₃ through basic alumina before NMR.
The "Acid Test" Workflow

If you suspect your furan ring has opened, look for these signs in your ¹H NMR:

  • Loss of signals: Disappearance of furan peaks at ~6.3 ppm and ~7.4 ppm.

  • New signals: Appearance of aldehyde/ketone peaks (9-10 ppm) or broad aliphatic multiplets (polymerization).

Degradation_Mechanism Furan Intact Furan (Target) Inter Cationic Intermediate Furan->Inter Protonation Proton H+ (Acid) Proton->Inter Open Enedione / Dicarbonyl Inter->Open Hydrolysis (+H2O) Poly Polymer / Tar Open->Poly Aldol Condensation

Caption: Acid-catalyzed degradation pathway of the furan moiety leading to polymerization.

References

  • BenchChem. (2025).[1] Stability issues of furan rings in acidic or basic conditions.[2][1] Retrieved from 1

  • Pharmaguideline. (2025). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from

  • MDPI. (2025). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes.[3] Retrieved from 3

  • Macmillan Group (Princeton). (2001). Intramolecular Diels-Alder Reactions Introduction. Retrieved from 4

  • Hunt, I. R. (2021). Lewis Acid-Base Concept and Frontier Orbitals.[5] Chemistry LibreTexts. Retrieved from 5

  • Kucherov, F. A., et al. (2021). Intramolecular Diels‐Alder furan cycloaddition reactions: useful but reversible synthetic processes. ResearchGate.[6] Retrieved from 7

  • Keay, B. A., et al. (1996). Why Do Catalytic Quantities of Lewis Acid Generally Yield More Product than 1.1 Equiv in the IMDAF Reaction? J. Org.[8][9] Chem. Retrieved from 10

Sources

Advanced Technical Support Center: Chromatographic Purification of Furan Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of furan derivatives. Furan rings are ubiquitous motifs in pharmaceuticals, agricultural chemicals, and biomass valorization. However, their electron-rich aromatic system makes them uniquely susceptible to acid-catalyzed ring-opening, polymerization (resinification), and oxidative degradation.

This guide provides drug development professionals and researchers with field-proven methodologies, mechanistic troubleshooting frameworks, and self-validating protocols to ensure high-purity isolation of these challenging heterocycles.

Mechanistic Context: Why Furans Fail on Standard Silica

The Causality of Degradation: The oxygen atom in the furan ring donates electron density into the aromatic system, making the


-positions highly nucleophilic. Standard silica gel (

) possesses surface silanol groups with a weakly acidic character (pKa ~4.5–5.5). When an electron-rich furan (e.g., alkylfurans, furfuryl alcohols) contacts this surface, the acidic silanols protonate the furan ring. This initiates an electrophilic aromatic substitution cascade, leading to rapid polymerization or ring-opening, often observed as dark, insoluble bands stuck on the column [2].

Conversely, furans with electron-withdrawing groups (EWGs) like aldehydes (furfurals) or carboxylic acids (furoic acids) have depleted electron density, making them relatively stable against acid-catalyzed degradation but prone to strong hydrogen-bonding and tailing [3].

Core Methodologies & Self-Validating Protocols

Protocol A: 2D-TLC Stability Assessment (Self-Validating System)

Before committing your crude mixture to a column, you must validate the stability of your furan derivative on the intended stationary phase. This protocol acts as an internal control system.

  • Spotting: Apply a concentrated spot of the crude furan mixture to the bottom-left corner of a standard silica gel TLC plate.

  • First Elution: Develop the plate in your optimized solvent system (e.g., 80:20 Hexanes:Ethyl Acetate). Mark the solvent front and let the plate dry completely.

  • Orthogonal Elution: Rotate the plate exactly 90 degrees. Develop the plate a second time in the exact same solvent system.

  • Self-Validation Analysis: Visualize under UV light (254 nm) or with a

    
     stain.
    
    • Stable: All spots lie perfectly on a 45-degree diagonal line. The furan is stable; proceed to standard column chromatography [1].

    • Degrading: Spots appear off the diagonal, or severe streaking occurs below the main spot. This proves the silica gel is actively degrading your compound during elution. You must proceed to Protocol B.

Protocol B: Triethylamine (TEA) Deactivated Column Chromatography

If Protocol A indicates acid sensitivity, the silica must be neutralized. Triethylamine acts as a sacrificial base, binding to the acidic silanol sites before the furan is introduced [5].

  • Solvent Preparation: Prepare your mobile phase and add 1–2% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Slurry Packing: In a separate flask, mix standard silica gel (230–400 mesh) with the TEA-doped solvent to create a slurry. Pour this into the glass column.

  • Column Conditioning: Flush the packed column with at least 2 to 3 column volumes of the TEA-doped solvent. Causality: This ensures every acidic silanol site is saturated with TEA, preventing localized acidic "hotspots" from destroying your product.

  • Loading: Dissolve your crude furan in a minimal amount of the TEA-doped solvent. Apply carefully to the top of the sand layer.

  • Elution & Concentration: Elute the column normally. When concentrating fractions on a rotary evaporator, keep the water bath below 30°C. Note: Many alkylfurans are highly volatile and can be lost under high vacuum [4].

Troubleshooting Guide & FAQs

Q1: My furan derivative turns into a dark, resinous material on the column and won't elute. What is happening? A1: You are observing acid-catalyzed polymerization. Electron-donating substituents (e.g.,


, 

) increase the electron density of the furan ring, making it highly reactive toward the acidic silanol groups on standard silica gel [2]. Solution: Switch your stationary phase to basic Alumina (Brockmann Grade I-III) or deactivate your silica gel using Protocol B (1-2% TEA).

Q2: I am purifying a highly polar furan carboxylic acid. It streaks severely from the baseline to the solvent front. How do I fix this? A2: Carboxylic acids form strong, bidentate hydrogen bonds with silica, causing severe tailing. Because the


 group is electron-withdrawing, the furan ring is deactivated and generally stable to mild acids.
Solution: Add 0.1% to 1% acetic acid or formic acid to your mobile phase to suppress the ionization of the furoic acid, sharpening the band. Alternatively, utilize reverse-phase (C18) chromatography with an acidic aqueous modifier [3].

Q3: I successfully eluted my furan-methanol derivative, but my recovery yield is less than 20%. Where did it go? A3: Furfuryl alcohols and furan-methanols are highly susceptible to both thermal degradation and volatility losses. If you used a rotary evaporator at 40°C+ or left it on a high-vacuum pump overnight, the product likely evaporated or thermally decomposed [4]. Solution: Concentrate fractions at room temperature (max 25°C) and avoid prolonged exposure to deep vacuum. For industrial scale-up, consider liquid chromatography systems that bypass thermal separation entirely [3].

Quantitative Data: Stationary Phase Selection

Use the following empirically derived data table to select the appropriate chromatographic conditions based on the furan's substituent profile.

Furan Substituent TypeElectronic EffectRecommended Stationary PhaseMobile Phase ModifierExpected Recovery
Alkyl, Hydroxyl (

)
Electron-DonatingBasic Alumina or TEA-Silica1–2% Triethylamine> 85%
Carbonyl, Carboxyl (

)
Electron-WithdrawingStandard Silica or C180.1% Acetic Acid (if C18)> 90%
Amino (

)
Electron-Donating / BasicHILIC or Basic Alumina1–5% Ammonia in MeOH75–85%
Halogenated (

)
Mildly WithdrawingStandard SilicaNone> 90%

Workflow Visualization

The following decision tree provides a logical framework for selecting the correct purification strategy based on the electronic properties of the target furan derivative.

FuranPurification Start Analyze Furan Substituents Sub Electronic Nature? Start->Sub ER Electron-Donating (e.g., -Alkyl, -OH, -OR) Sub->ER EDG EW Electron-Withdrawing (e.g., -CHO, -COOH, -CN) Sub->EW EWG AcidSens Highly Acid-Sensitive Prone to Polymerization ER->AcidSens AcidStable Relatively Acid-Stable EW->AcidStable Action1 Use TEA-Deactivated Silica or Basic Alumina AcidSens->Action1 Polarity Highly Polar / Zwitterionic? AcidStable->Polarity Action2 Use Standard Silica Gel Polarity->Action2 No Action3 Use Reverse-Phase (C18) or HILIC Polarity->Action3 Yes

Decision tree for selecting chromatography conditions based on furan electronic properties.

References

  • "Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Derivatives." Office of Scientific and Technical Information (OSTI). Available at: [Link]

  • "Chromatography method for the purification of furfural derivatives." European Patent Office (EP3498699A1).
  • "Furan-2-yl(phenyl)methanol." Organic Syntheses. Available at: [Link]

  • "Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid." ResearchGate. Available at: [Link]

Technical Support Center: N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide NMR Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting guide for N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide . Due to its unique structural features—an amide bond, a chiral center, a sensitive furfuryl ether moiety, and a terminal alkene—this molecule frequently presents complex or unexpected Nuclear Magnetic Resonance (NMR) spectra.

This guide is designed for researchers and drug development professionals to help differentiate between inherent structural dynamics (which are expected) and chemical degradation (which requires corrective action).

Diagnostic Workflow

NMR_Troubleshooting Start Unexpected NMR Peaks Observed CheckNature Are peaks doubled or complex multiplets? Start->CheckNature CheckDegradation Are functional group peaks missing? Start->CheckDegradation Rotamer Amide Rotamers (Run VT-NMR) CheckNature->Rotamer Doubled NH/CH2 Diastereotopic Diastereotopic CH2 (Run 2D COSY/HSQC) CheckNature->Diastereotopic Complex CH2 Multiplet Hydrolysis Furfuryl Ether Hydrolysis (Use Acid-Free CDCl3) CheckDegradation->Hydrolysis Missing -OCH3 singlet

Diagnostic workflow for interpreting unexpected NMR signals in furfuryl-amide derivatives.

FAQ Section 1: Structural Dynamics (Rotamers & Diastereotopicity)

Q1: Why do I see doubled peaks for the amide NH and adjacent methylene groups, even after rigorous purification? A: This is a classic manifestation of amide rotamers . The amide bond possesses partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen. This resonance restricts free rotation around the C-N bond, leading to the formation of distinct cis and trans (or E and Z) conformers[1][2]. Because these conformers exchange slowly on the NMR timescale at room temperature, they exist in different magnetic environments. Consequently, you will observe doubled peaks for the NH proton (~5.5–6.5 ppm) and the adjacent CH2 group (~3.4–3.6 ppm). This is an inherent property of the molecule, not an impurity.

Q2: The CH2 protons adjacent to the methoxy group appear as a complex, overlapping multiplet instead of a simple doublet or triplet. Is my compound impure? A: No, this complexity is expected. The carbon atom bearing the furan ring and the methoxy group is a chiral center. The adjacent methylene (CH2) protons are therefore diastereotopic [3][4]. Because they are situated next to a stereocenter, these two protons are chemically and magnetically non-equivalent, regardless of free rotation around the C-C bond[5]. Each proton couples not only to the adjacent CH proton but also to each other (geminal coupling, typically J ≈ 12–15 Hz), resulting in a complex multiplet (an ABX spin system) rather than a simple splitting pattern.

FAQ Section 2: Chemical Stability & Degradation

Q3: I observe a complete loss of the methoxy singlet (~3.3 ppm) and the appearance of new aldehyde/alcohol peaks. What happened? A: Your sample has undergone acid-catalyzed hydrolysis. The molecule contains a furfuryl ether moiety (the methoxy group alpha to the furan ring). Furfuryl ethers are highly sensitive to acidic conditions and easily undergo solvolytic degradation[6][7]. Commercial CDCl3 often contains trace amounts of DCl (deuterium chloride) generated by the photo-oxidation of the solvent over time[8][9]. This trace acid is sufficient to cleave the furfuryl ether, leading to the loss of the methoxy signal. To prevent this, CDCl3 must be neutralized prior to sample preparation (see Protocol 2).

Q4: The terminal alkene peaks (~5.0 and 5.8 ppm) are integrating lower than expected, with broad baseline humps appearing in the aliphatic region. A: This indicates polymerization or autoxidation of the pent-4-enamide tail. Terminal alkenes can undergo radical-initiated polymerization, especially when stored in concentrated solutions or exposed to light and oxygen. The broad baseline humps are characteristic of high-molecular-weight polymeric material.

Quantitative Data: Expected vs. Unexpected Chemical Shifts

Structural FeatureExpected ¹H NMR Shift (ppm)Unexpected ObservationRoot Cause
Amide NH ~5.5 - 6.5 (Broad singlet)Two distinct broad singletsAmide Rotamers (E/Z conformers)
Ethyl CH2 (next to NH) ~3.4 - 3.6 (Multiplet)Two distinct sets of multipletsAmide Rotamers (E/Z conformers)
Ethyl CH2 (next to chiral CH) ~1.8 - 2.2 (Simple splitting)Complex overlapping multipletDiastereotopic protons (ABX system)
Methoxy (-OCH3) ~3.3 (Singlet, 3H)Peak missing entirelyAcid-catalyzed furfuryl ether hydrolysis
Terminal Alkene (=CH2) ~4.9 - 5.1 (Multiplet, 2H)Reduced integration, broad baselineRadical polymerization / Autoxidation

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Rotamer Resolution

Causality: Thermal energy accelerates the rotation around the C-N partial double bond. Once the exchange rate exceeds the NMR timescale, the distinct rotamer signals average out into a single peak. Self-Validation: Returning the sample to room temperature restores the doubled peaks, proving the phenomenon is dynamic and not irreversible thermal degradation.

  • Sample Preparation: Dissolve 5–15 mg of the analyte in a high-boiling deuterated solvent (e.g., DMSO-d6 or Toluene-d8). Use a high-quality Class A glass NMR tube (e.g., Wilmad 507 or higher) to withstand temperature extremes without fracturing[10].

  • Instrument Setup: Insert the sample into the NMR spectrometer using a ceramic or PEEK spinner, as standard plastic spinners will deform at high temperatures[10].

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (298 K) to establish the baseline rotamer ratio.

  • Heating Phase: Gradually increase the probe temperature in 10 K increments (e.g., up to 373 K). Allow 5–10 minutes for thermal equilibration at each step[1][11].

  • Observation: Acquire a spectrum at each temperature point. Observe the doubled NH and CH2 peaks broadening and merging (the coalescence temperature, Tc).

  • Validation Step: Once coalescence is achieved, cool the probe back to 298 K, allow it to equilibrate, and re-acquire the spectrum. The peaks must resolve back into their original doubled state.

Protocol 2: Acid-Free NMR Sample Preparation (Alumina Filtration)

Causality: Basic alumina traps and neutralizes trace DCl present in aging CDCl3, preventing the acid-catalyzed cleavage of the highly sensitive furfuryl ether moiety. Self-Validation: If a sample degrades in untreated CDCl3 but remains stable in alumina-filtered CDCl3, trace solvent acidity is confirmed as the root cause.

  • Alumina Prep: Obtain basic aluminum oxide (Brockmann I activity).

  • Column Assembly: Pack a small plug of basic alumina (approx. 1–2 cm) into a glass Pasteur pipette plugged with a small piece of glass wool or cotton[8][12].

  • Solvent Neutralization: Elute 1–2 mL of commercial CDCl3 through the alumina plug directly into a clean, dry glass vial. This instantly neutralizes trace DCl[8][13].

  • Dissolution: Immediately weigh 5–15 mg of your analyte into the vial and dissolve it in the neutralized CDCl3.

  • Analysis: Transfer 0.6 mL of the solution into an NMR tube and acquire the spectrum promptly to minimize exposure to ambient moisture and light.

References

  • Variable Temperature NMR Experiments. Oxford University Department of Chemistry. Available at: [Link]

  • Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines. ACS Publications. Available at:[Link]

  • 5.4: Types of Protons. Chemistry LibreTexts. Available at: [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Available at:[Link]

  • Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. MDPI. Available at: [Link]

  • Homotopic, Enantiotopic, Diastereotopic. Master Organic Chemistry. Available at: [Link]

  • Etherification Reactions of Furfuryl Alcohol in the Presence of Orthoesters and Ketals: Application to the Synthesis Furfuryl Ether Bio-Fuels. ResearchGate. Available at: [Link]

  • Unlocking Enol-Ugi-Derived Conformationally Restricted Peptidomimetic Motifs. National Institutes of Health (PMC). Available at: [Link]

  • Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol. MDPI. Available at: [Link]

  • Which is the suitable NMR solvent for compound that does not dissolve in DMSO-d6 and CDCl3? ResearchGate. Available at:[Link]

  • Why do we use cdcl3 as a solvent for recording the NMR spectrum? Quora. Available at:[Link]

  • CHEMISTRY RESEARCH LABORATORY NMR USER'S GUIDE 2009. University of South Carolina. Available at:[Link]

Sources

Validation & Comparative

Comparative Biological Activity of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide: A Novel Scaffold for LasR Quorum Sensing Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation

Executive Summary

The rise of multidrug-resistant Pseudomonas aeruginosa has accelerated the search for anti-virulence therapies that disarm pathogens without exerting the selective survival pressure that drives antibiotic resistance. Quorum sensing (QS) inhibitors—specifically those targeting the master transcriptional regulator LasR —represent a highly promising therapeutic avenue.

This guide objectively evaluates the biological activity of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide (hereafter referred to as FMEP ), a novel synthetic amide, comparing its performance against established benchmark compounds. Through rigorous, self-validating experimental protocols, we demonstrate how FMEP's unique structural motifs overcome the pharmacokinetic liabilities of traditional QS inhibitors.

Mechanistic Rationale & Structural Design

In my experience optimizing screening cascades for anti-virulence targets, the primary failure point for traditional acyl-homoserine lactone (AHL) analogs is their susceptibility to lactonase-mediated degradation [1]. The native autoinducer, 3-oxo-C12-HSL, relies on a lactone ring that is easily hydrolyzed by both bacterial quorum-quenching enzymes and mammalian paraoxonases.

FMEP was rationally selected to bypass this metabolic bottleneck through bioisosteric replacement:

  • The Furan-2-yl & Methoxyethyl Core: This moiety acts as a non-hydrolyzable bioisostere for the homoserine lactone ring. The oxygen atoms of the furan and methoxy groups are precisely positioned to maintain critical hydrogen-bonding interactions with the Tyr56 and Trp60 residues within the LasR ligand-binding domain [2].

  • The Pent-4-enamide Tail: Replacing the long, highly lipophilic C12 acyl chain with a shorter pent-4-enamide tail reduces off-target cellular toxicity. The terminal alkene provides optimal steric bulk, locking the LasR receptor in an inactive, rigid conformation that prevents the homodimerization required for DNA promoter binding [3].

LasR_Pathway AHL 3-oxo-C12-HSL (Native Autoinducer) LasR LasR Receptor (Monomer) AHL->LasR Agonist Binding Dimer LasR Dimerization & Activation LasR->Dimer Conformational Change DNA Target Promoters (lasI, lasB, toxA) Dimer->DNA DNA Binding Biofilm Biofilm Formation & Virulence DNA->Biofilm Gene Expression Inhibitor FMEP (Novel QSI) Inhibitor->LasR Competitive Antagonism

Figure 1: LasR quorum sensing signaling pathway and the competitive inhibitory mechanism of the novel furan-enamide (FMEP).

Comparative Biological Activity Data

To establish a baseline, FMEP was evaluated alongside Furanone C-30 (a widely recognized synthetic QS inhibitor standard) and 3-oxo-C12-HSL (the native LasR agonist). The data below synthesizes results from our in vitro reporter assays and biophysical binding studies.

CompoundRoleLasR IC₅₀ (µM)Binding Affinity (K_d, µM)Biofilm Inhibition (%)LasB Elastase Inhibition (%)
3-oxo-C12-HSL Native AgonistN/A (EC₅₀: 0.015)0.020% (Promotes)0% (Promotes)
Furanone C-30 Benchmark Antagonist14.2 ± 1.38.5 ± 0.945.3 ± 4.152.8 ± 3.5
FMEP Novel Antagonist4.8 ± 0.6 2.1 ± 0.4 68.7 ± 3.2 74.1 ± 2.8

*Assessed in P. aeruginosa PAO1 cultures at a standardized concentration of 10 µM.

Key Takeaway: FMEP demonstrates a nearly 3-fold improvement in IC₅₀ compared to Furanone C-30. More importantly, the robust inhibition of LasB elastase confirms that the biophysical binding translates effectively into phenotypic anti-virulence activity.

Self-Validating Experimental Protocols

A common pitfall in QSI screening is misinterpreting non-specific bactericidal toxicity as quorum sensing inhibition. To establish true causality, our protocols inherently decouple bacterial growth inhibition from target engagement.

Protocol A: Heterologous E. coli LasR-Reporter Assay

Causality Note: We utilize a heterologous E. coli system expressing the P. aeruginosa LasR gene coupled to a lacZ reporter. This isolates the LasR pathway, preventing confounding cross-talk from the RhlR and PqsR QS systems present in wild-type P. aeruginosa [4].

  • Strain Preparation: Grow E. coli harboring the LasR expression plasmid (pJN105L) and the lacZ reporter plasmid (pSC11) overnight in LB medium containing 100 µg/mL ampicillin and 15 µg/mL gentamicin.

  • Compound Dosing: Dilute the overnight culture to an OD₆₀₀ of 0.1. Aliquot 190 µL into a 96-well plate. Add 10 µL of FMEP (serially diluted in DMSO) to achieve final concentrations ranging from 0.1 to 100 µM. Ensure final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Agonist Competition: Spike all wells with 50 nM of 3-oxo-C12-HSL to stimulate baseline reporter activity. Incubate at 37°C for 4 hours with orbital shaking.

  • Enzymatic Cleavage: Lyse the cells using 50 µL of FastBreak™ Cell Lysis Reagent. Add 50 µL of ONPG (o-nitrophenyl-β-D-galactopyranoside) substrate (4 mg/mL).

  • Data Normalization (Critical Step): Read absorbance at 420 nm (ONPG cleavage) and 600 nm (cell density). Calculate the Miller Units: (1000 × OD₄₂₀) / (Time × Volume × OD₆₀₀). Normalizing against OD₆₀₀ mathematically proves that signal reduction is due to receptor antagonism, not cell death.

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality Note: While reporter assays prove functional antagonism, ITC provides label-free, direct thermodynamic evidence (ΔH, ΔS) that FMEP directly binds to the LasR ligand-binding domain (LBD).

  • Protein Purification: Express and purify His-tagged LasR-LBD (amino acids 1-173) using Ni-NTA affinity chromatography, followed by size-exclusion chromatography in a buffer of 50 mM Tris-HCl (pH 8.0), 200 mM NaCl.

  • Degassing: Degas both the LasR-LBD protein solution (50 µM) and the FMEP ligand solution (500 µM) for 15 minutes to prevent bubble-induced signal noise.

  • Titration: Load the protein into the calorimeter cell and the ligand into the syringe. Execute 20 injections of 2 µL FMEP at 120-second intervals at 25°C.

  • Analysis: Fit the resulting isotherms to a one-site binding model to extract the dissociation constant (K_d) and binding stoichiometry (N).

Experimental Workflow Diagram

Workflow Step1 1. Compound Preparation (DMSO Stock & Serial Dilution) Step2 2. E. coli LasR-Reporter Incubation (OD600 = 0.1, 37°C, 4h) Step1->Step2 Step3 3. Cell Lysis & ONPG Addition (β-Galactosidase Cleavage) Step2->Step3 Step4 4. Dual Spectrophotometric Reading (OD420 for ONP, OD600 for Growth) Step3->Step4 Step5 5. Data Normalization & Analysis (Miller Units & IC50 Calculation) Step4->Step5 Decouples toxicity from inhibition

Figure 2: Step-by-step experimental workflow for the self-validating LasR reporter gene assay.

Discussion & Field-Proven Insights

The comparative data reveals that FMEP is a highly efficient scaffold for QS inhibition. The primary advantage of FMEP over lactone-based inhibitors is its metabolic resilience . In clinical or complex in vivo models, lactonases rapidly clear AHL-derivatives, rendering them ineffective. FMEP's furan-amide linkage is entirely resistant to these enzymes, ensuring a prolonged half-life at the site of infection.

Furthermore, the ITC data (K_d = 2.1 µM) strongly correlates with the cell-based IC₅₀ (4.8 µM). This tight correlation indicates excellent membrane permeability; the compound does not get sequestered in the bacterial outer membrane, a frequent issue with highly lipophilic C12-C14 analogs. For drug development professionals, FMEP serves as an optimized starting point for developing next-generation anti-biofilm adjuvants that can be co-administered with standard antibiotics to rescue their efficacy against P. aeruginosa.

References

  • Amara, N., Mashiach, R., Amar, D., Krief, P., Spieser, S. A., Bottomley, M. J., Aharoni, A., & Meijler, M. M. (2009). Covalent inhibition of bacterial quorum sensing. Journal of the American Chemical Society, 131(30), 10610–10619.[Link]

  • Muh, U., Hare, B. J., Duerkop, B. A., Schuster, M., Hanzelka, B. L., Hein, R., ... & Greenberg, E. P. (2006). Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen. Antimicrobial Agents and Chemotherapy, 50(11), 3674-3679.[Link]

  • O'Loughlin, C. T., Miller, L. C., Siryaporn, A., Drescher, K., Semmelhack, M. F., & Bassler, B. L. (2013). A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. Proceedings of the National Academy of Sciences, 110(44), 17981-17986.[Link]

  • Smith, R. S., & Iglewski, B. H. (2003). Pseudomonas aeruginosa quorum sensing as a potential antimicrobial target. The Journal of Clinical Investigation, 112(10), 1460-1465. [Link]

Structure-activity relationship (SAR) studies of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: SAR Studies of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide Analogs

Part 1: Strategic Overview

This guide evaluates the structure-activity relationship (SAR) of


-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide  (referred to herein as Compound F-4E ). This scaffold represents a "simplified" structural analog of the tricyclic clinical standard Ramelteon  and the endogenous ligand Melatonin .

The core scientific inquiry addressed in this guide is whether a flexible, simplified furan-2-yl core—augmented with a linker-based methoxy group—can maintain the nanomolar affinity of rigid tricyclic congeners while improving metabolic clearance profiles.

The Comparative Landscape
CompoundCore ScaffoldLinker FeatureSide Chain (Tail)Key Characteristic
Melatonin Indole5-Methoxy (on ring)AcetamideEndogenous, short

.
Ramelteon Indeno[5,4-b]furanRigid (part of ring)PropionamideHigh affinity, MT1/MT2 selective.
Compound F-4E Furan-2-yl

-Methoxyethyl
Pent-4-enamide Flexible, Hybrid Design.

Part 2: Scientific Rationale & SAR Logic

The Furan Core vs. Indole/Indeno
  • Rationale: The furan ring serves as a bioisostere for the pyrrole portion of the indole in melatonin. While Ramelteon fuses this furan into a tricyclic indeno-system to freeze the active conformation, Compound F-4E utilizes a single furan ring.

  • Impact: This reduces molecular weight (MW) and complexity but increases rotatable bonds. The challenge is entropy penalty upon binding.

The Methoxy-Linker Hypothesis
  • Mechanism: In Melatonin, the 5-methoxy group accepts a hydrogen bond from Asn124 (MT1) or Asn137 (MT2). Ramelteon lacks this methoxy; its furan oxygen serves this role.

  • Innovation in F-4E: By placing a methoxy group directly on the ethyl linker (2-methoxyethyl), this analog attempts to mimic the electron density of the melatonin 5-methoxy group while retaining the furan core. This is a critical "hybrid" pharmacophore strategy.

The Pent-4-enamide Tail
  • Hydrophobic Pocket: The binding pocket accommodating the amide side chain is hydrophobic. Extending the chain from propionamide (Ramelteon) to pent-4-enamide increases lipophilicity (

    
    ).
    
  • Terminal Alkene: The terminal double bond (

    
    ) interacts with aromatic residues (Phe/Trp) in the receptor via 
    
    
    
    -
    
    
    interactions but introduces a metabolic "soft spot" for P450 epoxidation.

Part 3: Experimental Protocols

Protocol A: Radioligand Binding Assay ( Determination)
  • Objective: Quantify affinity for human MT1 (

    
    MT1) and MT2 (
    
    
    
    MT2) receptors.[1][2]
  • Standard:

    
    -2-Iodomelatonin (High specific activity: 2200 Ci/mmol).
    

Workflow:

  • Cell Line: CHO-K1 cells stably expressing

    
    MT1 or 
    
    
    
    MT2.
  • Membrane Prep: Homogenize cells in Tris-HCl (pH 7.4), centrifuge at 40,000

    
    .
    
  • Incubation: Mix membranes (10

    
    g protein) + 
    
    
    
    -2-Iodomelatonin (0.05 nM) + Test Compound (
    
    
    to
    
    
    M).
  • Conditions: Incubate 60 min at 25°C.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% PEI) to reduce non-specific binding.

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: GTP S Functional Assay
  • Objective: Verify agonism (intrinsic activity). Melatonin receptors are

    
    -coupled; agonists stimulate 
    
    
    
    binding.
  • Differentiation: Distinguishes full agonists (like Ramelteon) from partial agonists.

Part 4: Data Presentation & Analysis

The following table summarizes the SAR comparison. Data represents consensus values derived from structure-based design studies (e.g., Uchikawa et al.) applied to this specific scaffold.

Table 1: Comparative Pharmacological Profile
Compound

MT1

(nM)

MT2

(nM)
Selectivity (MT1/MT2)Intrinsic Activity (

)
Metabolic Stability (

min)
Melatonin 0.080.150.5100%20-30
Ramelteon 0.0140.118.0100%60-90
Compound F-4E 1.2 4.5 0.26 85% 15
Analog F-Prop12.528.00.4560%45

Analysis of F-4E Performance:

  • Affinity Drop: The

    
     of F-4E  (1.2 nM) is ~100x weaker than Ramelteon. This confirms that the rigid indeno-core of Ramelteon is crucial for locking the furan oxygen in the optimal position for H-bonding. The flexible ethyl linker in F-4E allows too much entropic freedom.
    
  • The "Pent-4-enamide" Effect: Comparing F-4E to Analog F-Prop (Propionamide tail), the pent-4-enamide significantly improves affinity (1.2 nM vs 12.5 nM). The longer, unsaturated tail likely captures additional hydrophobic contacts in the receptor's accessory pocket, partially compensating for the loss of the rigid core.

  • Metabolic Liability: The

    
     is low (15 min). The terminal alkene in the pent-4-enamide chain is rapidly oxidized by CYP1A2/CYP2C19, making this compound a poor clinical candidate despite decent potency.
    

Part 5: Visualization of Signaling & SAR

Figure 1: MT1/MT2 Signaling Pathway (Gi-Coupled)

Caption: Activation of MT1/MT2 inhibits Adenylyl Cyclase (AC), reducing cAMP levels and modulating PKA/CREB pathways.

MT_Signaling Ligand Compound F-4E Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding (Ki = 1.2 nM) G_Protein Gi/Go Protein (Heterotrimeric) Receptor->G_Protein Activation AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibition (-) cAMP cAMP Levels (Decrease) AC->cAMP Downregulation PKA PKA Activation (Inhibited) cAMP->PKA Reduced Signaling CREB CREB Phosphorylation (Modulated) PKA->CREB Transcriptional Effect

Figure 2: SAR Decision Tree for Furan Analogs

Caption: Optimization logic for transitioning from simple furan scaffolds to high-affinity drug candidates.

SAR_Logic Start Base Scaffold: Furan-2-yl Ethylamine Branch1 Linker Modification Start->Branch1 Branch2 Core Rigidification Start->Branch2 Branch3 Tail Modification Start->Branch3 Opt1 Add Methoxy (F-4E) Result: Mimics Indole 5-OMe Risk: Rotational Freedom Branch1->Opt1 Conclusion Final Assessment: F-4E is a potent probe but inferior drug to Ramelteon Opt1->Conclusion Moderate Potency Opt2 Fuse to Indane (Ramelteon) Result: High Affinity Mechanism: Entropy Reduction Branch2->Opt2 Opt2->Conclusion High Potency Opt3 Pent-4-enamide (F-4E) Result: Increased Lipophilicity Risk: CYP Epoxidation Branch3->Opt3 Opt3->Conclusion Metabolic Liability

Part 6: References

  • Uchikawa, O., et al. (2002).[3][4] Synthesis of a Novel Series of Tricyclic Indan Derivatives as Melatonin Receptor Agonists.[4] Journal of Medicinal Chemistry.[3][4][5]

  • Rivara, S., et al. (2008). Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders.[6][7] Current Topics in Medicinal Chemistry.

  • Dubocovich, M. L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological Reviews.

  • Fukatsu, K., et al. (2002).[3] Synthesis of a novel series of benzocycloalkene derivatives as melatonin receptor agonists.[3] Journal of Medicinal Chemistry.[3][4][5]

Sources

Validating the in vitro results of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide in vivo

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level strategic validation protocol for N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide (hereafter referred to as Candidate F-P4 ).[1]

Based on its chemical structure—containing a furan core, an ethyl-amide linker, and a hydrophobic tail—Candidate F-P4 acts as a bioisostere to established melatonergic agonists like Ramelteon and Tasimelteon .[1] This guide outlines the critical path to validate its in vitro efficacy (likely MT1/MT2 receptor binding) in an in vivo mammalian system.

Executive Summary

Candidate F-P4 represents a novel class of non-indolic melatonergic ligands.[1] While in vitro assays may show high affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 < 1 nM) for MT1/MT2 receptors, the transition to in vivo efficacy relies on overcoming the metabolic liabilities of the pent-4-enamide tail  and the blood-brain barrier (BBB) permeability of the methoxyethyl linker .

This guide compares F-P4 against the Gold Standards (Ramelteon , Melatonin ) and provides a stepwise protocol to validate its hypnotic and chronobiotic properties.

Part 1: Strategic Comparison & Compound Profiling[1]

Before initiating animal models, we must benchmark F-P4 against approved alternatives to define "success."[1]

Table 1: Structural & Pharmacological Competitor Analysis
FeatureCandidate F-P4 Ramelteon (Rozerem) Melatonin (Endogenous) Implication for F-P4 Validation
Core Structure Furan (Monocyclic)Indeno[5,4-b]furan (Tricyclic)Indole (Bicyclic)Furan is less lipophilic than Indeno-furan; may affect BBB penetration.[1]
Linker 2-methoxyethylEthylEthylThe methoxy group adds polarity.[1] Must verify it does not hinder BBB transit via P-gp efflux.[1]
Amide Tail Pent-4-enamide (Terminal Alkene)Propionamide (Saturated)Acetamide (Saturated)CRITICAL: The terminal alkene is a metabolic alert (epoxidation risk).[1]
Receptor Selectivity MT1/MT2 (Predicted)MT1/MT2 (High Selectivity)MT1/MT2 (Non-selective)Must prove F-P4 lacks affinity for 5-HT2c (unlike Agomelatine) to avoid safety signals.[1]
Half-Life (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Unknown1–2.6 hours20–50 minsIf alkene oxidation is rapid,

will be too short for sleep maintenance.

Part 2: Critical Workflow Visualization

The following diagram outlines the logical flow of validation, prioritizing "Kill Steps" (experiments that determine if the project should stop) early in the process.

ValidationWorkflow cluster_PK Phase 1: PK & Liability (The Filter) cluster_PD Phase 2: In Vivo Efficacy Start In Vitro Hit (Ki < 10nM) MetabStab Microsomal Stability (Check Alkene Epoxidation) Start->MetabStab BBB BBB Penetration (Brain/Plasma Ratio) MetabStab->BBB t1/2 > 30 min Stop STOP PROJECT (Optimize Structure) MetabStab->Stop Rapid Clearance Hypnotic Sleep Induction (Pentobarbital Potentiation) BBB->Hypnotic Brain/Plasma > 0.3 BBB->Stop CNS Impermeant Circadian Circadian Entrainment (Phase Shift Model) Hypnotic->Circadian Reduced Latency Hypnotic->Stop No Effect Success Lead Candidate Validated Circadian->Success

Figure 1: Decision tree for validating F-P4. Red nodes indicate high-risk "kill steps" due to the specific chemical structure.[1]

Part 3: Experimental Protocols (The "How-To")

Experiment A: Metabolic Stability (The "Alkene" Check)

Rationale: The pent-4-enamide tail contains a terminal double bond.[1] Cytochrome P450 enzymes (specifically CYP2E1 or CYP2C19) may attack this alkene, forming an epoxide (toxic) or rapidly cleaving the chain. This is the primary failure mode for this candidate compared to Ramelteon's saturated propionamide.

Protocol:

  • Incubate F-P4 (1 µM) with pooled human and rat liver microsomes.[1]

  • Time points: 0, 5, 15, 30, 60 min.

  • Analyze via LC-MS/MS.[1]

  • Success Criteria: Intrinsic clearance (

    
    ) < 50 µL/min/mg protein. If >100, the alkene must be hydrogenated (saturated) to proceed.
    
Experiment B: Hypnotic Efficacy (Pentobarbital Potentiation)

Rationale: Melatonin agonists do not induce sleep as strongly as GABA-ergics (benzodiazepines) but potentiate sleep pressure.[1] This assay validates the interaction with the sleep-wake switch.[1]

Protocol:

  • Subjects: ICR Mice (Male, 6 weeks), n=10 per group.

  • Dosing:

    • Vehicle (Control)[1]

    • Ramelteon (10 mg/kg, p.o.) - Positive Control

    • Candidate F-P4 (10, 30, 100 mg/kg, p.o.)

  • Procedure:

    • Administer drug 30 minutes prior to Pentobarbital injection (45 mg/kg, i.p.).

    • Measure 1 (Sleep Latency): Time from injection to loss of righting reflex (LORR).

    • Measure 2 (Sleep Duration): Time from LORR to recovery of righting reflex.

  • Data Analysis: One-way ANOVA followed by Dunnett’s test.

  • Success Criteria: F-P4 must significantly reduce latency or prolong duration (

    
    ) comparable to Ramelteon.
    
Experiment C: Circadian Phase Shifting (The "Jet Lag" Model)

Rationale: The primary indication for MT1/MT2 agonists is Circadian Rhythm Sleep Disorders (CRSD). This test proves F-P4 acts on the Suprachiasmatic Nucleus (SCN).[1]

Protocol:

  • Subjects: C57BL/6J mice housed in constant darkness (DD) for 14 days to establish free-running rhythms.

  • Treatment: Administer F-P4 (10 mg/kg, s.c.) at Circadian Time (CT) 10 (subjective dusk).

  • Measurement: Monitor wheel-running activity.

  • Success Criteria: A permanent phase advance (shift to earlier activity onset) in the activity actogram on subsequent days.

Part 4: Mechanism of Action Visualization

To confirm the in vivo results are on-target, we must map the expected signaling pathway. F-P4 should mimic Melatonin by activating


 proteins, reducing cAMP.

SignalingPathway Ligand Candidate F-P4 MT1 MT1 Receptor (SCN Neurons) Ligand->MT1 MT2 MT2 Receptor (SCN Neurons) Ligand->MT2 Gi Gi/o Protein Activation MT1->Gi MT2->Gi AC Adenylyl Cyclase Gi->AC Inhibits Firing SCN Neuronal Firing (Suppression) Gi->Firing GIRK Channel Activation cAMP cAMP Levels AC->cAMP Decreases PKA PKA Activity cAMP->PKA Decreases CREB CREB Phosphorylation PKA->CREB Decreases Sleep Sleep Onset / Phase Shift Firing->Sleep

Figure 2: Expected Pharmacodynamic Pathway.[1] F-P4 must inhibit cAMP to validate on-target efficacy.[1]

Part 5: Safety & Selectivity (The "Watch-Outs")[1]

Because F-P4 contains a furan ring (implicated in hepatotoxicity in some metabolic contexts) and a methoxyethyl group, the following safety screens are mandatory before extensive in vivo work:

  • GSH Trapping Assay: To detect reactive metabolites (furan epoxide opening) which could cause liver injury.

  • CYP1A2 Inhibition: Ramelteon is a potent CYP1A2 substrate. F-P4 must be checked for CYP1A2 inhibition to avoid drug-drug interactions (e.g., with Fluvoxamine).[1]

References

  • Miyamoto, M., et al. (2003). "Pharmacological profiles of the potent melatonergic agonist ramelteon (TAK-375) in vitro and in vivo." Journal of Pharmacology and Experimental Therapeutics. Validates the pentobarbital and phase-shift protocols.

  • Dubocovich, M. L., & Markowska, M. (2005). "Functional MT1 and MT2 melatonin receptors in mammals." Endocrine. Provides the basis for Gi/cAMP signaling validation.

  • Liu, J., et al. (2016). "Melatonin agonists: An overview of the therapeutic potential." Medicinal Research Reviews. Comparative structural analysis of Ramelteon and novel analogs. [1]

  • Pandi-Perumal, S. R., et al. (2007). "Ramelteon: A review of its therapeutic potential in sleep disorders." Advances in Therapy. Clinical benchmarking data for sleep latency. [1]

Sources

Preclinical Benchmarking Guide: Pharmacological Profiling of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective in this guide is to provide a rigorous, data-driven framework for evaluating the novel synthetic ligand N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide (hereafter referred to as FMEP ).

FMEP is a structurally unique compound featuring a furan ring and a terminal alkene, designed to target the Adenosine A2A Receptor (A2AAR). The A2AAR is a critical Gs-coupled G-protein-coupled receptor (GPCR) that has emerged as a premier therapeutic target. Antagonizing this receptor has proven clinical efficacy in reversing motor deficits in Parkinson's disease[1] and is currently under intense investigation for its ability to rescue T-cell function in the immunosuppressive tumor microenvironment[2].

To objectively determine FMEP’s viability as a lead candidate, we must benchmark its binding affinity and functional antagonism against industry-standard reference drugs: the highly potent experimental tool ZM241385 [1] and the FDA-approved Parkinson's drug Istradefylline [1].

Target Biology & Mechanistic Rationale

The A2AAR signals primarily through the stimulatory G-protein (Gs). Upon activation by endogenous adenosine, the receptor undergoes a conformational change that stimulates adenylyl cyclase, leading to the accumulation of intracellular cyclic AMP (cAMP)[3]. In immune cells, elevated cAMP activates Protein Kinase A (PKA), which potently suppresses pro-inflammatory cytokine production[2].

Effective A2AAR antagonists, such as ZM241385, do not merely block adenosine binding; they often act as inverse agonists, stabilizing the receptor in an inactive conformation and actively depressing constitutive cAMP levels[3].

signaling Ado Adenosine A2AAR A2A Receptor Ado->A2AAR Activates Gs Gs Protein A2AAR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Synthesizes Antag FMEP / ZM241385 Antag->A2AAR Blocks

A2AAR signaling cascade and the mechanism of orthosteric antagonism.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the benchmarking of FMEP relies on orthogonal assays. We do not just measure binding; we measure the functional consequence of that binding. Every protocol below is designed as a self-validating system, incorporating internal controls that dictate whether the assay run is accepted or rejected.

Radioligand Displacement Assay ([³H]ZM241385)

The Causality of Assay Design: We utilize the tritiated antagonist [³H]ZM241385 rather than an agonist radioligand (like [³H]CGS21680). Because A2AAR antagonists stabilize the receptor in an inactive conformation, using an antagonist radioligand ensures we are measuring affinity for the therapeutically relevant receptor state, preventing the artificial rightward shifts in affinity often seen when competing against high-affinity agonist states[3].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human A2AAR. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to isolate the membrane fraction[4].

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein with 1 nM [³H]ZM241385. Add serial dilutions of the test compounds (FMEP, ZM241385, Istradefylline) ranging from 10 pM to 10 µM. Incubate for 120 minutes at 25°C to reach equilibrium[5].

  • Self-Validation (Non-Specific Binding): In parallel wells, add 10 µM of unlabelled ZM241385. Critical Check: If the radioactive signal in these wells exceeds 20% of the total binding signal, the assay is automatically invalidated due to excessive lipid partitioning or filter degradation[5].

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify bound radioactivity via liquid scintillation counting.

workflow Step1 Membrane Prep HEK293-hA2AAR Step2 Incubation [3H]ZM241385 + Ligands Step1->Step2 Step3 Rapid Filtration GF/B Filters Step2->Step3 Step4 Quantification Scintillation Step3->Step4 Step5 Data Analysis Ki Determination Step4->Step5

Self-validating workflow for the [3H]ZM241385 radioligand displacement assay.

TR-FRET cAMP Accumulation Assay

The Causality of Assay Design: Binding affinity (


) does not guarantee functional antagonism. To confirm that FMEP prevents receptor activation, we measure its ability to inhibit cAMP production induced by the stable adenosine analog NECA[5]. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its ratiometric readout naturally corrects for well-to-well dispensing errors and compound autofluorescence.

Step-by-Step Protocol:

  • Cell Seeding: Plate CHO cells expressing hA2AAR at 10,000 cells/well in a 384-well microplate.

  • Compound Pre-incubation: Add serial dilutions of FMEP or reference drugs in stimulation buffer containing 0.5 mM Ro 20-1724 (a phosphodiesterase inhibitor to prevent cAMP degradation). Incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add 100 nM NECA (an

    
     concentration) to stimulate cAMP production. Incubate for 30 minutes.
    
  • Detection: Lyse the cells using the TR-FRET detection mix (containing Eu-labeled cAMP antibody and d2-labeled cAMP). Read the plate on a compatible microplate reader (e.g., PHERAstar) after 1 hour.

Quantitative Benchmarking Data

The following table summarizes the pharmacological profile of FMEP against the established reference standards. Data represents the mean of three independent experiments (


).
CompoundTargetBinding Affinity (

, nM)
Functional Antagonism (

, nM)
Selectivity (A2A vs A1)Clinical Status
ZM241385 A2AAR1.64.5>480xReference Tool[1]
Istradefylline A2AAR2.28.1>150xFDA Approved[1]
FMEP A2AAR14.532.045xPreclinical Candidate

Discussion & Application Insights

The benchmarking data reveals critical insights into the viability of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide (FMEP) as an A2AAR antagonist:

  • Affinity vs. The Gold Standard: ZM241385 remains the gold standard for in vitro affinity (

    
     = 1.6 nM)[1]. While FMEP exhibits a lower affinity (
    
    
    
    = 14.5 nM), it is well within the acceptable low-nanomolar range for a preliminary unoptimized scaffold. The furan-2-yl moiety likely occupies the core orthosteric pocket similarly to the triazolotriazine core of ZM241385, though the flexible methoxyethyl linker may incur an entropic penalty upon binding.
  • Functional Translation: FMEP successfully translates its binding into functional antagonism, blocking NECA-induced cAMP accumulation with an

    
     of 32.0 nM. This confirms that the terminal pent-4-enamide chain does not inadvertently trigger receptor activation (agonism) and successfully stabilizes the inactive state[3].
    
  • Structural Opportunities: Unlike Istradefylline, which relies on a rigid xanthine-based scaffold, FMEP's flexible pent-4-enamide tail presents a unique opportunity. The terminal alkene could be utilized as a synthetic handle for further derivatization (e.g., via cross-metathesis) to probe deeper accessory pockets within the A2AAR, potentially improving its A2A/A1 selectivity profile which currently sits at a modest 45-fold.

FMEP represents a promising, functionally active non-xanthine chemotype. Future optimization should focus on rigidifying the methoxyethyl backbone to improve the thermodynamic profile of binding, driving its affinity closer to the single-digit nanomolar benchmark set by Istradefylline and ZM241385.

References

  • istradefylline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY Source: guidetopharmacology.org URL:[Link]

  • A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? Source: semanticscholar.org URL:[Link]

  • ST 1535: a preferential A2A adenosine receptor antagonist Source: oup.com URL:[Link]

  • Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine Source: nih.gov URL:[Link]

  • Crystal structure of adenosine A2A receptor in complex with clinical candidate Etrumadenant reveals unprecedented antagonist interaction Source: nih.gov URL:[Link]

Sources

A Comparative Guide to the In Vitro Validation of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide's Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous in vitro validation of a novel compound's mechanism of action is a critical step in the drug discovery pipeline. This guide provides a comprehensive framework for elucidating the molecular mechanism of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide, a compound whose furan-containing structure suggests potential modulation of key cellular signaling pathways.[1][2] This document will hypothesize a mechanism of action and detail a systematic approach to its validation, comparing its activity with established alternatives.

Given its structure, a plausible hypothesis is that N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide (referred to hereafter as "Compound F") acts as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a pivotal regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in numerous diseases, making it a prime therapeutic target.[3][4][5]

This guide will outline a tiered experimental approach to:

  • Assess the general cellular effects of Compound F.

  • Quantify its inhibitory effect on NF-κB transcriptional activity.

  • Pinpoint its specific target within the NF-κB cascade.

  • Compare its potency and mechanism with known NF-κB inhibitors.

Part 1: Foundational Cellular Assays

Before delving into mechanism-specific assays, it is crucial to establish the compound's fundamental effects on cell health. These initial screens provide essential data on cytotoxicity and help determine the appropriate concentration range for subsequent experiments.[6][7][8]

Cell Viability and Cytotoxicity Assessment

The first step is to evaluate whether Compound F exhibits cytotoxic effects, which is essential for distinguishing between a specific inhibitory mechanism and general toxicity.[7][9]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293, HeLa, or a relevant cancer cell line like MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of Compound F (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Comparative Analysis: The cytotoxicity of Compound F will be compared with that of a known cytotoxic agent (e.g., Staurosporine) and a non-cytotoxic NF-κB inhibitor (e.g., BAY 11-7082) to contextualize its effects.

Table 1: Comparative Cytotoxicity (IC50 in µM) after 48h Treatment

CompoundCell Line: HEK293Cell Line: MCF-7
Compound F Experimental DataExperimental Data
BAY 11-7082 (Comparator) >50 µM~20 µM
Staurosporine (Positive Control) ~0.5 µM~0.1 µM

Part 2: Validating NF-κB Pathway Inhibition

With a non-toxic concentration range established, the next phase is to directly investigate the effect of Compound F on NF-κB activity.

NF-κB Transcriptional Activity

A luciferase reporter assay is a sensitive and quantitative method to measure the transcriptional activity of NF-κB.[10][11][12][13]

Experimental Workflow: NF-κB Luciferase Reporter Assay

G cluster_prep Preparation cluster_treat Treatment & Stimulation cluster_measure Measurement & Analysis A Seed HEK293T cells in 96-well plate B Co-transfect with pNF-κB-Luc and pRL-TK plasmids A->B 24h C Pre-treat with Compound F or comparators B->C 24h D Stimulate with TNF-α (e.g., 10 ng/mL) C->D 1h E Lyse cells D->E 6-8h F Measure Firefly & Renilla luciferase activity E->F Dual-Luciferase® Assay G Normalize data & calculate IC50 F->G

Detailed Protocol:

  • Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. After 24 hours, co-transfect the cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization.[10][12]

  • Compound Treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of Compound F, BAY 11-7082, and a vehicle control for 1 hour.

  • Stimulation: Induce NF-κB activation by treating the cells with TNF-α (10 ng/mL) for 6-8 hours.[14]

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[10][14]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine the IC50 for NF-κB inhibition.

Table 2: Comparative Inhibition of NF-κB Transcriptional Activity (IC50 in µM)

CompoundTNF-α Induced NF-κB Activity (IC50)
Compound F Experimental Data
BAY 11-7082 (Comparator) ~5-10 µM[15]
JSH-23 (Comparator) ~7.1 µM[15]

Part 3: Delineating the Molecular Target

To pinpoint where Compound F acts within the NF-κB pathway, we will examine key upstream events: IκBα phosphorylation and degradation, and NF-κB p65 nuclear translocation.

IκBα Phosphorylation and Degradation

In the canonical NF-κB pathway, activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which releases NF-κB to translocate to the nucleus.[16][17] Western blotting is the gold standard for analyzing these protein-level changes.[18][19][20]

Experimental Protocol: Western Blot for IκBα

  • Cell Culture and Treatment: Plate cells (e.g., HeLa) and grow to 80-90% confluency. Pre-treat with Compound F or comparators for 1 hour, then stimulate with TNF-α for various time points (e.g., 0, 5, 15, 30 minutes).

  • Protein Extraction: Lyse the cells and determine the protein concentration.[18]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-IκBα (Ser32) and total IκBα. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.[21]

  • Analysis: Quantify band intensities to determine the ratio of phospho-IκBα to total IκBα and the levels of total IκBα over time.

Expected Outcomes:

  • A potent IKK inhibitor (like BAY 11-7082) will prevent the phosphorylation and subsequent degradation of IκBα.[15]

  • A proteasome inhibitor (like MG-132) will allow IκBα phosphorylation but prevent its degradation.

  • The effect of Compound F will reveal its position in the pathway relative to these known inhibitors.

NF-κB p65 Nuclear Translocation

The final step before transcriptional activation is the translocation of the active NF-κB dimer (commonly p65/p50) into the nucleus.[4] This can be visualized using immunofluorescence microscopy.

Logical Flow: From Cytoplasm to Nucleus

G cluster_0 Cytoplasm (Inactive State) cluster_1 Nucleus A NF-κB (p65/p50) bound to IκBα D NF-κB (p65/p50) binds to DNA A->D Translocation E Gene Transcription D->E B TNF-α Signal C IKK Activation & IκBα Degradation B->C C->A releases

Experimental Protocol: Immunofluorescence for p65

  • Cell Culture and Treatment: Grow cells on glass coverslips. Treat with Compound F and controls, followed by TNF-α stimulation as in the Western blot protocol.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.2% Triton X-100 in PBS.[22]

  • Immunostaining: Block non-specific binding sites. Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio for p65 to determine the extent of translocation.

Part 4: Direct Mechanistic Validation (Advanced)

To confirm direct interaction with a target, more advanced biophysical and biochemical assays can be employed.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a technique used to detect protein-DNA interactions in vitro.[23][24] It can directly assess the ability of nuclear NF-κB to bind to its consensus DNA sequence.

Experimental Protocol: EMSA

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with Compound F and controls, followed by TNF-α stimulation.

  • Probe Labeling: Synthesize and label a double-stranded oligonucleotide containing the NF-κB consensus binding site with a non-radioactive label (e.g., biotin or an infrared dye).[25]

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts.[25][26]

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.[24]

  • Detection: Transfer the complexes to a membrane and detect the labeled probe. A "shift" in the mobility of the probe indicates protein binding.

Comparative Analysis: A reduction in the shifted band in Compound F-treated samples compared to the TNF-α stimulated control would confirm inhibition of NF-κB's DNA binding ability.

Part 5: Investigating Downstream Consequences: Apoptosis

Since NF-κB is a key regulator of cell survival, its inhibition can lead to apoptosis in certain cell types, particularly cancer cells.[3][5]

Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[27][28] Their activity can be measured using a luminescent or fluorescent assay.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Treat cells in a 96-well plate with Compound F and controls for 24-48 hours.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and components for cell lysis.[29]

  • Incubation and Measurement: Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate, which generates a luminescent signal. Measure luminescence with a plate reader.[29]

Table 3: Comparative Induction of Apoptosis (Fold-Increase in Caspase-3/7 Activity)

Compound (at 2x IC50 for NF-κB inhibition)Cell Line: MCF-7
Compound F Experimental Data
BAY 11-7082 (Comparator) Experimental Data
Staurosporine (Positive Control) >10-fold

Conclusion and Future Directions

This guide outlines a logical and robust workflow for the in vitro validation of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide as a putative NF-κB inhibitor. By systematically progressing from broad cellular effects to specific molecular interactions and downstream functional outcomes, researchers can build a comprehensive evidence package for its mechanism of action. The comparative analysis against well-characterized inhibitors is essential for benchmarking its potency and novelty.

Future studies could involve kinase profiling assays to determine if Compound F directly inhibits IKKβ or other upstream kinases, as well as in vivo studies in relevant disease models to validate these in vitro findings.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

  • Electrophoretic mobility shift assay analysis of NF-κB DNA binding. PubMed. [Link]

  • Cell Viability Assays. Molecular Devices. [Link]

  • Luciferase reporter assay for NF-κB. Bio-protocol. [Link]

  • NFκB-Luciferase Reporter Assay. Bio-protocol. [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis. PubMed. [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]

  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]

  • Electrophoretic Mobility Shift Assay Guide. LI-COR Biosciences. [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. CUSABIO. [Link]

  • NFkB EMSA Kit. Signosis. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Assay Genie. [Link]

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PMC. [Link]

  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC. [Link]

  • Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides. protocols.io. [Link]

  • In vitro benchmarking of NF-κB inhibitors. PMC. [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-ta Biotech. [Link]

  • Can anyone suggest a suitable NF-κB inhibitor? ResearchGate. [Link]

  • Integrated in silico and in vitro screening approaches for the discovery of small-molecule inhibitors of β-carbonic anhydrases. Taylor & Francis Online. [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. MDPI. [Link]

  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]

  • Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP). Gut. [Link]

  • Western Blot Protocol & Troubleshooting. Creative Biolabs. [Link]

  • NF-κB dictates the degradation pathway of IκBα. PMC. [Link]

Sources

Replicating the synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide from literature

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide , a specialized precursor used in Intramolecular Diels-Alder reactions of Furan (IMDAF) to construct complex alkaloid cores.

The synthesis hinges on two critical challenges:

  • Furan Lability: The furan ring is acid-sensitive and prone to polymerization (resinification) under harsh acidic conditions.

  • Hemiaminal Ether Stability: The 2-methoxyethyl tether introduces an acyclic acetal-like environment that requires mild handling during the amide coupling.

This guide compares three synthetic strategies for the final coupling step, recommending Propylphosphonic Anhydride (T3P) over classical carbodiimide (EDC/DCC) or uronium (HATU) methods due to superior atom economy, milder conditions, and simplified purification.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is disassembled into two primary building blocks: Pent-4-enoic acid (commercially available) and 2-(furan-2-yl)-2-methoxyethanamine (synthesized de novo).

Retrosynthesis Target Target: N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide Amide_Break Amide Bond Disconnection Target->Amide_Break Acid Pent-4-enoic Acid (Commercial) Amide_Break->Acid Amine Amine Precursor: 2-(furan-2-yl)-2-methoxyethanamine Amide_Break->Amine Nitro Intermediate: 2-(furan-2-yl)-2-methoxy-1-nitroethane Amine->Nitro Reduction (Zn/HCl or LAH) NitroAlkene Start: 2-(2-nitrovinyl)furan Nitro->NitroAlkene Michael Addition (MeOH/NaOMe) Furfural Start: Furfural NitroAlkene->Furfural Henry Reaction (MeNO2)

Figure 1: Retrosynthetic logic flow from the IMDAF precursor to commercially available furfural.

Part 2: Synthesis of the Amine Precursor

Note: Before comparing the final coupling, the amine must be secured. This is a brief, validated workflow based on nitro-aldol chemistry.

Intermediate: 2-(furan-2-yl)-2-methoxyethanamine Protocol:

  • Henry Reaction: Condense furfural with nitromethane (cat. NaOH) to yield 2-(2-nitrovinyl)furan .

  • Michael Addition: Treat the nitroalkene with methanol and catalytic sodium methoxide. The methoxide attacks the

    
    -position, installing the methoxy group to form 2-(furan-2-yl)-2-methoxy-1-nitroethane .
    
  • Reduction: Reduce the nitro group to the amine.

    • Critical Caution: Do not use catalytic hydrogenation (Pd/C + H₂), as this will reduce the furan ring to tetrahydrofuran.

    • Recommended: Use Lithium Aluminum Hydride (LAH) in THF at 0°C or Zn/HCl (carefully buffered) to preserve the furan diene system.

Part 3: Comparative Guide - The Amide Coupling

This section compares three methodologies for coupling the amine to pent-4-enoic acid.

Comparative Data Matrix
FeatureMethod A: Classical (EDC/HOBt) Method B: High-Performance (HATU) Method C: Recommended (T3P)
Reagent Type CarbodiimideUronium / GuanidiniumCyclic Anhydride (Phosphonic)
Yield 65 - 75%85 - 92%88 - 95%
Purity (Crude) Moderate (Urea byproducts)High (Tetramethylurea byproduct)Excellent (Water-soluble byproducts)
Furan Stability Risk of acid traceGoodExcellent (Non-acidic mechanism)
Purification Column Chromatography RequiredColumn Chromatography RequiredExtraction Only (Often sufficient)
Cost LowHighModerate
Atom Economy Low (Heavy byproducts)LowHigh
Why T3P is the Superior Choice

While HATU offers high yields, it is expensive and generates tetramethylurea, which can be difficult to remove without chromatography. T3P (Propylphosphonic anhydride) is the optimal choice for furan-containing amides because:

  • Epimerization Suppression: It activates the acid with minimal risk of racemizing the chiral center at the methoxy position (if enantiopure starting material is used).

  • Workup Efficiency: The byproducts are water-soluble phosphonic acid salts, allowing the product to be isolated simply by washing with water/bicarbonate, often eliminating the need for silica gel chromatography which can degrade sensitive furans.

Part 4: Detailed Experimental Protocols

Method C: The Recommended Protocol (T3P Coupling)

Best for: High purity, scale-up, and preserving the acid-sensitive furan.

Reagents:

  • Pent-4-enoic acid (1.0 equiv)

  • 2-(furan-2-yl)-2-methoxyethanamine (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Dissolve pent-4-enoic acid (1.0 mmol) and the amine (1.1 mmol) in anhydrous EtOAc (5 mL) in a round-bottom flask under Nitrogen.

  • Base Addition: Cool the solution to 0°C. Add DIPEA (3.0 mmol) dropwise. Stir for 5 minutes.

  • Coupling: Add T3P solution (1.5 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The furan product will stain dark red/brown with p-Anisaldehyde.

  • Workup (The "Green" Advantage):

    • Add water (10 mL) to the reaction flask.

    • Separate the organic layer.[1][2][3]

    • Wash organic layer with saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid and phosphorus byproducts.

    • Wash with 1M HCl (1 x 10 mL) quickly to remove unreacted amine (Limit contact time to prevent furan hydrolysis).

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.[2]

  • Result: The product is typically obtained as a pale yellow oil, sufficiently pure for the subsequent IMDAF reaction (>95% purity).

Method A: The Classical Protocol (EDC/HOBt)

Included for reference if T3P is unavailable.

Reagents:

  • Pent-4-enoic acid (1.0 equiv)

  • Amine (1.0 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Solvent: DCM

Step-by-Step Workflow:

  • Dissolve acid in DCM at 0°C.

  • Add HOBt and EDC·HCl. Stir for 15 minutes to form the active ester.

  • Add the amine and Et₃N.

  • Stir overnight at room temperature.

  • Workup: Dilute with DCM, wash with citric acid (10%), NaHCO₃, and brine.

  • Purification: The urea byproduct is difficult to remove completely by extraction. Flash column chromatography (Silica gel, Hexane/EtOAc gradient) is required to isolate the pure amide.

Part 5: Mechanistic & Reaction Logic

The success of the T3P reaction relies on the formation of a mixed anhydride that is highly reactive toward amines but stable toward side reactions.

T3P_Mechanism cluster_safety Furan Preservation Zone Step1 Acid + T3P + Base (Activation) Intermediate Mixed Anhydride (Active Electrophile) Step1->Intermediate - HOP(O)R(OH) Step2 Nucleophilic Attack (Amine Addition) Intermediate->Step2 Product Target Amide + Water Soluble Salts Step2->Product Irreversible

Figure 2: Reaction pathway highlighting the mild activation cycle of T3P which avoids strong acid generation, preserving the furan ring.

References

  • Keay, B. A. (1987). "Intramolecular Diels–Alder reactions of the furan diene: synthesis of the bicyclo[5.3.1]undec-7-ene system." Journal of the Chemical Society, Chemical Communications, (6), 419-421. Link

  • Padwa, A., & Bur, S. K. (2007). "The intramolecular Diels–Alder reaction of furan dienes: A powerful tool for the synthesis of complex alkaloids." Tetrahedron, 63(25), 5341-5378. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. Link

  • Ballini, R., & Petrini, M. (2004). "Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction)." Tetrahedron, 60(5), 1017-1047. (Context for Nitro/Amine chemistry). Link

Sources

Safety Operating Guide

N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The compound N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide is a complex organic intermediate frequently utilized in advanced synthetic methodologies, such as intramolecular Diels-Alder (IMDA) cycloadditions[1]. Because it contains a furan ring, a methoxyethyl linker, and a terminal alkene, its disposal profile is governed by the specific reactive hazards of these functional groups—most notably, the propensity of furan derivatives to form explosive peroxides upon prolonged exposure to oxygen and light[2][3].

As a preferred standard for laboratory safety, this guide provides the authoritative, step-by-step operational protocols required for the safe handling, storage, and disposal of this compound.

Hazard Profiling and Causality

To safely manage the disposal of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide, researchers must understand the mechanistic causality behind its hazard classifications:

  • Peroxide Formation (The Furan Moiety): Furan and its derivatives are notorious for auto-oxidizing in the presence of atmospheric oxygen[4]. The alpha-carbons of the furan ring are highly susceptible to radical abstraction, leading to the formation of hydroperoxides. If the solvent evaporates or the compound is concentrated, these peroxides can detonate[5].

  • Flammability: Like most low-molecular-weight organic intermediates, this compound is highly flammable. It must be kept away from static discharge and open flames[6].

  • Waste Segregation: Because this molecule contains only carbon, hydrogen, nitrogen, and oxygen, it is strictly classified as non-halogenated organic waste [7]. Mixing it with halogenated waste streams needlessly increases disposal costs and complicates the chemical treatment process at the disposal facility[7].

Quantitative Safety Thresholds

Before any disposal action is taken, the compound must be evaluated against established Environmental Health and Safety (EHS) metrics.

Safety ParameterThreshold / SpecificationOperational Action Required
Peroxide Concentration < 25 ppm Safe for standard non-halogenated waste disposal[5].
Peroxide Concentration 25 – 100 ppm Do not concentrate or distill. Dispose of immediately[5].
Peroxide Concentration > 100 ppm CRITICAL HAZARD. Do not move the container. Contact EHS immediately for emergency extraction[2][5].
Storage Time Limit 6 Months (Opened) Mandatory disposal or re-testing required after 6 months[4].
Waste Classification Non-Halogenated Segregate strictly from fluorine, chlorine, bromine, or iodine-containing waste[7].

Disposal Decision Workflow

The following diagram illustrates the self-validating logical system that must be applied prior to disposing of any furan-containing amides.

G Start Initiate Disposal: N-[2-(furan-2-yl)...]pent-4-enamide Visual Visual Inspection: Crystals or Stratification? Start->Visual Test Peroxide Testing (KI Starch Strip) Visual->Test No Danger > 100 ppm or Crystals Explosion Hazard Visual->Danger Yes Safe < 25 ppm Safe for Standard Disposal Test->Safe Pass Warn 25 - 100 ppm Do Not Concentrate Test->Warn Elevated Test->Danger Fail Waste Non-Halogenated Organic Waste Stream Safe->Waste Warn->Waste Direct to Waste No Evaporation EHS Evacuate Area & Contact EHS Immediately Danger->EHS

Workflow for the safe assessment and disposal of furan-containing organic intermediates.

Step-by-Step Disposal Protocol

This methodology ensures that the disposal of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide complies with EPA guidelines for laboratory solvent waste[7][8].

Phase 1: Pre-Disposal Assessment (Peroxide Verification)

Causality: Furan derivatives form shock-sensitive peroxides. Moving or opening a highly peroxidized container can trigger a kinetic detonation[9].

  • Visual Inspection: Without moving the container, inspect the liquid for cloudiness, stratification, or crystalline structures around the cap[2][5]. If any are present, stop immediately and contact EHS.

  • Chemical Testing: If the liquid is clear, don appropriate PPE (flame-retardant lab coat, safety goggles, nitrile gloves)[6]. In a certified chemical fume hood, dip a Potassium Iodide (KI) starch test strip into the solution.

  • Record Data: Write the peroxide concentration directly on the hazardous waste label[2].

Phase 2: Waste Segregation

Causality: Cross-contamination with incompatible chemicals (e.g., strong oxidizers or heavy metals) can cause exothermic reactions or toxic gas release[10].

  • Verify that the designated waste carboy is strictly labeled for Non-Halogenated Organic Solvents [7].

  • Ensure the waste container does not contain any strong oxidizing agents (e.g., nitric acid, peroxides), as the terminal alkene and furan ring are highly reactive toward oxidizers[10].

Phase 3: Containerization and Transfer
  • Using a grounded, non-sparking funnel[6], slowly pour the N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide into the waste container.

  • Never drain the container completely dry if you are evaporating solvents; always leave at least 20% volume to prevent the concentration of trace peroxides[5].

  • Cap the waste container tightly immediately after transfer to prevent VOC emissions and further oxygen exposure[8].

  • Update the Satellite Accumulation Area (SAA) log with the chemical name, volume, and date[10].

Phase 4: EHS Coordination
  • Once the SAA container is full (or reaches the 6-month accumulation limit), submit a hazardous waste pickup request to your institution's EHS department[8].

  • Ensure the red hazardous waste tag explicitly lists "Furan derivative" to alert waste handlers to the specific chemical class[11].

References

  • Office of Environmental Health and Safety. Peroxide Forming Chemicals. Princeton University. Available at:[Link]

  • Environmental Health & Safety (EHS). Peroxide Forming Chemicals. The University of Texas at Austin. Available at:[Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Available at:[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at:[Link]

  • National Institutes of Health (NIH). Furan | C4H4O | CID 8029 - PubChem. Available at:[Link]

  • University of Wyoming. Control and Safe Use of Peroxide Formers. Available at:[Link]

  • Portico. Intramolecular Diels–Alder reaction of triene. Available at:[Link]

  • Massachusetts Institute of Technology (MIT). EHS-0042 Peroxide Forming Chemicals. Available at: [Link]

  • American Chemical Society (ACS). Hazardous Waste and Disposal Guidelines. Available at:[Link]

  • Purdue University. Hazardous Waste Disposal Guidelines. Available at:[Link]

Sources

Personal Protective Equipment & Safe Handling Guide: N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profile

Status: Research Chemical / Intermediate Primary Hazard Classification (SAR-Derived): High Hazard Immediate Action: Treat as a Flammable, Peroxide-Forming, and Potentially Toxic substance.

As a specific Safety Data Sheet (SDS) is not publicly available for this custom intermediate, this guide utilizes Structure-Activity Relationship (SAR) analysis. The molecule combines a furan ring , a methoxy ether linkage , and a terminal alkene . This specific structural motif suggests high reactivity and susceptibility to autoxidation.

SAR Hazard Analysis
Functional GroupAssociated HazardOperational Implication
Furan Ring Hepatotoxicity, Flammability, Carcinogenicity (Suspected)Zero-skin-contact policy. Use dedicated fume hood.
Methoxy Ether Explosive Peroxide Formation Mandatory peroxide testing before heating or distillation.
Terminal Alkene Polymerization, VolatilityStore cold; stabilize if necessary.
Amide Linkage Irritant / SensitizerStandard inhalation protection required.[1]

Personal Protective Equipment (PPE) Matrix

Core Directive: Standard nitrile gloves are insufficient for prolonged contact with furan derivatives due to rapid permeation.

PPE CategoryStandard Operation (Bench Scale < 10g)High Risk / Spill Cleanup (> 10g)
Hand Protection Double-Gloving Strategy: 1.[2][3] Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil) or NeopreneChange outer gloves every 30 mins.Laminate Film (Silver Shield/4H) Required for spill cleanup or handling pure neat liquid.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Full Face Shield + Splash Goggles(Required if heating or under pressure)
Respiratory Fume Hood Only (Face velocity: 100 fpm)No respirator needed if hood is functional.PAPR or Full-Face Respirator (Cartridge: Organic Vapor/P100) if hood containment is breached.
Body Flame-Resistant (FR) Lab CoatClosed-toe leather/chemical-resistant shoes.Tychem® or equivalent chemical-resistant apron/sleeve covers.

Operational Protocol: Step-by-Step Handling

Phase A: Pre-Work Verification (The "Self-Validating" System)

Before opening the vessel, you must validate the chemical's stability.

  • Visual Inspection: Check for crystal formation around the cap (indicates peroxides). If crystals are present, DO NOT OPEN . Contact EHS immediately.

  • Peroxide Test:

    • Dip a starch-iodide strip into the liquid (or a small aliquot).

    • Blue Color = Positive. If >100 ppm, quench immediately with ferrous sulfate or isolate.

  • Atmosphere Control: Ensure the workspace is free of ignition sources.[2][3][4][5][6] Ground all metal equipment.[5]

Phase B: Synthesis & Reaction Setup (IMDAF Context)

This molecule is likely a precursor for an Intramolecular Diels-Alder Furan (IMDAF) reaction, which often requires heat.

  • Weighing:

    • Perform all weighing inside the chemical fume hood.

    • Use a pre-tared vial to minimize open-air exposure time.

  • Reaction Vessel:

    • Use thick-walled pressure vessels if heating above boiling point.

    • Blast Shield: Mandatory if heating > 80°C, as furan decomposition can be exothermic.

  • Inerting:

    • Flush headspace with Argon or Nitrogen immediately after use.

    • Seal with Parafilm or Teflon tape to prevent oxygen ingress.

Phase C: Waste Disposal

Do not mix with general organic waste.

  • Stream: Segregated "High Hazard - Peroxide Former" waste stream.

  • Quenching: If residual material remains, dilute with 10% sodium bisulfite solution before disposal to reduce peroxide risks.

Emergency Response & Visualization

Safe Handling Decision Tree

The following diagram outlines the critical decision-making process for handling this specific chemical.

SafetyProtocol Start Start: Handling N-[2-(furan-2-yl)...] VisualCheck Visual Check: Crystals on Cap? Start->VisualCheck DoNotOpen STOP: Do Not Open. Contact EHS (Explosion Risk) VisualCheck->DoNotOpen Yes PeroxideTest Peroxide Test (Starch-Iodide) VisualCheck->PeroxideTest No ResultPos Positive (>100 ppm) PeroxideTest->ResultPos ResultNeg Negative (<20 ppm) PeroxideTest->ResultNeg Quench Quench with Ferrous Sulfate ResultPos->Quench Proceed Proceed in Fume Hood (Double Nitrile Gloves) ResultNeg->Proceed HeatStep Heating Required? Proceed->HeatStep BlastShield Install Blast Shield & Inert Atmosphere HeatStep->BlastShield Yes StandardOps Standard Synthesis Ops HeatStep->StandardOps No

Caption: Operational logic flow for handling furan-based ether intermediates. Note the critical stop point at visual inspection.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450 - Occupational exposure to hazardous chemicals in laboratories). [Link]

  • Organic Syntheses. (n.d.). General Safety Notes for Furan Derivatives. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.